molecular formula C17H15FN6O3 B1663884 Tedizolid CAS No. 856866-72-3

Tedizolid

Katalognummer: B1663884
CAS-Nummer: 856866-72-3
Molekulargewicht: 370.3 g/mol
InChI-Schlüssel: XFALPSLJIHVRKE-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Tedizolid is a second-generation oxazolidinone-class antibiotic approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI) . Its primary research value lies in its potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The compound's mechanism of action involves binding to the 23S ribosomal RNA of the 50S bacterial ribosomal subunit, thereby inhibiting protein synthesis . This compound demonstrates several advantages for investigative studies, such as superior in vitro potency compared to other agents in its class and a favorable safety profile in clinical trials, with a lower incidence of myelosuppression and gastrointestinal adverse events . Furthermore, its high oral bioavailability and availability in both intravenous and oral formulations make it a valuable candidate for research on prolonged treatment regimens . Emerging evidence also supports its research potential in off-label applications, such as osteoarticular infections and prosthetic joint infections, where its efficacy and tolerability in extended therapies are under investigation . This compound is provided for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN6O3/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(9-25)27-17(24)26/h2-7,12,25H,8-9H2,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFALPSLJIHVRKE-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10234975
Record name Tedizolid
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Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856866-72-3
Record name Tedizolid
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Record name Tedizolid [USAN:INN]
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Record name Tedizolid
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Record name Tedizolid
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Record name (5R)-3-[3-fluoro-4-[6-(2-methyl-1,2,3,4-tetrazol-5-yl)pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one
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Record name TEDIZOLID
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Molecular Siege: A Technical Guide to Tedizolid's Mechanism of Action on the 50S Ribosomal Subunit

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the molecular mechanism by which the oxazolidinone antibiotic, Tedizolid, targets and inhibits the bacterial 50S ribosomal subunit. This whitepaper details the intricate interactions at the heart of this compound's potent antibacterial activity, providing a critical resource for the ongoing development of next-generation antibiotics.

This compound, a second-generation oxazolidinone, demonstrates significant potency against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its efficacy stems from its ability to stall bacterial protein synthesis, a fundamental process for bacterial survival. This guide synthesizes current research to elucidate the precise nature of this inhibition.

Core Mechanism of Action: Stalling the Ribosomal Machinery

This compound exerts its bacteriostatic effect by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit, a critical component of the bacterial ribosome.[2] This binding occurs at the peptidyl transferase center (PTC), the ribosomal catalytic core responsible for peptide bond formation. By occupying this crucial site, this compound effectively prevents the formation of the 70S initiation complex, a vital step in the initiation of protein synthesis.[2] This action halts the production of essential bacterial proteins, ultimately leading to the cessation of growth and replication.

Structural studies have revealed that this compound's enhanced potency compared to its predecessor, Linezolid, is attributed to additional binding interactions within the PTC.[3] An optimized C- and D-ring system on the this compound molecule allows for more extensive contact with the ribosomal binding pocket, contributing to its superior activity against certain Linezolid-resistant strains.[2]

Quantitative Analysis of this compound's Activity

The following tables summarize the in vitro activity of this compound in comparison to Linezolid against various Gram-positive pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

OrganismThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)Linezolid MIC50 (µg/mL)Linezolid MIC90 (µg/mL)Reference
Staphylococcus aureus (all)0.120.2512[4]
Methicillin-resistant S. aureus (MRSA)0.120.2511[4]
Methicillin-susceptible S. aureus (MSSA)0.120.2511[4]
Coagulase-negative staphylococci (CoNS)0.120.12--[4]
Beta-hemolytic streptococci (BHS)0.120.25--[4]
OrganismThis compound MIC90 (µg/mL)Linezolid MIC90 (µg/mL)Reference
Methicillin-resistant S. aureus (MRSA)0.25 - 0.52[5]
Bacteroides fragilis group12 - 4[6]
Gram-positive anaerobes (Clostridia)0.25 - 1-[6]
Gram-positive anaerobes (Cocci)≤0.06 - 0.25-[6]

Visualizing the Molecular Interactions and Experimental Workflows

To further illuminate the complex processes involved in this compound's mechanism of action and the experimental approaches used to study it, the following diagrams have been generated using the DOT language.

Tedizolid_Mechanism_of_Action This compound's Inhibition of Bacterial Protein Synthesis cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) on 23S rRNA 50S_Subunit->PTC Initiation_Complex 70S Initiation Complex Formation 50S_Subunit->Initiation_Complex 30S_Subunit 30S Ribosomal Subunit 30S_Subunit->Initiation_Complex PTC->Initiation_Complex Prevents This compound This compound This compound->PTC Binds to Protein_Synthesis Bacterial Protein Synthesis Initiation_Complex->Protein_Synthesis Bacterial_Growth_Inhibition Bacteriostasis Protein_Synthesis->Bacterial_Growth_Inhibition Leads to

Caption: this compound binds to the PTC on the 50S ribosomal subunit, preventing the formation of the 70S initiation complex and thereby inhibiting bacterial protein synthesis.

Experimental_Workflow_Ribosome_Binding Workflow for Ribosome Binding Assay Start Start Isolation Isolate 50S ribosomal subunits from bacterial culture Start->Isolation Incubation Incubate labeled this compound with 50S subunits Isolation->Incubation Labeling Label this compound with a radioactive or fluorescent tag Labeling->Incubation Separation Separate ribosome-bound from free this compound (e.g., filter binding) Incubation->Separation Quantification Quantify bound this compound Separation->Quantification Analysis Determine binding affinity (Kd) Quantification->Analysis End End Analysis->End

Caption: A generalized workflow for determining the binding affinity of this compound to the 50S ribosomal subunit.

CryoEM_Workflow Cryo-Electron Microscopy Workflow for this compound-Ribosome Complex Start Start Complex_Formation Incubate this compound with 70S ribosomes to form complex Start->Complex_Formation Vitrification Plunge-freeze complex on EM grid to create a vitrified sample Complex_Formation->Vitrification Data_Collection Collect images using a transmission electron microscope Vitrification->Data_Collection Image_Processing Process images: - Particle picking - 2D/3D classification - 3D reconstruction Data_Collection->Image_Processing Model_Building Build and refine atomic model of the this compound-ribosome complex Image_Processing->Model_Building Structural_Analysis Analyze the high-resolution structure to identify binding interactions Model_Building->Structural_Analysis End End Structural_Analysis->End

Caption: A simplified workflow for determining the high-resolution structure of the this compound-ribosome complex using cryo-EM.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's mechanism of action.

Isolation of 50S Ribosomal Subunits
  • Bacterial Cell Culture and Lysis: Grow a suitable bacterial strain (e.g., Staphylococcus aureus) to the mid-log phase. Harvest the cells by centrifugation and lyse them using mechanical disruption (e.g., French press or sonication) in a buffer containing appropriate salts and a reducing agent.

  • Ribosome Pelletization: Perform a series of centrifugations at increasing speeds to remove cell debris and then pellet the ribosomes.

  • Ribosome Washing: Resuspend the ribosome pellet in a high-salt buffer to remove associated proteins.

  • Subunit Dissociation and Separation: Resuspend the washed 70S ribosomes in a low-magnesium buffer to induce dissociation into 30S and 50S subunits. Separate the subunits using sucrose density gradient ultracentrifugation.

  • Fraction Collection and Analysis: Collect fractions from the gradient and identify those containing the 50S subunits by measuring absorbance at 260 nm.

In Vitro Translation Inhibition Assay
  • Reaction Setup: Prepare a reaction mixture containing a cell-free transcription-translation system (e.g., from E. coli), a DNA or mRNA template encoding a reporter protein (e.g., luciferase or GFP), amino acids (one of which is radiolabeled), and varying concentrations of this compound.

  • Incubation: Incubate the reactions at 37°C to allow for protein synthesis.

  • Quantification of Protein Synthesis: Measure the amount of newly synthesized protein by quantifying the incorporated radiolabeled amino acid (e.g., by trichloroacetic acid precipitation followed by scintillation counting) or by measuring the activity of the reporter protein.

  • Data Analysis: Plot the percentage of protein synthesis inhibition against the this compound concentration to determine the IC50 value (the concentration of drug that inhibits 50% of protein synthesis).

Cryo-Electron Microscopy (Cryo-EM) of the this compound-Ribosome Complex
  • Complex Formation: Incubate purified 70S ribosomes with a molar excess of this compound to ensure saturation of the binding sites.

  • Grid Preparation: Apply a small volume of the this compound-ribosome complex solution to an EM grid, blot away excess liquid, and rapidly plunge-freeze the grid in liquid ethane to vitrify the sample.

  • Data Collection: Image the vitrified sample in a transmission electron microscope at cryogenic temperatures.

  • Image Processing: Use specialized software to perform particle picking (identifying individual ribosome particles), 2D and 3D classification (grouping similar particle views), and 3D reconstruction to generate a high-resolution electron density map of the complex.

  • Model Building and Refinement: Fit an atomic model of the ribosome and this compound into the electron density map and refine the model to match the experimental data. This provides a detailed view of the binding site and interactions.[7]

Conclusion

This technical guide provides a detailed overview of this compound's mechanism of action, supported by quantitative data and visualizations of the molecular processes and experimental workflows. By binding to a critical site on the bacterial 50S ribosomal subunit, this compound effectively shuts down protein synthesis, a mechanism that underpins its potent activity against a range of clinically important Gram-positive pathogens. A thorough understanding of this mechanism is paramount for the rational design of new antibiotics and for combating the growing threat of antimicrobial resistance.

References

The Pharmacokinetics of Tedizolid in Human Plasma: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics of tedizolid, a next-generation oxazolidinone antibiotic, in human plasma. This compound is administered as the prodrug this compound phosphate, which is rapidly converted to the active moiety, this compound, by endogenous phosphatases.[1][2] This document summarizes key pharmacokinetic parameters, details the experimental protocols for its study, and visualizes its metabolic pathway and typical study workflows.

Pharmacokinetic Profile

This compound exhibits a predictable pharmacokinetic profile characterized by high oral bioavailability, a long half-life supporting once-daily dosing, and extensive distribution into tissues.[3][4] Its pharmacokinetics are linear over the clinical dose range.[4]

Absorption

Following oral administration of this compound phosphate, the prodrug is rapidly and extensively converted to this compound.[1] The absolute oral bioavailability of this compound is high, approximately 91%, allowing for seamless transition between intravenous (IV) and oral therapy without dose adjustment.[5][6] Peak plasma concentrations (Cmax) are typically reached within 3 to 3.5 hours after oral dosing.[1][3] The administration of this compound with food delays the time to Cmax and lowers the peak concentration, but does not significantly affect the overall systemic exposure (AUC).[7][8]

Distribution

This compound has a mean steady-state volume of distribution ranging from 67 to 80 liters, indicating good tissue penetration.[3][6] It is moderately bound to human plasma proteins, with protein binding reported to be in the range of 70% to 90%.[3][8] Studies using microdialysis have demonstrated that unbound this compound concentrations in the interstitial fluid of skin and soft tissues are comparable to free concentrations in plasma.[9][10]

Metabolism

This compound phosphate is the administered prodrug and is rapidly hydrolyzed by non-specific phosphatases in the plasma to form the active drug, this compound.[2][11] this compound is the only measurable metabolite in plasma.[2] The primary metabolic pathway for this compound is sulfation to form an inactive sulfate conjugate.[2][11] This metabolism occurs primarily in the liver.[11]

Excretion

The major route of elimination for this compound and its metabolites is through the feces, accounting for approximately 82% of the administered dose, primarily as the inactive sulfate metabolite.[3] A smaller portion, around 18%, is excreted in the urine.[3] The terminal half-life of this compound is approximately 11 to 12 hours, which supports a once-daily dosing regimen.[3][4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in human plasma from various clinical studies.

Table 1: Single-Dose Pharmacokinetics of this compound (200 mg) in Healthy Adults

ParameterOral AdministrationIntravenous Administration
Cmax (mg/L) ~2.2[3]~2.6[5]
Tmax (hr) ~3.5[3]Not Applicable
AUC0-∞ (mg·h/L) ~26.0[5]~28.4[5]
t1/2 (hr) ~12[3]~11[4]
Vz/F (L) 67-80[3]Not Applicable
CL/F (L/h) 5.9-6.5[4]Not Applicable
Oral Bioavailability (%) ~91[4][5]Not Applicable

Table 2: Multiple-Dose (Steady-State) Pharmacokinetics of this compound (200 mg once daily)

ParameterOral AdministrationIntravenous Administration
Cmax (mg/L) ~2.2[3]~2.9
AUC0-24h (mg·h/L) ~29.2[4]~29.2[4]
Accumulation Ratio (AUC) ~1.3[5]~1.28[5]

Experimental Protocols

The determination of this compound concentrations in human plasma is crucial for pharmacokinetic studies. The most common and validated method is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[9][12][13]

Sample Collection and Preparation
  • Blood Collection: Whole blood samples are collected from subjects at predetermined time points into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Separation: The blood samples are centrifuged to separate the plasma.

  • Storage: Plasma samples are stored at -80°C until analysis.

  • Protein Precipitation: For analysis, plasma samples are typically prepared by protein precipitation. An organic solvent, such as acetonitrile or a mixture of acetonitrile and methanol, is added to the plasma sample to precipitate the proteins.[13][14]

  • Internal Standard: An internal standard (e.g., a deuterated form of this compound like this compound-d3) is added to the samples to ensure accuracy and precision during analysis.[12]

  • Centrifugation and Supernatant Collection: The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins. The clear supernatant containing this compound and the internal standard is then transferred for analysis.[14]

HPLC-MS/MS Analysis
  • Chromatographic Separation: The prepared sample is injected into an HPLC system. Separation is typically achieved on a C18 reverse-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).[13][14]

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Detection is performed using positive electrospray ionization (ESI+) in the multiple reaction monitoring (MRM) mode.[12][13]

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for this compound and the internal standard. For this compound, a common transition is m/z 371.0 → m/z 343.1.[13]

  • Quantification: The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of this compound to the internal standard against a calibration curve prepared with known concentrations of this compound in blank plasma.[14]

Visualizations

Metabolic Pathway of this compound Phosphate

Tedizolid_Metabolism Tedizolid_Phosphate This compound Phosphate (Prodrug) This compound This compound (Active Moiety) Tedizolid_Phosphate->this compound Hydrolysis by Plasma Phosphatases Tedizolid_Sulfate This compound Sulfate (Inactive Metabolite) This compound->Tedizolid_Sulfate Sulfation (Liver) Excretion Excretion (Feces and Urine) Tedizolid_Sulfate->Excretion

Caption: Metabolic conversion of this compound phosphate to active this compound and its subsequent inactivation and excretion.

Experimental Workflow for a this compound Pharmacokinetic Study

PK_Workflow cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_data Data Analysis Phase Drug_Admin Drug Administration (Oral or IV this compound Phosphate) Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Sample_Prep Sample Preparation (Protein Precipitation) Sample_Storage->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling and Parameter Calculation LCMS_Analysis->PK_Modeling

Caption: A typical workflow for a clinical pharmacokinetic study of this compound.

Conclusion

This compound demonstrates a favorable pharmacokinetic profile in human plasma, characterized by high oral bioavailability, a long half-life enabling once-daily dosing, and good tissue penetration. The prodrug, this compound phosphate, is rapidly converted to the active moiety, this compound, which is then primarily eliminated via hepatic metabolism to an inactive sulfate conjugate. The well-established and validated bioanalytical methods, such as HPLC-MS/MS, allow for accurate and precise characterization of its pharmacokinetic properties, which are essential for guiding its clinical use and further drug development.

References

The Spectrum of Activity of Tedizolid Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tedizolid is a second-generation oxazolidinone antibiotic demonstrating potent activity against a wide array of Gram-positive bacteria, including drug-resistant strains. This technical guide provides an in-depth overview of the in vitro spectrum of activity of this compound, detailed experimental protocols for its evaluation, and a summary of its mechanism of action and resistance pathways. Quantitative data from various surveillance studies are presented in tabular format for ease of comparison, and key biological and experimental processes are visualized using Graphviz diagrams.

Introduction

This compound phosphate is the phosphate ester prodrug of this compound, which is converted to its active form by endogenous phosphatases. As an oxazolidinone, this compound exerts its antibacterial effect through the inhibition of protein synthesis, a mechanism distinct from many other antibiotic classes.[1] A key feature of this compound is its enhanced potency compared to the first-generation oxazolidinone, linezolid, often demonstrating 4- to 8-fold greater activity against susceptible Gram-positive pathogens.[2] This enhanced activity extends to several multidrug-resistant (MDR) phenotypes, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and some linezolid-resistant strains.[3]

Spectrum of In Vitro Activity

The in vitro activity of this compound has been extensively evaluated against a global collection of Gram-positive clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) data, specifically the MIC₅₀ and MIC₉₀ values (the MIC required to inhibit the growth of 50% and 90% of isolates, respectively).

Staphylococcus aureus

This compound demonstrates potent activity against both methicillin-susceptible (S. aureus) (MSSA) and methicillin-resistant S. aureus (MRSA).

Organism Region/Study No. of Isolates MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference
MRSAUSA4990.250.5
MSSAUSA5890.250.5
MRSAEurope-0.120.25[4]
MSSAEurope-0.120.25[4]
MRSALatin America-0.120.25[5]
MSSALatin America-0.120.25[5]
MRSAAsia-Pacific-0.120.25[5]
MSSAAsia-Pacific-0.120.25[5]
MRSA (from ABSSSIs)Global-0.50.5[6]
MSSA (from ABSSSIs)Global-0.50.5[6]
MRSA (from Pneumonia)Global--0.5[7]
Coagulase-Negative Staphylococci (CoNS)

This compound is also highly active against CoNS, an important cause of healthcare-associated infections.

Organism Region/Study No. of Isolates MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference
CoNSUSA1100.120.25
CoNSUSA & Europe-0.120.12[4]
Streptococcus Species

This compound exhibits potent activity against various streptococcal species, including those resistant to other antimicrobial agents.

Organism Region/Study No. of Isolates MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference
S. pneumoniaeLatin America, Asia-Pacific--0.25[8]
S. pneumoniae (MDR)Asia-0.120.12[9]
S. pyogenesGlobal--0.5[6]
S. agalactiaeGlobal--0.5[6]
S. anginosus groupGlobal--0.5[6]
Beta-hemolytic streptococciUSA5630.120.25[10]
Viridans group streptococciUSA2600.120.25[10]
Enterococcus Species

This compound demonstrates activity against enterococci, including vancomycin-resistant strains.

Organism Region/Study No. of Isolates MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference
Enterococcus spp.USA2750.250.5
E. faecalisGlobal--0.5[6]
Vancomycin-resistant E. faecalis--0.250.25[11]
Vancomycin-resistant E. faecium--0.251[11]

Mechanism of Action and Resistance

Mechanism of Action

This compound, like other oxazolidinones, inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit.[2] This binding prevents the formation of a functional 70S initiation complex, a crucial step in the translation process.[1] The unique modified side chain at the C-5 position of this compound's oxazolidinone nucleus and its optimized C- and D-ring system allow for additional binding site interactions, contributing to its enhanced potency.[2]

This compound Mechanism of Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 23S_rRNA 23S rRNA (Peptidyl Transferase Center) 30S_subunit 30S Subunit Initiation_Complex 70S Initiation Complex Formation 23S_rRNA->Initiation_Complex Blocks This compound This compound This compound->23S_rRNA Binds to Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Prevents Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

This compound's inhibition of protein synthesis.
Mechanisms of Resistance

Resistance to oxazolidinones, including this compound, is primarily mediated by two mechanisms:

  • Target Site Mutations: Point mutations in the gene encoding 23S rRNA, particularly in the V domain, can reduce the binding affinity of this compound to its target. The G2576T mutation is one of the most frequently observed.

  • Enzymatic Modification: The acquisition of the horizontally transferable cfr (chloramphenicol-florfenicol resistance) gene encodes a methyltransferase that modifies an adenine residue (A2503) in the 23S rRNA. This methylation can sterically hinder the binding of several classes of antibiotics, including oxazolidinones. However, this compound may retain activity against some cfr-positive strains, particularly in the absence of other ribosomal mutations.[2]

Mechanisms of Resistance to this compound cluster_mutations Target Site Mutations cluster_cfr Enzymatic Modification This compound This compound Binding_Site 23S rRNA Binding Site This compound->Binding_Site Targets Reduced_Binding Reduced Binding Affinity Resistance Bacterial Resistance Reduced_Binding->Resistance 23S_rRNA_Gene 23S rRNA Gene Point_Mutations Point Mutations (e.g., G2576T) 23S_rRNA_Gene->Point_Mutations Undergoes Altered_Binding_Site Altered Binding Site Point_Mutations->Altered_Binding_Site Results in Altered_Binding_Site->Reduced_Binding cfr_Gene cfr Gene (plasmid-mediated) Methyltransferase Cfr Methyltransferase cfr_Gene->Methyltransferase Encodes Methylation Methylation of A2503 in 23S rRNA Methyltransferase->Methylation Catalyzes Methylation->Reduced_Binding Steric Hindrance

Primary mechanisms of resistance to this compound.

Experimental Protocols

The in vitro activity of this compound is primarily determined through standardized methodologies established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution (CLSI/EUCAST Guidelines)

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Broth Microdilution Workflow Start Start Prepare_Inoculum 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Plates 2. Prepare 96-well plates with serial two-fold dilutions of This compound in cation-adjusted Mueller-Hinton broth. Prepare_Inoculum->Prepare_Plates Inoculate_Plates 3. Inoculate each well with the bacterial suspension to a final concentration of ~5 x 10^5 CFU/mL. Prepare_Plates->Inoculate_Plates Incubate 4. Incubate plates at 35°C for 16-20 hours in ambient air. Inoculate_Plates->Incubate Read_MIC 5. Read MIC as the lowest concentration with no visible growth. Incubate->Read_MIC End End Read_MIC->End

Workflow for MIC determination by broth microdilution.

Detailed Protocol:

  • Preparation of Antimicrobial Agent: this compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a stock solution. Serial two-fold dilutions are then prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension. A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) are included.

    • Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

  • MIC Determination:

    • Following incubation, the plates are examined for visible bacterial growth (turbidity or a pellet at the bottom of the well).

    • The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.

Time-Kill Assay

Time-kill assays provide information on the pharmacodynamic properties of an antimicrobial agent, specifically its bactericidal or bacteriostatic activity over time.

Detailed Protocol:

  • Preparation: A logarithmic-phase bacterial culture is prepared in a suitable broth medium (e.g., CAMHB) to a standardized starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Exposure: The bacterial suspension is aliquoted into flasks or tubes containing various concentrations of this compound (typically multiples of the MIC, e.g., 1x, 2x, 4x, 8x MIC) and a growth control (no antibiotic).

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are removed from each flask, serially diluted in sterile saline, and plated onto non-selective agar.

  • Incubation and Counting: The agar plates are incubated at 35°C ± 2°C for 18-24 hours, after which the number of colony-forming units (CFU) is determined.

  • Data Analysis: The log₁₀ CFU/mL is plotted against time for each this compound concentration and the growth control.

    • Bacteriostatic activity is generally defined as a < 3-log₁₀ reduction in CFU/mL from the initial inoculum.

    • Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.

Post-Antibiotic Effect (PAE) Determination

The PAE is the suppression of bacterial growth that persists after a brief exposure to an antimicrobial agent.

Detailed Protocol:

  • Exposure: A logarithmic-phase bacterial culture is exposed to a specific concentration of this compound (e.g., 10x MIC) for a defined period (e.g., 1-2 hours). A control culture is handled identically but without antibiotic exposure.

  • Removal of Antibiotic: The antibiotic is removed by either rapid dilution (e.g., 1:1000) or by centrifugation and washing of the bacterial pellet followed by resuspension in fresh, antibiotic-free broth.

  • Monitoring Regrowth: The viable counts (CFU/mL) of both the test and control cultures are determined at regular intervals (e.g., every 1-2 hours) until the turbidity of the control culture reaches a stationary phase.

  • Calculation of PAE: The PAE is calculated using the formula: PAE = T - C

    • T is the time required for the viable count of the antibiotic-exposed culture to increase by 1 log₁₀ CFU/mL above the count observed immediately after antibiotic removal.

    • C is the time required for the viable count of the unexposed control culture to increase by 1 log₁₀ CFU/mL.

Conclusion

This compound exhibits potent and broad-spectrum in vitro activity against a wide range of clinically relevant Gram-positive bacteria, including multidrug-resistant strains. Its enhanced potency compared to linezolid, coupled with a distinct mechanism of action, makes it a valuable therapeutic option. The standardized methodologies outlined in this guide are crucial for the continued surveillance of its activity and the investigation of potential resistance. Further research into the clinical application of this compound, guided by its in vitro profile, will continue to define its role in the management of Gram-positive infections.

References

The Discovery and Development of Tedizolid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A second-generation oxazolidinone antibacterial

Introduction: Tedizolid is a second-generation oxazolidinone antibiotic developed to combat serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). It represents a significant advancement over the first-in-class oxazolidinone, linezolid, offering improved potency, a more favorable safety profile, and a convenient once-daily dosing regimen. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound.

Discovery and Lead Optimization

This compound was developed through a lead optimization program aimed at improving upon the pharmacological properties of linezolid. The core objective was to enhance potency against a broad spectrum of Gram-positive pathogens, including linezolid-resistant strains, while mitigating the risk of adverse effects such as myelosuppression and monoamine oxidase (MAO) inhibition associated with long-term linezolid use.

The key structural modification that distinguishes this compound from linezolid is the presence of a modified C- and D-ring system. This alteration allows for additional binding site interactions within the bacterial ribosome, resulting in enhanced potency.[1] Furthermore, this compound was designed as a phosphate prodrug, this compound phosphate, to improve its aqueous solubility for intravenous administration. In vivo, this prodrug is rapidly and extensively converted to the active moiety, this compound, by nonspecific phosphatases.[1]

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis. Its mechanism of action is similar to other oxazolidinones and involves binding to the 50S subunit of the bacterial ribosome. Specifically, this compound binds to the 23S ribosomal RNA (rRNA) at the peptidyl transferase center (PTC).[1][2][3] This binding action blocks the formation of a functional 70S initiation complex, a critical step in the translation process, thereby halting protein synthesis.[4]

The enhanced potency of this compound is attributed to its optimized C- and D-ring system, which allows for additional interactions with the periphery of the PTC.[1][2][3] Cryo-electron microscopy studies have revealed that the hydroxyl group of this compound forms hydrogen bonds with the backbone of A2503, and its tetrazole ring interacts with U2584 within the PTC of the MRSA 50S ribosomal subunit.[2][3] These additional interactions contribute to its stronger binding and greater potency compared to linezolid.

Tedizolid_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S 50S Subunit InitiationComplex 70S Initiation Complex Formation 50S->InitiationComplex 30S 30S Subunit 30S->InitiationComplex PTC Peptidyl Transferase Center (PTC) (on 23S rRNA) Block Inhibition PTC->Block This compound This compound This compound->PTC Binds to ProteinSynthesis Protein Synthesis InitiationComplex->ProteinSynthesis Block->InitiationComplex

Figure 1: Mechanism of action of this compound.

Preclinical Development

In Vitro Activity

This compound demonstrates potent in vitro activity against a wide range of Gram-positive pathogens, including methicillin-susceptible and -resistant Staphylococcus aureus (MSSA, MRSA), Streptococcus pneumoniae, Streptococcus pyogenes, Streptococcus agalactiae, and vancomycin-resistant enterococci (VRE). Notably, this compound is four- to eightfold more potent than linezolid against staphylococci, enterococci, and streptococci.[1] It also retains activity against some linezolid-resistant strains, including those harboring the cfr gene.[1]

Table 1: In Vitro Activity of this compound and Linezolid against Gram-Positive Pathogens

Organism (No. of Isolates)DrugMIC50 (μg/mL)MIC90 (μg/mL)
S. aureus (MSSA)This compound0.250.25
Linezolid12
S. aureus (MRSA)This compound0.250.25
Linezolid12
S. pyogenesThis compound0.250.5
Linezolid12
S. agalactiaeThis compound0.250.5
Linezolid12
E. faecalisThis compound0.250.5
Linezolid12
Data compiled from Phase 2 clinical trial isolate testing.[5]
In Vivo Animal Models

The efficacy of this compound has been evaluated in various animal infection models. In a mouse pneumonia model, this compound demonstrated greater efficacy than linezolid against MRSA.[6] Similarly, in a murine thigh infection model, human-simulated exposures of this compound were as effective as linezolid against both MSSA and MRSA, exhibiting bacteriostatic activity at 24 hours and bactericidal activity after 72 hours of treatment.[7] In a mouse peritonitis model, this compound was comparable to linezolid and daptomycin against strains of Enterococcus faecium, Enterococcus faecalis, and MRSA.[8]

Animal studies have also indicated that the pharmacodynamic parameter most closely associated with this compound's efficacy is the ratio of the area under the free drug plasma concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC/MIC).[1][9]

Clinical Development

The clinical development of this compound followed a structured path from Phase I studies in healthy volunteers to pivotal Phase III trials in patients with acute bacterial skin and skin structure infections (ABSSSI).

Drug_Development_Workflow cluster_preclinical Preclinical cluster_clinical Clinical Trials Discovery Discovery & Lead Optimization InVitro In Vitro Studies (MIC Testing) Discovery->InVitro InVivo In Vivo Animal Models (Efficacy & Safety) InVitro->InVivo Phase1 Phase I (Healthy Volunteers) Safety & PK InVivo->Phase1 Phase2 Phase II (Patients) Dose-Ranging & Efficacy Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Efficacy vs. Comparator Phase2->Phase3 Approval Regulatory Approval (FDA, EMA) Phase3->Approval

Figure 2: this compound drug development workflow.

Phase I Studies: Pharmacokinetics and Safety in Healthy Volunteers

Phase I studies were conducted to evaluate the safety, tolerability, and pharmacokinetic profile of this compound in healthy adult subjects. These studies demonstrated that this compound has linear pharmacokinetics, a half-life of approximately 12 hours supporting once-daily dosing, and high oral bioavailability of around 90%.[1] Food was found to delay the absorption and reduce the maximum plasma concentration (Cmax) of this compound but did not affect the overall exposure (AUC).[10]

Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Fasted Adults

Dose (mg)Cmax (μg/mL)Tmax (hr)AUC0-∞ (μg·hr/mL)t1/2 (hr)
2001.993.025.611.2
3002.804.041.210.9
4003.594.054.910.7
6005.294.080.311.4
Data adapted from a Phase I single-ascending dose study.[10]
Phase II Studies: Dose-Ranging and Efficacy

A Phase II dose-ranging study was conducted in patients with complicated skin and skin structure infections to evaluate the efficacy and safety of oral this compound phosphate at doses of 200 mg, 300 mg, and 400 mg once daily for 5 to 7 days. The study found that the 200 mg once-daily dose was the lowest effective dose, demonstrating excellent microbiological and clinical efficacy.[5]

Phase III Studies: Pivotal Trials (ESTABLISH-1 and ESTABLISH-2)

Two pivotal Phase III, randomized, double-blind, non-inferiority trials, ESTABLISH-1 and ESTABLISH-2, were conducted to compare the efficacy and safety of this compound with linezolid for the treatment of ABSSSI.[11][12] In both studies, a 6-day course of 200 mg this compound once daily was found to be non-inferior to a 10-day course of 600 mg linezolid twice daily.[11][12]

The primary endpoint in these trials was early clinical response at 48 to 72 hours after the initiation of therapy, defined as the cessation of spreading of the primary skin lesion and the absence of fever.[12] Pooled data from both trials showed comparable early clinical response rates for this compound and linezolid.[11] Importantly, this compound was associated with a significantly lower incidence of gastrointestinal adverse events (nausea and diarrhea) and thrombocytopenia compared to linezolid.[11][13]

Table 3: Summary of Efficacy and Safety from Pooled Phase III ESTABLISH Trials

ParameterThis compound (200 mg QD for 6 days)Linezolid (600 mg BID for 10 days)P-value
Efficacy
Early Clinical Response (48-72h)81.6%79.4%N/A (Non-inferior)
Investigator-Assessed Clinical Success at EOT87.8%88.5%-
Investigator-Assessed Clinical Success at PTE85.5%86.4%-
Safety
Nausea8.2%12.2%0.02
Diarrhea7.9%10.2%-
Vomiting4.4%6.5%-
Platelet Count <150,000 cells/mm³ at EOT4.9%10.8%0.0003
EOT: End of Therapy; PTE: Post-therapy Evaluation. Data from pooled analysis of ESTABLISH-1 and ESTABLISH-2 trials.[11]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound is determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M07.[14][15]

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium overnight. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Inoculation and Incubation: A 96-well microtiter plate is prepared with the serially diluted this compound. Each well is inoculated with the standardized bacterial suspension. The plate is then incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism as detected by the unaided eye.

Conclusion

The discovery and development of this compound represent a successful example of rational drug design to improve upon an existing class of antibiotics. Through targeted chemical modifications, this compound emerged as a potent second-generation oxazolidinone with an enhanced spectrum of activity and a more favorable safety profile compared to its predecessor, linezolid. Rigorous preclinical and clinical evaluation, culminating in two successful Phase III trials, has established this compound as a valuable therapeutic option for the treatment of acute bacterial skin and skin structure infections caused by susceptible Gram-positive pathogens. Its once-daily dosing and shorter course of therapy offer significant advantages in clinical practice.

References

Physicochemical Properties of Tedizolid and Tedizolid Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the physicochemical characteristics of the oxazolidinone antibiotic tedizolid and its phosphate monoester prodrug, this compound phosphate, is crucial for researchers, scientists, and professionals in drug development. These properties govern the drug's formulation, delivery, pharmacokinetic profile, and ultimately, its therapeutic efficacy. This compound phosphate was specifically designed as a prodrug to overcome the poor aqueous solubility of the active moiety, this compound, thereby enabling both intravenous and oral administration.[1][2][3]

A comprehensive summary of the key physicochemical properties for both compounds is presented below, highlighting the critical differences that underscore the rationale for the prodrug strategy.

Table 1: Physicochemical Properties of this compound Phosphate
PropertyValueReferences
Appearance White to yellow solid powder[4][5]
Molecular Formula C₁₇H₁₆FN₆O₆P[5][6]
Molecular Weight 450.32 g/mol [5][7]
Melting Point >235°C (decomposition) / 256.8°C[4][8]
pKa pKa₁: 1.8 (calculated), pKa₂: 6.5 (measured)[4][9]
Partition Coefficient (logP) -0.4 / -0.50[4][7]
Aqueous Solubility Highly pH-dependent: • 0.005 mg/mL (at pH 1.1-2.1) • 0.1 mg/mL (at pH 3.9) • 0.5 mg/mL (at pH 4.0) • >195 mg/mL (at pH 6.0) • >200 mg/mL (at pH 8.0-9.0)[4]
Solubility in Organic Solvents Slightly soluble in DMSO; Insoluble in ethanol[5]
Table 2: Physicochemical Properties of this compound (Active Moiety)
PropertyValueReferences
Appearance White to off-white powder[5]
Molecular Formula C₁₇H₁₅FN₆O₃[9][10]
Molecular Weight 370.34 g/mol [10]
Partition Coefficient (logP) 1.39 - 1.4[9][10]
Aqueous Solubility 0.1 - 0.136 mg/mL (low solubility)[1][9]
Solubility in Organic Solvents Soluble in DMSO, methanol, and acetonitrile[11][12]

Stability Profile

The stability of this compound phosphate is a critical parameter for its storage, formulation, and administration. Forced degradation studies have shown that the prodrug is stable under thermal and photolytic stress conditions.[13][14] However, it undergoes significant degradation under hydrolytic (both acidic and alkaline) and oxidative conditions.[13][14] In intravenous infusion bags containing 0.9% sodium chloride, this compound phosphate is stable for at least 7 to 12 hours at room temperature (25°C) and for up to 6 days under refrigeration (2-8°C).[15][16] Furthermore, crushed this compound phosphate tablets dispersed in water for nasogastric tube administration remain stable for at least 4 hours at room temperature.[17]

Experimental Protocols

Detailed methodologies are essential for the replication and verification of physicochemical data.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound is typically determined using the shake-flask method.

  • An excess amount of the compound (e.g., this compound or this compound phosphate) is added to a specific volume of a relevant aqueous medium (e.g., purified water, simulated tear fluid, or buffers of varying pH).[18]

  • The resulting mixture is placed in a sealed container and agitated in an orbital shaking water bath at a controlled temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[18]

  • After agitation, the suspension is filtered to remove undissolved solids.

  • The concentration of the dissolved compound in the clear filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard method for determining the ionization constants (pKa) of a substance.

  • A precise amount of the compound is dissolved in a suitable solvent, typically water or a co-solvent system if aqueous solubility is low.

  • The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it.

  • A standardized titrant (an acid like HCl or a base like NaOH) is added to the solution in small, precise increments.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the inflection points or the half-equivalence points of this curve. For this compound phosphate, this method was used to measure the second pKa.[4]

Stability-Indicating Assay (Forced Degradation Study)

Forced degradation studies are performed to identify the degradation pathways and develop stability-indicating analytical methods.

  • Stress Conditions : Stock solutions of this compound phosphate are subjected to various stress conditions as per ICH guidelines.[13][14]

    • Acidic Hydrolysis : 0.1 N HCl at a specified temperature (e.g., 80°C).

    • Alkaline Hydrolysis : 0.1 N NaOH at room temperature.

    • Oxidative Degradation : 3-30% H₂O₂ at room temperature.

    • Thermal Degradation : The solid drug is exposed to dry heat (e.g., 100°C).

    • Photolytic Degradation : The drug solution is exposed to UV light.

  • Sample Analysis : Samples are withdrawn at various time points and neutralized if necessary.

  • Chromatographic Separation : The stressed samples are analyzed using a validated stability-indicating HPLC method. The method must be capable of separating the intact drug from all degradation products.[13][14] A typical system might use a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile, with UV detection at an appropriate wavelength (e.g., 300 nm).[13]

  • Quantification : The percentage of the remaining parent drug and the formation of degradation products are quantified to assess the stability of the compound under each stress condition.

Visualized Workflows and Mechanisms

The following diagrams illustrate key processes related to this compound and its phosphate ester.

G cluster_prodrug In Vivo Conversion cluster_moa Mechanism of Action Ted_Phos This compound Phosphate (Prodrug) Phosphatases Endogenous Phosphatases Ted_Phos->Phosphatases Hydrolysis Ted_Active This compound (Active Moiety) Phosphatases->Ted_Active Ribosome Bacterial 50S Ribosomal Subunit Ted_Active->Ribosome Binds to Peptidyl Transferase Center Inhibition Inhibition of Protein Synthesis Ribosome->Inhibition

Prodrug activation and mechanism of action.

G cluster_stress Forced Degradation Conditions start Prepare Drug Solution in Aqueous Medium acid Acidic Hydrolysis start->acid Apply Stress base Alkaline Hydrolysis start->base Apply Stress oxid Oxidative (H₂O₂) start->oxid Apply Stress therm Thermal (Heat) start->therm Apply Stress photo Photolytic (UV Light) start->photo Apply Stress analysis Analyze Samples by Stability-Indicating HPLC acid->analysis Collect samples at time points base->analysis Collect samples at time points oxid->analysis Collect samples at time points therm->analysis Collect samples at time points photo->analysis Collect samples at time points quant Quantify Parent Drug and Degradants analysis->quant

Workflow for a forced degradation study.

G cluster_low_ph Low pH Environment (e.g., pH < 4) cluster_high_ph Physiological / High pH (e.g., pH > 6) low_sol Poor Aqueous Solubility (< 1 mg/mL) ph_change Increase in pH low_sol->ph_change pH-Dependent Ionization high_sol Excellent Aqueous Solubility (> 195 mg/mL) ph_change->high_sol

Logical relationship of this compound Phosphate solubility and pH.

References

In Vitro Antibacterial Potency of Tedizolid Compared to Other Oxazolidinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro antibacterial potency of tedizolid in comparison to other notable oxazolidinones. The document focuses on quantitative data, detailed experimental methodologies, and the underlying mechanism of action to offer a comprehensive resource for the scientific community.

Core Findings: Enhanced Potency of this compound

This compound consistently demonstrates superior in vitro activity against a wide spectrum of Gram-positive pathogens when compared to other oxazolidinones. This enhanced potency is particularly evident against clinically significant resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

Comparative In Vitro Activity of Oxazolidinones

The following tables summarize the minimum inhibitory concentration (MIC) values of this compound, linezolid, eperezolid, and sutezolid against various Gram-positive bacteria. The data, compiled from multiple studies, highlights the comparative potency of these antibacterial agents. MIC50 and MIC90 values represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Staphylococcus aureus

OrganismAntibioticMIC RangeMIC50MIC90
Methicillin-Susceptible S. aureus (MSSA)This compound≤0.03 - 0.50.12 - 0.250.25
Linezolid0.5 - 412
Eperezolid--1 - 4
Methicillin-Resistant S. aureus (MRSA)This compound≤0.03 - 10.12 - 0.250.25 - 0.5
Linezolid0.5 - 41 - 22
Eperezolid--1 - 4
Linezolid-Resistant S. aureusThis compound0.25 - 40.5 - 11 - 2
Linezolid≥8--

Table 2: Comparative In Vitro Activity (MIC in µg/mL) Against Enterococci

OrganismAntibioticMIC RangeMIC50MIC90
Enterococcus faecalisThis compound≤0.06 - 0.50.250.25
Linezolid0.5 - 41 - 22
Eperezolid--1 - 4
Enterococcus faecium (including VRE)This compound≤0.06 - 10.250.5
Linezolid0.5 - 41 - 22
Eperezolid--1 - 4

Table 3: Comparative In Vitro Activity (MIC in µg/mL) Against Streptococci

OrganismAntibioticMIC RangeMIC50MIC90
Streptococcus pneumoniaeThis compound≤0.015 - 0.50.12 - 0.250.25
Linezolid0.25 - 20.5 - 11 - 2
Streptococcus pyogenesThis compound≤0.015 - 0.250.120.12
Linezolid0.25 - 20.5 - 11
Viridans Group StreptococciThis compound0.03 - 0.250.12 - 0.250.25
Linezolid0.12 - 10.51

Table 4: Comparative In Vitro Activity (MIC in µg/mL) Against Coagulase-Negative Staphylococci (CoNS)

OrganismAntibioticMIC RangeMIC50MIC90
Coagulase-Negative StaphylococciThis compound≤0.03 - 0.50.120.12 - 0.25
Linezolid0.25 - 20.5 - 11 - 2

Table 5: Comparative In Vitro Activity (MIC in µg/mL) of Sutezolid Against Mycobacteria

OrganismAntibioticMIC50MIC90
Mycobacterium intracellulareSutezolid24
Linezolid>32>32
Mycobacterium aviumSutezolid48
Linezolid32>32
Mycobacterium kansasiiSutezolid0.1250.25
Linezolid12

Experimental Protocols

The determination of in vitro antibacterial potency, specifically the Minimum Inhibitory Concentration (MIC), is conducted following standardized procedures established by bodies such as the Clinical and Laboratory Standards Institute (CLSI). The most common methods employed are broth microdilution and agar dilution.

Broth Microdilution Method

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Agar Dilution Method

In the agar dilution method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes and allowed to solidify. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. Following incubation, the MIC is recorded as the lowest concentration of the antibiotic that prevents the growth of the bacteria.

Mechanism of Action of Oxazolidinones

Oxazolidinones, including this compound, exert their antibacterial effect by inhibiting bacterial protein synthesis.[1][2][3] This class of antibiotics has a unique mechanism of action that differentiates it from other protein synthesis inhibitors.[4]

They bind to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA (rRNA) at the peptidyl transferase center.[2][5] This binding event prevents the formation of the 70S initiation complex, a critical step in the initiation of protein synthesis.[5] By blocking this early stage of translation, oxazolidinones effectively halt the production of essential bacterial proteins, leading to the inhibition of bacterial growth.[1][4] this compound's modified side chain at the C-5 position allows for improved potency through additional binding site interactions.[2]

G cluster_ribosome Bacterial Ribosome cluster_translation Protein Synthesis 50S_subunit 50S Subunit 70S_complex 70S Initiation Complex 30S_subunit 30S Subunit Protein Bacterial Protein 70S_complex->Protein Elongation mRNA mRNA tRNA tRNA Oxazolidinone This compound (Oxazolidinone) Oxazolidinone->50S_subunit Binds to 23S rRNA Oxazolidinone->70S_complex Inhibits Formation

Caption: Mechanism of action of this compound.

Experimental Workflow for MIC Determination

The following diagram illustrates a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis Antibiotic_Stock Prepare Antibiotic Stock Solution Serial_Dilution Perform Serial Dilution of Antibiotic in Microtiter Plate Antibiotic_Stock->Serial_Dilution Bacterial_Culture Grow Bacterial Culture Inoculum_Prep Prepare Standardized Bacterial Inoculum Bacterial_Culture->Inoculum_Prep Media_Prep Prepare Growth Medium Media_Prep->Serial_Dilution Inoculation Inoculate Microtiter Plate Wells Serial_Dilution->Inoculation Inoculum_Prep->Inoculation Incubate Incubate Plate at Optimal Temperature Inoculation->Incubate Read_Results Read Results Visually or with a Plate Reader Incubate->Read_Results Determine_MIC Determine MIC (Lowest Concentration with No Growth) Read_Results->Determine_MIC

Caption: Workflow for MIC determination.

References

Methodological & Application

Determining Tedizolid MIC Values: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tedizolid is a next-generation oxazolidinone antibiotic effective against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit of the ribosome.[1] Accurate determination of the Minimum Inhibitory Concentration (MIC) of this compound is crucial for clinical diagnostics, antibiotic stewardship, and drug development research. This document provides detailed application notes and standardized protocols for determining this compound MIC values using established biochemical assays.

Mechanism of Action

This compound phosphate is a prodrug that is rapidly converted to its active form, this compound, by phosphatases in the body.[3][4] this compound then exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, which prevents the formation of the 70S initiation complex necessary for protein synthesis.[3][5][6] This mode of action is distinct from many other classes of antibiotics.[5] Due to structural differences, this compound can be more potent than the first-generation oxazolidinone, linezolid, and may retain activity against some linezolid-resistant strains.[1][2][7]

Diagram of this compound's Mechanism of Action

cluster_cell Bacterial Cell This compound Phosphate (Prodrug) This compound Phosphate (Prodrug) Phosphatases Phosphatases This compound Phosphate (Prodrug)->Phosphatases Conversion This compound (Active Drug) This compound (Active Drug) Phosphatases->this compound (Active Drug) 50S Ribosomal Subunit 50S Ribosomal Subunit This compound (Active Drug)->50S Ribosomal Subunit Binds to 23S rRNA 70S Initiation Complex Formation 70S Initiation Complex Formation This compound (Active Drug)->70S Initiation Complex Formation Inhibits Bacterial Cell Bacterial Cell 30S Ribosomal Subunit 30S Ribosomal Subunit Protein Synthesis Protein Synthesis 70S Initiation Complex Formation->Protein Synthesis Inhibition Inhibition

Caption: this compound's mechanism of action.

Data Presentation: this compound MIC Values

The following tables summarize the in vitro activity of this compound against various Gram-positive pathogens as reported in the literature. MIC values are presented as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates).

Table 1: this compound MIC Values for Staphylococcus aureus

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
S. aureus (all)3,032≤0.008 - 0.50.250.25[8]
Methicillin-susceptible S. aureus (MSSA)--0.250.25[3]
Methicillin-resistant S. aureus (MRSA)--0.250.5[3]
Linezolid-resistant S. aureus--0.51[3]

Table 2: this compound MIC Values for Streptococcus Species

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Streptococcus pyogenes--0.120.25[3]
Streptococcus agalactiae--0.120.25[3]
Streptococcus anginosus group--≤0.060.12[3]
Streptococcus pneumoniae-0.25 - 1--[4]

Table 3: this compound MIC Values for Enterococcus Species

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Enterococcus faecalis--0.250.5[3]
Enterococcus faecium (Linezolid-resistant)25≤1 - 32--[7][9]

Table 4: this compound MIC Values for Mycobacterium Species

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Mycobacterium tuberculosis (susceptible & resistant)1200.06 - 0.50.250.5[10]
Mycobacterium abscessus34≤1 - 4--[11]
Nontuberculous Mycobacteria (various species)170-2 - 82 - 8[12][13]

Experimental Protocols

The following are detailed protocols for determining this compound MIC values, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][14][15]

Broth Microdilution Method

This is the reference method for MIC determination.[15]

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

  • Quality control strains (e.g., S. aureus ATCC® 29213, E. faecalis ATCC® 29212)[16]

Protocol:

  • Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. Further dilute in sterile water or broth to the desired starting concentration.

  • Prepare Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of this compound in CAMHB to achieve the desired concentration range (e.g., 0.008 to 16 µg/mL).[8][10]

  • Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or PBS. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculate the Plate: Add the standardized bacterial inoculum to each well containing the serially diluted this compound. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[4]

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. For oxazolidinones like this compound, it is recommended to read the MIC at 80% inhibition of growth, as trailing endpoints can occur.[8][17]

Experimental Workflow for Broth Microdilution

A Prepare this compound Stock Solution B Perform 2-fold Serial Dilutions in 96-well Plate A->B D Dilute Inoculum and Add to Wells B->D C Prepare 0.5 McFarland Bacterial Inoculum C->D E Incubate at 35°C for 16-20 hours D->E F Read MIC at 80% Inhibition E->F

Caption: Broth microdilution workflow.

Agar Dilution Method

This method is an alternative to broth microdilution and is particularly useful for testing multiple isolates simultaneously.

Materials:

  • This compound analytical standard

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculum replicating device (e.g., multipoint inoculator)

  • Incubator (35 ± 2°C)

  • Quality control strains

Protocol:

  • Prepare this compound-Containing Agar Plates: Prepare molten MHA and cool to 45-50°C. Add the appropriate volume of this compound stock solution to achieve the desired final concentrations in a series of agar plates. Pour the agar into sterile petri dishes and allow them to solidify.

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Plates: Using an inoculum replicating device, spot-inoculate the surface of the this compound-containing agar plates and a growth control plate (no antibiotic) with the bacterial suspensions.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that prevents the growth of more than one colony or a faint haze.

MIC Test Strips

MIC test strips are a convenient alternative for determining the MIC of a single isolate.

Materials:

  • This compound MIC test strips

  • MHA plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Incubator (35 ± 2°C)

Protocol:

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Agar Plate: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of an MHA plate to obtain confluent growth.[4]

  • Apply MIC Test Strip: Allow the agar surface to dry for a few minutes. Aseptically apply the this compound MIC test strip to the surface of the agar.[4]

  • Incubation: Incubate the plate in an inverted position at 35 ± 2°C for 16-20 hours.[4]

  • Reading the MIC: Read the MIC value at the point where the elliptical zone of inhibition intersects the MIC scale on the strip.[4]

Quality Control

Regular quality control is essential to ensure the accuracy of MIC testing.[16] This should be performed by testing reference strains with known MIC values alongside the clinical isolates. The obtained MIC values should fall within the acceptable ranges specified by CLSI or EUCAST.

Table 5: CLSI-Recommended Quality Control Ranges for this compound

Quality Control StrainMIC Range (µg/mL)
Staphylococcus aureus ATCC® 292130.12 - 0.5
Enterococcus faecalis ATCC® 292120.25 - 1
Streptococcus pneumoniae ATCC® 496190.12 - 0.5

Resistance Mechanisms

Resistance to oxazolidinones, including this compound, is relatively uncommon but can occur.[18] The primary mechanisms of resistance involve:

  • Mutations in the 23S rRNA gene: These mutations can reduce the binding affinity of the drug to the ribosome.[18]

  • Mutations in ribosomal proteins L3 and L4: Changes in these proteins can also affect drug binding.

  • Acquisition of resistance genes: The cfr (chloramphenicol-florfenicol resistance) gene, which is often plasmid-mediated, encodes an enzyme that methylates the 23S rRNA, preventing drug binding.[2][7] this compound may retain activity against some cfr-positive strains.[1][2] Other transferable resistance genes like optrA and poxtA have also been identified.[7]

Conclusion

The biochemical assays described in this document provide robust and reliable methods for determining the MIC of this compound against clinically relevant Gram-positive bacteria. Adherence to standardized protocols, such as those provided by CLSI and EUCAST, and the implementation of a stringent quality control program are essential for generating accurate and reproducible data. This information is critical for guiding therapeutic decisions, monitoring the emergence of resistance, and advancing the development of new antimicrobial agents.

References

Application Notes and Protocols: Efficacy of Tedizolid in a Murine Model of MRSA Pneumonia

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the use of tedizolid in a murine model of Methicillin-resistant Staphylococcus aureus (MRSA) pneumonia. The protocols and data presented are intended for researchers, scientists, and drug development professionals investigating novel antimicrobial agents.

Introduction

This compound is a second-generation oxazolidinone antibiotic with potent activity against a wide range of Gram-positive bacteria, including MRSA.[1][2][3] Murine models of pneumonia are crucial for the preclinical evaluation of new antibiotics, allowing for the assessment of in vivo efficacy, pharmacokinetics, and pharmacodynamics.[4][5] This document outlines the experimental design, detailed protocols, and compiled data from studies evaluating this compound in established murine models of MRSA pneumonia.

Experimental Models and Considerations

The choice of murine model is critical and can influence experimental outcomes. Both immunocompetent and neutropenic models are commonly used to assess the efficacy of antimicrobial agents.

  • Immunocompetent Models: These models are useful for evaluating the combined effect of the antimicrobial agent and the host's immune response in clearing the infection.[6]

  • Neutropenic Models: These models are valuable for assessing the direct antimicrobial activity of a drug in the absence of a significant immune contribution.[4][7] Neutropenia is typically induced by agents such as cyclophosphamide.[7]

Commonly used mouse strains for these studies include BALB/c and C57BL/6.[6][8]

Key Experimental Protocols

The following sections detail the methodologies for establishing a murine model of MRSA pneumonia and subsequent treatment with this compound.

MRSA Strain Preparation
  • Select a clinically relevant MRSA strain (e.g., USA300, community-acquired, or hospital-acquired strains).[4][8]

  • Culture the MRSA strain overnight in Tryptic Soy Broth (TSB) at 37°C with shaking.[9]

  • Prepare a 1:100 dilution of the overnight culture in fresh TSB and incubate for approximately 2.5 hours at 37°C to reach the logarithmic growth phase.[9]

  • Harvest the bacterial cells by centrifugation, wash with sterile 0.9% saline, and resuspend to the desired concentration for inoculation.[9] The final inoculum concentration may need to be optimized depending on the virulence of the strain and the mouse model, but typically ranges from 10⁷ to 10⁹ CFU/mL.[7][9]

Murine Pneumonia Model Induction

Two primary methods for inducing pneumonia are intranasal and intravenous (hematogenous) inoculation.

Intranasal Inoculation:

  • Anesthetize the mice (e.g., using isoflurane).[10]

  • Administer 20-50 µL of the prepared MRSA suspension to the nares of the mice, allowing for inhalation into the lungs.[9][11]

Hematogenous Pulmonary Infection Model:

  • This model simulates pneumonia arising from bacteremia.

  • Inject the prepared MRSA suspension intravenously via the tail vein.

This compound Administration
  • This compound phosphate, the prodrug, is converted to the active moiety this compound in vivo.[2][4]

  • Treatment is typically initiated 2-3 hours post-infection.[4][7][11]

  • This compound can be administered via oral gavage or intravenous injection.[4][11]

  • Dosage regimens vary, with common doses ranging from 10 mg/kg to 40 mg/kg, administered once or twice daily.[1][6][7][11] Comparative studies have often used linezolid (e.g., 40-120 mg/kg every 12 hours) and vancomycin (e.g., 25-110 mg/kg every 12 hours) as controls.[1][6][11]

Assessment of Efficacy

Bacterial Burden in the Lungs:

  • At predetermined time points (e.g., 24, 48, or 72 hours post-treatment), euthanize the mice.[6][7][11]

  • Aseptically harvest the lungs.[9]

  • Homogenize the lung tissue in sterile saline or phosphate-buffered saline (PBS).

  • Prepare serial dilutions of the lung homogenate and plate on appropriate agar medium (e.g., Tryptic Soy Agar).

  • Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFU).

  • Express the results as log₁₀ CFU per lung or log₁₀ CFU per gram of lung tissue.[4][11]

Survival Studies:

  • Monitor the mice for a defined period (e.g., 6-7 days) post-infection.[8]

  • Record the number of surviving animals in each treatment group daily.

  • Plot survival curves (e.g., Kaplan-Meier) and analyze for statistical significance.

Immunomodulatory Effects:

  • Collect blood samples to measure plasma concentrations of inflammatory cytokines (e.g., TNF-α, IL-6, MIP-2) using methods such as ELISA to assess the immunomodulatory effects of this compound.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the efficacy of this compound in murine models of MRSA pneumonia.

Table 1: Efficacy of this compound in Reducing Lung Bacterial Burden in MRSA Pneumonia Models

Mouse ModelMRSA Strain(s)This compound Dose & RegimenComparator(s)Initial Bacterial Burden (log₁₀ CFU/lung)Change in Bacterial Burden with this compoundChange in Bacterial Burden with Comparator(s)Reference
Neutropenic11 S. aureus isolates (MSSA & MRSA)0.625 to 160 mg/kg/12h (oral)Linezolid: 1.25 to 80 mg/kg/12h (oral)6.24 ± 0.40Up to 3.93 ± 0.24 log₁₀ reductionUp to 3.27 ± 0.56 log₁₀ reduction[4]
Immunocompetent (BALB/c)3 MRSA isolates20 mg/kg q24h (oral)Linezolid: 120 mg/kg q12h; Vancomycin: 25 mg/kg q12h7.28 to 7.540.76 to 1.4 log₁₀ reductionLinezolid: 1.2 to 2.0 log₁₀ reduction; Vancomycin: ~0.1 log₁₀ reduction[6]
-CF-MRSA (WIS 423)10 mg/kg q12h (IV)Linezolid: 40 mg/kg q12h; Vancomycin: 30 mg/kg q12h-Final burden: 3.40 ± 1.87 log₁₀ CFU/gLinezolid: 4.51 ± 2.1 log₁₀ CFU/g; Vancomycin: 5.21 ± 1.93 log₁₀ CFU/g[11]
-CF-MRSA (WIS 441)10 mg/kg q12h (IV)Linezolid: 40 mg/kg q12h; Vancomycin: 30 mg/kg q12h-Final burden: 3.18 ± 1.35 log₁₀ CFU/gLinezolid: 5.94 ± 2.19 log₁₀ CFU/g; Vancomycin: 4.35 ± 1.7 log₁₀ CFU/g[11]

Table 2: Survival Rates in a Murine Hematogenous MRSA Pneumonia Model

Treatment GroupDosing RegimenSurvival RateReference
This compound20 mg/kg once dailySignificantly improved vs. control[1]
Linezolid120 mg/kg twice dailySignificantly improved vs. control[1]
Vancomycin (low dose)25 mg/kg twice dailySignificantly improved vs. control[1]
Vancomycin (high dose)110 mg/kg twice dailySignificantly improved vs. control[1]
Saline (Control)Twice daily-[1]

Table 3: Comparative Survival in an Immunocompetent MRSA Pneumonia Model

Treatment GroupDosing RegimenOverall SurvivalReference
This compound20 mg/kg q24h94.7%[6]
Linezolid120 mg/kg q12h89.5%[6]
Vancomycin25 mg/kg q12h61.1%[6]

Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of action of this compound.

experimental_workflow cluster_prep Preparation cluster_model Model Induction cluster_treatment Treatment cluster_assessment Efficacy Assessment strain MRSA Strain Culture (e.g., USA300) inoculum Inoculum Preparation (Log-phase culture) strain->inoculum infection Pneumonia Induction (Intranasal/Intravenous) inoculum->infection mice Murine Model (e.g., BALB/c) mice->infection treatment_groups Treatment Groups - this compound - Linezolid (Comparator) - Vancomycin (Comparator) - Vehicle Control infection->treatment_groups bacterial_load Lung Bacterial Burden (CFU count) treatment_groups->bacterial_load survival Survival Analysis treatment_groups->survival cytokines Cytokine Profiling treatment_groups->cytokines

Caption: Experimental workflow for evaluating this compound in a murine MRSA pneumonia model.

mechanism_of_action cluster_ribosome Ribosomal Complex This compound This compound ribosome Bacterial 50S Ribosomal Subunit This compound->ribosome Binds to inhibition Inhibition rna 23S rRNA ribosome->rna Contains protein_synthesis Protein Synthesis bacterial_death Bacteriostatic/Bactericidal Effect protein_synthesis->bacterial_death Leads to inhibition->protein_synthesis

References

Standard Protocols for Tedizolid Susceptibility Testing: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the susceptibility of Gram-positive bacteria to Tedizolid, a next-generation oxazolidinone antibiotic. The methodologies outlined are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

This compound phosphate is the prodrug of this compound, which exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1] It is approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI) caused by susceptible Gram-positive pathogens, including Staphylococcus aureus (including methicillin-resistant strains, MRSA), Streptococcus pyogenes, Streptococcus agalactiae, the Streptococcus anginosus group, and Enterococcus faecalis.[2][3][4] Accurate susceptibility testing is crucial for appropriate clinical use and for monitoring the emergence of resistance.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) and disk diffusion breakpoints for this compound according to the CLSI and the U.S. Food and Drug Administration (FDA).

Table 1: this compound MIC Breakpoints (μg/mL)

OrganismCLSI (M100)FDA
Staphylococcus aureus≤0.5 (S), 1 (I), ≥2 (R)≤0.5 (S), 1 (I), ≥2 (R)[3]
Streptococcus pyogenes≤0.5 (S)≤0.5 (S)[2][3]
Streptococcus agalactiae≤0.5 (S)≤0.5 (S)[2][3]
Streptococcus anginosus group≤0.25 (S)≤0.25 (S)[2][3]
Enterococcus faecalis≤0.5 (S)≤0.5 (S)[2][4]

(S) = Susceptible, (I) = Intermediate, (R) = Resistant

Table 2: this compound Disk Diffusion Breakpoints (20 μg disk)

OrganismZone Diameter (mm) - CLSI (M100)
Staphylococcus aureus≥20 (S), 17-19 (I), ≤16 (R)
Beta-hemolytic streptococci≥21 (S)
Viridans group streptococci≥23 (S)

Experimental Protocols

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of a bacterium in a liquid growth medium.

a. Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213, Enterococcus faecalis ATCC® 29212, Streptococcus pneumoniae ATCC® 49619)[2]

b. Protocol:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide) and further dilute in CAMHB to the desired starting concentration.

  • Prepare Microtiter Plates: Dispense 50 μL of CAMHB into each well of a 96-well plate.

  • Serial Dilutions: Add 50 μL of the this compound working solution to the first well of each row and perform serial twofold dilutions across the plate.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension in sterile saline or broth, adjusted to the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 μL of the standardized inoculum to each well.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. A slight haze or a single small button at the bottom of the well may be disregarded. For this compound, an 80% inhibition endpoint criterion should be employed.[5]

  • Quality Control: Concurrently test the recommended QC strains. The resulting MIC values should fall within the acceptable ranges specified by CLSI.

Disk Diffusion Method (Kirby-Bauer)

This method assesses the susceptibility of a bacterium to this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with a specific amount of the drug.

a. Materials:

  • This compound disks (20 μg)

  • Mueller-Hinton agar (MHA) plates (4 mm depth)

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 25923)

b. Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension as described for the broth microdilution method.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution of the inoculum.

  • Application of Disks: Aseptically apply a this compound 20 μg disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters, including the diameter of the disk. For Staphylococcus spp., read the zones with reflected light.

  • Interpretation: Interpret the zone diameters according to the breakpoints provided in Table 2.

  • Quality Control: Concurrently test the recommended QC strains. The zone diameters should be within the acceptable ranges specified by CLSI.

Visualizations

Tedizolid_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_methods Susceptibility Testing Methods cluster_analysis Analysis cluster_interpretation Interpretation Isolate Bacterial Isolate Inoculum Standardized Inoculum (0.5 McFarland) Isolate->Inoculum BMD Broth Microdilution Inoculum->BMD Inoculate Microtiter Plate DD Disk Diffusion Inoculum->DD Inoculate Agar Plate MIC Determine MIC BMD->MIC Zone Measure Zone Diameter DD->Zone Result Susceptibility Result (S, I, or R) MIC->Result Compare to Breakpoints Zone->Result Compare to Breakpoints

Caption: Experimental workflow for this compound susceptibility testing.

Tedizolid_Mechanism_of_Action cluster_inhibition Inhibition This compound This compound Ribosome Bacterial 50S Ribosomal Subunit This compound->Ribosome Binds to 23S rRNA InitiationComplex 70S Initiation Complex Formation This compound->InitiationComplex Inhibits Ribosome->InitiationComplex ProteinSynthesis Protein Synthesis InitiationComplex->ProteinSynthesis BacterialGrowth Bacterial Growth and Replication ProteinSynthesis->BacterialGrowth

Caption: Mechanism of action of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catheter-related bloodstream infections (CRBSIs) represent a significant challenge in healthcare settings, with biofilm formation on catheter surfaces being a primary driver of persistence and treatment failure. Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which confers protection against host immune responses and antimicrobial agents. Staphylococcus aureus, including methicillin-resistant (MRSA) strains, is a common pathogen implicated in these infections. Tedizolid, a second-generation oxazolidinone antibiotic, has shown promise in combating these resilient bacterial communities. This document provides detailed application notes and protocols based on preclinical studies to guide research into the use of this compound for treating catheter-related biofilm infections.

This compound exerts its bacteriostatic effect by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[1][2][3][4] Its mechanism of action is distinct from other non-oxazolidinone antibiotics.[4][5] Notably, this compound has demonstrated greater potency against staphylococci and enterococci compared to the first-generation oxazolidinone, linezolid.[1][5]

Quantitative Data on this compound Efficacy

The following tables summarize the in vitro and in vivo efficacy of this compound against Staphylococcus aureus biofilms, providing a comparative overview with other relevant antibiotics.

Table 1: In Vitro Susceptibility of Planktonic S. aureus Strains

AntibioticStrainMIC (μg/mL)
This compoundMSSA (Xen29)0.25[1]
MRSA (Xen30)0.25[1]
MSSA (ATCC 6538)0.25[6]
MRSA (ATCC 43300)0.25[6]
LinezolidMSSA (Xen29)1.0[1]
MRSA (Xen30)2.0[1]
VancomycinMSSA (Xen29)1.0[1]
MRSA (Xen30)1.0[1]
DaptomycinMSSA (ATCC 6538)0.25[6]
MRSA (ATCC 43300)0.25[6]
RifampicinMSSA (ATCC 6538)0.002[6]
MRSA (ATCC 43300)0.001[6]

Table 2: In Vivo Efficacy of this compound in a Murine Catheter-Related Biofilm Infection Model

Treatment GroupStrainBacterial Density in Catheters (log10 CFU/catheter)
MSSA (Xen29)
Untreated ControlMSSA7.2 ± 0.4
This compound Phosphate (10 mg/kg IV bid)MSSA3.8 ± 0.5
Linezolid (80 mg/kg IV bid)MSSA6.9 ± 0.6
Vancomycin (110 mg/kg SC bid)MSSA7.0 ± 0.5
MRSA (Xen30)
Untreated ControlMRSA7.5 ± 0.3
This compound Phosphate (10 mg/kg IV bid)MRSA4.1 ± 0.7
Linezolid (80 mg/kg IV bid)MRSA6.8 ± 0.5
Vancomycin (110 mg/kg SC bid)MRSA7.1 ± 0.4

*Data adapted from a murine subcutaneous catheter-related biofilm infection model.[1][7] this compound phosphate therapy resulted in significantly lower densities of both MSSA and MRSA in catheters compared to untreated controls, vancomycin, and linezolid-treated animals.[1][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Protocol 1: In Vitro Biofilm Formation and Treatment

This protocol describes the formation of S. aureus biofilms on a 96-well plate and subsequent treatment with antimicrobial agents.

Materials:

  • Staphylococcus aureus strains (e.g., MSSA, MRSA)

  • Tryptic Soy Broth (TSB) supplemented with 0.5% glucose

  • Sterile 96-well flat-bottom polystyrene plates

  • This compound, linezolid, vancomycin, or other antibiotics of interest

  • Crystal Violet (0.1%)

  • Ethanol (95%)

  • Plate reader (OD at 490 nm or 630 nm)

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of S. aureus into TSB and incubate overnight at 37°C.

  • Inoculum Preparation: Dilute the overnight culture in TSB with 0.5% glucose to a final concentration of approximately 1 x 10^7 CFU/mL.

  • Biofilm Formation: Add 200 µL of the bacterial suspension to each well of a 96-well plate. Incubate for 24 hours at 37°C to allow for biofilm formation.

  • Washing: Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic bacteria.

  • Antimicrobial Treatment: Add 200 µL of fresh TSB containing serial dilutions of the antimicrobial agent (e.g., this compound from 0.5x MIC to 10x MIC) to the wells. Include a drug-free control.

  • Incubation: Incubate the plate for another 24 hours at 37°C.

  • Quantification of Biofilm Biomass (Crystal Violet Staining):

    • Wash the wells twice with PBS.

    • Fix the biofilms by air-drying.

    • Stain with 200 µL of 0.1% crystal violet for 15 minutes.[8]

    • Wash the wells three times with PBS and air-dry.

    • Solubilize the bound dye with 200 µL of 95% ethanol.[8]

    • Measure the optical density (OD) at 490 nm or 630 nm using a plate reader.[7][8]

Protocol 2: Murine Subcutaneous Catheter-Related Biofilm Infection Model

This protocol outlines an in vivo model to assess the efficacy of this compound against catheter-associated biofilms.[1]

Materials:

  • Female BALB/c mice (18-22 g)

  • Bioluminescent S. aureus strains (e.g., Xen29, Xen30)

  • Teflon catheter segments (1 cm)

  • This compound phosphate, linezolid, vancomycin

  • Surgical instruments

  • In vivo imaging system (IVIS)

Procedure:

  • Catheter Preparation: Pre-colonize 1-cm Teflon catheter segments by incubating them with a suspension of bioluminescent S. aureus (1 x 10^6 CFU/catheter) for 24 hours.

  • Surgical Implantation:

    • Anesthetize the mice.

    • Make a small incision on the back of the mouse and create a subcutaneous pocket.

    • Implant the pre-colonized catheter segment into the pocket and suture the incision.

  • Infection Establishment: Allow the infection to establish for 3 days post-implantation.

  • Treatment Initiation: Randomize the animals into treatment groups:

    • Vehicle control

    • This compound phosphate (10 mg/kg intravenously, twice daily)

    • Linezolid (80 mg/kg intravenously, twice daily)

    • Vancomycin (110 mg/kg subcutaneously, twice daily)

  • Treatment Duration: Treat the animals for 3 days (for MSSA) or 6 days (for MRSA).

  • Monitoring:

    • Monitor the bioluminescent signal daily using an IVIS to track the bacterial burden in real-time.

    • At the end of the treatment, euthanize a subset of animals.

  • Outcome Assessment:

    • Aseptically remove the catheters.

    • Homogenize the catheters and perform quantitative culture to determine the number of CFU per catheter.

  • Relapse Assessment (Optional): Leave a subset of treated animals untreated for an additional 3 days to assess for infection relapse.

Visualizations

This compound's Mechanism of Action

Tedizolid_Mechanism This compound This compound Ribosome Bacterial 50S Ribosomal Subunit This compound->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits BacterialGrowth Bacterial Growth Inhibition (Bacteriostatic Effect) ProteinSynthesis->BacterialGrowth Leads to

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Biofilm Assay

InVitro_Workflow A Prepare S. aureus Inoculum B Incubate in 96-well Plate (24h) Biofilm Formation A->B C Wash to Remove Planktonic Cells B->C D Add this compound & Controls C->D E Incubate (24h) D->E F Wash Wells E->F G Crystal Violet Staining F->G H Solubilize Dye G->H I Measure OD H->I

Caption: In vitro biofilm assay workflow.

Murine Catheter-Related Biofilm Infection Model Workflow

InVivo_Workflow A Pre-colonize Catheter with Bioluminescent S. aureus B Surgically Implant Catheter Subcutaneously in Mice A->B C Allow Infection to Establish (3 days) B->C D Administer Treatment (this compound, Controls) C->D E Monitor Bioluminescence (IVIS) D->E Daily F Euthanize & Explant Catheter D->F End of Treatment G Quantify Bacterial Load (CFU) F->G

Caption: Murine in vivo model workflow.

Discussion and Future Directions

The presented data indicate that this compound exhibits significant activity against both MSSA and MRSA biofilms associated with catheters, outperforming both linezolid and vancomycin in a preclinical model.[1][7] The provided protocols offer a framework for further investigation into the efficacy of this compound and other novel antimicrobial agents against biofilm-related infections.

Future research should focus on:

  • Determining the Minimum Biofilm Eradication Concentration (MBEC) of this compound for a wider range of clinical isolates.

  • Investigating the synergistic effects of this compound in combination with other antibiotics, such as rifampicin, which has shown promise in eradicating staphylococcal biofilms.[6][9]

  • Exploring the impact of this compound on the biofilm matrix composition and integrity.

  • Translating these preclinical findings into well-designed clinical trials to evaluate the efficacy of this compound in treating human catheter-related biofilm infections.

These application notes and protocols provide a valuable resource for the scientific community to advance the development of effective treatment strategies for these challenging infections.

References

Application Notes and Protocols for Tedizolid Clinical Trials in Acute Bacterial Skin and Soft Tissue Infections (ABSSSI)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tedizolid phosphate is a novel oxazolidinone antibacterial agent approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI) caused by susceptible Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[4][5][6] This document provides a detailed overview of the clinical trial design, experimental protocols, and key data from the pivotal Phase 3 studies (ESTABLISH-1 and ESTABLISH-2) that evaluated the efficacy and safety of this compound for the treatment of ABSSSI.[1][7]

Clinical Trial Design: ESTABLISH-1 & ESTABLISH-2

The efficacy and safety of this compound were primarily established in two Phase 3, randomized, double-blind, multicenter, non-inferiority trials known as ESTABLISH-1 (NCT01170221) and ESTABLISH-2 (NCT01421511).[1][8][9][10] These studies compared a 6-day course of once-daily this compound with a 10-day course of twice-daily linezolid.[1][11][12]

Table 1: Core Design Elements of the ESTABLISH Trials

ParameterESTABLISH-1ESTABLISH-2
ClinicalTrials.gov ID NCT01170221NCT01421511
Study Design Randomized, Double-Blind, Double-Dummy, Non-InferiorityRandomized, Double-Blind, Double-Dummy, Non-Inferiority
Patient Population Adults (≥18 years) with ABSSSIAdults and Adolescents (≥12 years) with ABSSSI
Number of Patients 667666
Intervention Arm This compound phosphate 200 mg orally, once daily for 6 daysThis compound phosphate 200 mg IV (with optional switch to oral), once daily for 6 days
Comparator Arm Linezolid 600 mg orally, twice daily for 10 daysLinezolid 600 mg IV (with optional switch to oral), twice daily for 10 days
Primary Endpoint Early clinical response at 48-72 hoursEarly clinical response at 48-72 hours

Experimental Protocols

1. Patient Selection and Enrollment

  • Inclusion Criteria: Patients were required to have a diagnosis of ABSSSI, defined as cellulitis/erysipelas, major cutaneous abscess, or wound infection, with a minimum lesion area of 75 cm².[1][10] The infection had to be suspected or documented to be caused by a Gram-positive pathogen.[1][7]

  • Exclusion Criteria: Patients who had received systemic antibiotics with activity against Gram-positive cocci within the 96 hours prior to randomization, or for whom prior antibiotic therapy for the current infection was ineffective, were excluded.[1]

2. Randomization and Blinding

Patients were randomized in a 1:1 ratio to receive either this compound or linezolid.[1] The trials employed a double-dummy design to maintain blinding, where patients in the this compound arm received a placebo matching linezolid, and patients in the linezolid arm received a placebo matching this compound for the full 10-day treatment period.[1] Randomization was stratified by geographic region and clinical syndrome (cellulitis/erysipelas, wound infection, or major cutaneous abscess).[1]

3. Investigational Drug Administration

  • This compound Arm: Patients received 200 mg of this compound phosphate once daily for 6 days.[1][13][14][15] In ESTABLISH-1, administration was oral.[1][9] In ESTABLISH-2, treatment was initiated with intravenous (IV) administration, with the option to switch to oral therapy after at least one day of IV treatment if predefined criteria were met.[1][8][16]

  • Linezolid Arm: Patients received 600 mg of linezolid twice daily for 10 days.[1][12] Administration was oral in ESTABLISH-1 and initiated with IV in ESTABLISH-2, with an optional switch to oral.[1][8][16]

4. Efficacy and Safety Assessments

  • Primary Efficacy Endpoint: The primary outcome in both studies was the early clinical response at 48 to 72 hours after the first dose of the study drug.[1][8][16] In ESTABLISH-1, this was defined as no increase in lesion size from baseline and a body temperature of ≤37.6°C.[9][17] In ESTABLISH-2, it was defined as at least a 20% reduction in lesion area compared to baseline.[8][10][16]

  • Secondary Efficacy Endpoints: These included clinical success at the end of therapy (EOT) and post-therapy evaluation (PTE).[18]

  • Safety Assessments: Treatment-emergent adverse events (AEs), serious adverse events (SAEs), and clinical laboratory parameters (including hematology) were monitored throughout the studies.[18][19]

Data Presentation

Table 2: Pooled Efficacy Results from ESTABLISH-1 and ESTABLISH-2 (Intent-to-Treat Population)

Efficacy EndpointThis compound 200 mg once daily for 6 days (N=664)Linezolid 600 mg twice daily for 10 days (N=669)Treatment Difference (95% CI)
Early Clinical Response (48-72h) 81.6%79.4%2.2% (-2.3% to 6.8%)
Clinical Success at End of Therapy 85.5%86.8%-1.3% (-5.5% to 2.8%)
Clinical Success at Post-Therapy Evaluation 84.8%85.5%-0.7% (-5.1% to 3.7%)

Data adapted from pooled analysis of ESTABLISH-1 and ESTABLISH-2 trials.[18]

Table 3: Selected Treatment-Emergent Adverse Events (Pooled Data)

Adverse EventThis compound 200 mg once daily for 6 days (N=662)Linezolid 600 mg twice daily for 10 days (N=662)P-value
Nausea 8.2%12.2%0.02
Headache 5.9%5.3%NS
Diarrhea 4.1%5.7%NS
Vomiting 3.0%4.2%NS
Platelet Count <150,000 cells/mm³ at EOT 4.9%10.8%0.0003

Data adapted from pooled analysis of ESTABLISH-1 and ESTABLISH-2 trials.[18]

Mandatory Visualizations

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (Double-Dummy) cluster_assessment Assessment Patient Patient with ABSSSI (Cellulitis, Abscess, or Wound Infection) Lesion Area ≥75 cm² Inclusion Inclusion Criteria Met Patient->Inclusion Exclusion Exclusion Criteria Not Met Inclusion->Exclusion Consent Informed Consent Exclusion->Consent Randomize 1:1 Randomization (Stratified) Consent->Randomize TedizolidArm This compound 200 mg OD for 6 Days + Linezolid Placebo BID for 10 Days Randomize->TedizolidArm Arm A LinezolidArm Linezolid 600 mg BID for 10 Days + this compound Placebo OD for 6 Days Randomize->LinezolidArm Arm B PrimaryEndpoint Primary Endpoint: Early Clinical Response (48-72 hours) TedizolidArm->PrimaryEndpoint LinezolidArm->PrimaryEndpoint SecondaryEndpoints Secondary Endpoints: Clinical Success at EOT & PTE PrimaryEndpoint->SecondaryEndpoints Safety Safety Monitoring: AEs & Lab Parameters SecondaryEndpoints->Safety

Caption: Workflow of the ESTABLISH Phase 3 Clinical Trials for this compound.

Tedizolid_Mechanism_of_Action cluster_drug Drug Activation cluster_ribosome Bacterial Ribosome cluster_inhibition Inhibition of Protein Synthesis Tedizolid_P This compound Phosphate (Prodrug) Phosphatases Phosphatases (in vivo) Tedizolid_P->Phosphatases This compound This compound (Active Moiety) Phosphatases->this compound Binding This compound binds to the Peptidyl Transferase Center of the 50S subunit This compound->Binding Ribosome_50S 50S Subunit Initiation_Complex 70S Initiation Complex Ribosome_50S->Initiation_Complex Ribosome_50S->Binding Ribosome_30S 30S Subunit Ribosome_30S->Initiation_Complex Protein_Synthesis_Block Bacterial Protein Synthesis is Blocked Initiation_Complex->Protein_Synthesis_Block Leads to Inhibition Prevents formation of the 70S initiation complex Binding->Inhibition Inhibition->Initiation_Complex Blocks Bacteriostatic Bacteriostatic Effect Protein_Synthesis_Block->Bacteriostatic

Caption: Mechanism of Action of this compound.

References

Application Notes and Protocols for the Quantification of Tedizolid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Tedizolid in various biological matrices using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The protocols are designed to be readily implemented in a laboratory setting for applications such as therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessment.

Introduction

This compound is a second-generation oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Accurate and precise quantification of this compound in biological samples is crucial for clinical and research purposes. This document outlines validated chromatographic methods for its determination in plasma, serum, and other relevant matrices.

Chromatographic Methods Overview

Several HPLC and UPLC-MS/MS methods have been developed for the quantification of this compound. HPLC methods with ultraviolet (UV) or fluorescence (FL) detection offer a cost-effective and accessible approach for routine analysis.[2][3][4] UPLC-MS/MS methods provide higher sensitivity and selectivity, making them ideal for applications requiring low detection limits and for analyzing complex biological samples.[5][6][7]

Table 1: Summary of HPLC Methods for this compound Quantification

ParameterMethod 1 (HPLC-UV)[4]Method 2 (HPLC-FL)[3]Method 3 (HPLC-UV)[8][9]
Biological Matrix Human Plasma, Human Serum, Saline, Mouse PlasmaHuman SerumPharmaceutical Formulations
Column Reverse Phase ColumnOctadecyl silane hypersil column (150 mm × 4.6 mm, 5 µm)Waters Xselect HSS C18 (250 × 4.6 mm, 5 µm)
Mobile Phase Sodium acetate, deionized water, and acetonitrile0.1 M phosphoric acid and methanol (60:40, v/v), pH 7.0Phosphate buffer (50 mM, pH 6.5):acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detector UV at 251 nmFluorescence (Excitation: 300 nm, Emission: 340 nm)UV at 300 nm
Internal Standard 4-nitroanilineL-tryptophan methyl ester hydrochlorideNot specified
Linearity Range 0.2 - 5 µg/mL0.025 - 10.0 µg/mL1 - 100 µg/mL
LLOQ 0.2 µg/mL0.025 µg/mLNot specified
Retention Time (this compound) Not specified12.9 minNot specified
Retention Time (IS) Not specified8.8 minNot specified
Accuracy Within ±10%99.2% to 107.7%Not specified
Precision Within 10%Not specifiedNot specified

Table 2: Summary of UPLC-MS/MS Methods for this compound Quantification

ParameterMethod 4 (UPLC-MS/MS)[5]Method 5 (UPLC-MS/MS)[6][7]Method 6 (UHPLC-MS/MS)[10]
Biological Matrix Rat PlasmaHuman PlasmaHuman Plasma (Total and Free)
Column Acquity UPLC BEH™ C18Octadecylsilyl columnNot specified
Mobile Phase Acetonitrile - 20 mM ammonium acetate (85:15, v/v)Gradient elution with acetonitrile in 0.1% formic acidNot specified
Flow Rate 0.3 mL/minNot specifiedNot specified
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)Positive Ion Mode
MRM Transition (this compound) m/z 371.09 > 343.10Not specifiedm/z 371.00 > 343.06
MRM Transition (IS) m/z 435.97 > 144.94 (Rivaroxaban)Not specifiedm/z 374.07 > 163.0 (TZD-d3)
Linearity Range 0.74 - 1500 ng/mL0.5 - 20 µg/mL5 - 5000 ng/mL (Total)
LLOQ 0.74 ng/mL0.5 µg/mLNot specified
Accuracy Within acceptable limitsAcceptableNot specified
Precision Within acceptable limitsAcceptableNot specified

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound in Human Plasma[4][11]

This protocol describes a simple and reliable HPLC method with UV detection for the quantification of this compound in human plasma.

1. Materials and Reagents:

  • This compound reference standard

  • 4-nitroaniline (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Sodium acetate

  • Deionized water

  • Trichloroacetic acid (7.5%)

  • Human plasma (K3EDTA)

2. Chromatographic Conditions:

  • HPLC System: Standard HPLC system with a UV detector

  • Column: Reverse phase C18 column

  • Mobile Phase: A mixture of 0.0192 M sodium acetate buffer and 23% acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 251 nm

  • Injection Volume: Not specified

  • Run Time: 28 minutes

3. Sample Preparation:

  • Pipette 200 µL of plasma sample into a polyethylene tube.

  • Add 50 µL of the internal standard solution (4-nitroaniline).

  • Add 150 µL of 7.5% trichloroacetic acid to deproteinize the sample.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 3600 rpm for 10 minutes.

  • Transfer 200 µL of the supernatant to an HPLC vial for injection.

4. Calibration Curve and Quantification:

  • Prepare calibration standards by spiking known concentrations of this compound into blank human plasma to cover the range of 0.2 to 5 µg/mL.

  • Process the standards and quality control samples alongside the unknown samples.

  • Generate a calibration curve by plotting the peak height ratio of this compound to the internal standard against the nominal concentration.

  • Use a weighted (1/concentration) least squares linear regression to determine the concentrations of the unknown samples.

Protocol 2: HPLC-Fluorescence Method for this compound in Human Serum[3]

This protocol details a sensitive HPLC method with fluorescence detection for quantifying this compound in human serum.

1. Materials and Reagents:

  • This compound reference standard

  • L-tryptophan methyl ester hydrochloride (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (0.1 M)

  • Methanol (HPLC grade)

  • Human serum

2. Chromatographic Conditions:

  • HPLC System: Standard HPLC system with a fluorescence detector

  • Column: Octadecyl silane hypersil column (150 mm × 4.6 mm, 5 µm)

  • Mobile Phase: 0.1 M phosphoric acid and methanol (60:40, v/v), adjusted to pH 7.0

  • Flow Rate: 1.0 mL/min

  • Detector: Fluorescence detector

    • Excitation Wavelength: 300 nm

    • Emission Wavelength: 340 nm

  • Run Time: 15 minutes

3. Sample Preparation:

  • To 100 µL of serum sample, add 25 µL of 50 µg/mL internal standard solution.

  • Add 100 µL of acetonitrile to deproteinize the serum.

  • Vortex the mixture for 30 seconds.

  • Let the samples stand at room temperature for 10 minutes.

  • Centrifuge at 14,000 × g for 5 minutes.

  • Collect 150 µL of the supernatant and transfer it to an HPLC autosampler vial.

4. Calibration Curve and Quantification:

  • Prepare calibration standards in drug-free human serum with final concentrations ranging from 0.025 to 10.0 µg/mL.[3]

  • Construct the calibration curve by plotting the peak height ratio of this compound to the internal standard against the concentration.

  • High linearity is expected with R² > 0.999.[3]

Protocol 3: UPLC-MS/MS Method for this compound in Rat Plasma[5]

This protocol outlines a highly sensitive and rapid UPLC-MS/MS assay for the determination of this compound in rat plasma.

1. Materials and Reagents:

  • This compound reference standard

  • Rivaroxaban (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate (20 mM)

  • Ethyl acetate

2. UPLC-MS/MS Conditions:

  • UPLC System: Acquity UPLC system

  • Column: Acquity UPLC BEH™ C18 column

  • Mobile Phase: Acetonitrile - 20 mM ammonium acetate (85:15, v/v)

  • Flow Rate: 0.3 mL/min

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • This compound: m/z 371.09 → 343.10

    • Rivaroxaban (IS): m/z 435.97 → 144.94

3. Sample Preparation (Liquid-Liquid Extraction):

  • Process plasma samples using a liquid-liquid extraction technique with ethyl acetate as the extracting solvent.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase for injection.

4. Calibration Curve and Quantification:

  • Prepare a calibration curve in the concentration range of 0.74-1500 ng/mL.

  • The lower limit of quantification is 0.74 ng/mL.

  • The assay should be validated according to standard bioanalytical method validation guidelines.

Experimental Workflow and Data Analysis

The general workflow for the analysis of this compound in biological samples involves several key steps, from sample collection to final data reporting.

Tedizolid_Quantification_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Collection Biological Sample Collection (e.g., Plasma, Serum) Sample_Storage Sample Storage (e.g., -80°C) Sample_Collection->Sample_Storage IS_Spiking Internal Standard Spiking Sample_Storage->IS_Spiking Sample_Preparation Sample Preparation (e.g., Protein Precipitation, LLE) Chromatographic_Separation HPLC / UPLC-MS/MS Analysis Sample_Preparation->Chromatographic_Separation IS_Spiking->Sample_Preparation Detection Detection (UV, Fluorescence, or MS/MS) Chromatographic_Separation->Detection Data_Acquisition Data Acquisition & Integration Detection->Data_Acquisition Calibration_Curve Calibration Curve Generation Data_Acquisition->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation Data_Reporting Data Reporting Concentration_Calculation->Data_Reporting

Caption: Workflow for this compound quantification in biological samples.

Mechanism of Action Signaling Pathway

This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of a functional 70S initiation complex.

Tedizolid_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell This compound This compound Ribosome_50S 50S Ribosomal Subunit This compound->Ribosome_50S binds to Initiation_Complex 70S Initiation Complex Formation This compound->Initiation_Complex inhibits Ribosome_30S 30S Ribosomal Subunit Protein_Synthesis Bacterial Protein Synthesis Initiation_Complex->Protein_Synthesis Bacteriostatic_Effect Bacteriostatic Effect Protein_Synthesis->Bacteriostatic_Effect

Caption: this compound's mechanism of action on bacterial ribosomes.

References

Application Notes and Protocols for Tedizolid Administration in a Cystic Fibrosis Murine Pneumonia Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cystic fibrosis (CF) is a genetic disorder characterized by the production of thick and sticky mucus, leading to recurrent and chronic bacterial lung infections. Staphylococcus aureus, including methicillin-resistant strains (MRSA), is a significant pathogen in this context. Tedizolid, a second-generation oxazolidinone antibiotic, has shown potent activity against Gram-positive bacteria and represents a promising therapeutic option for CF-related pulmonary infections.[1] This document provides detailed application notes and protocols for the administration and evaluation of this compound in a cystic fibrosis murine pneumonia model, based on preclinical research.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Cystic Fibrosis Murine Pneumonia Model with S. aureus
Treatment GroupBacterial StrainDosageMean Lung Bacterial Burden (log10 CFU/g ± SD)Reference
Control (Untreated)WIS 423 (MRSA)N/A11.2 ± 0.5[2]
This compoundWIS 423 (MRSA)10 mg/kg3.40 ± 1.87[2]
LinezolidWIS 423 (MRSA)40 mg/kg4.51 ± 2.1[2]
VancomycinWIS 423 (MRSA)30 mg/kg5.21 ± 1.93[2]
Control (Untreated)WIS 441 (MRSA)N/A9.66 ± 0.8[2]
This compoundWIS 441 (MRSA)10 mg/kg3.18 ± 1.35[2]
LinezolidWIS 441 (MRSA)40 mg/kg5.94 ± 2.19[2]
VancomycinWIS 441 (MRSA)30 mg/kg4.35 ± 1.7[2]
Table 2: Pharmacokinetic Parameters of this compound in Murine Models
ParameterValueModel ConditionReference
Dose8.4 mg/kgImmunocompetent, Neutropenic, Uninfected[3]
fAUC (0-24h) in Plasma (μgh/mL)~10-15Neutropenic[3]
fAUC (0-24h) in Epithelial Lining Fluid (ELF) (μgh/mL)~90-110Neutropenic[3]
ELF Penetration Ratio9.32 - 10.62Infected[3]
Half-life (t1/2)~12 hours---[4]

Experimental Protocols

Murine Model of Cystic Fibrosis Pneumonia

A common approach to model the chronic infection susceptibility seen in CF patients is to use immunodeficient mouse strains or mice with genetic modifications that mimic CF pathophysiology.

Materials:

  • Animals: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice or other appropriate CF mouse models (e.g., Scnn1b-Tg).[5]

  • Bacterial Strains: Clinically relevant strains of Staphylococcus aureus (e.g., MRSA strains WIS 423, WIS 441) or Pseudomonas aeruginosa.

  • Culture Media: Tryptic Soy Broth (TSB) or other appropriate bacterial growth media.

  • Anesthetics: Ketamine/xylazine cocktail or isoflurane.

  • Inoculation Equipment: Micropipettes, sterile saline.

Procedure:

  • Bacterial Culture Preparation:

    • Culture the selected bacterial strain overnight in TSB at 37°C with shaking.

    • Harvest bacteria by centrifugation, wash with sterile saline, and resuspend to the desired concentration (e.g., 1 x 109 CFU/mL). The final inoculum is typically delivered in a small volume (e.g., 25-50 µL).[6]

  • Induction of Pneumonia:

    • Anesthetize mice using a ketamine/xylazine cocktail or isoflurane.

    • Administer the bacterial inoculum (e.g., 5 x 107 CFU in 50 µL) via intranasal or intratracheal instillation.[7] For intranasal delivery, gently instill the bacterial suspension into the nares of the anesthetized mouse, allowing for inhalation into the lungs.

    • Monitor the animals closely for signs of distress post-infection.

This compound Administration

Materials:

  • This compound phosphate (for in vivo use)

  • Vehicle for reconstitution (e.g., sterile water for injection, saline)

  • Syringes and needles for administration

Procedure:

  • Preparation of this compound Solution:

    • Reconstitute this compound phosphate to the desired stock concentration according to the manufacturer's instructions.

    • Further dilute the stock solution with a suitable vehicle to achieve the final dosing concentration.

  • Administration:

    • Treatment can be initiated at a set time post-infection (e.g., 2 hours).

    • Administer this compound intravenously (IV) or orally (PO) at the desired dosage (e.g., 10 mg/kg).[1] Dosing is typically performed every 12 or 24 hours for a specified duration (e.g., 48 hours).[1]

Evaluation of Efficacy

Procedure:

  • Euthanasia and Sample Collection:

    • At the end of the treatment period, euthanize the mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Aseptically harvest the lungs.

  • Bacterial Burden Quantification:

    • Weigh the lung tissue.

    • Homogenize the lungs in a known volume of sterile saline or PBS.

    • Perform serial dilutions of the lung homogenate and plate on appropriate agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates overnight at 37°C.

    • Count the number of colony-forming units (CFU) and calculate the bacterial burden per gram of lung tissue (CFU/g).

Mandatory Visualizations

Signaling Pathway

Tedizolid_Mechanism_of_Action cluster_bacterium Bacterial Cell Tedizolid_phosphate This compound Phosphate (Prodrug) Tedizolid_active This compound (Active Drug) Tedizolid_phosphate->Tedizolid_active Phosphatase Conversion Ribosome_50S 50S Ribosomal Subunit Tedizolid_active->Ribosome_50S Binds to 23S rRNA Initiation_complex 70S Initiation Complex Formation Tedizolid_active->Initiation_complex Inhibits Ribosome_30S 30S Ribosomal Subunit Protein_synthesis Protein Synthesis Initiation_complex->Protein_synthesis Bacterial_growth Bacterial Growth and Replication Protein_synthesis->Bacterial_growth

Caption: Mechanism of action of this compound.

Experimental Workflow

Experimental_Workflow cluster_setup Model Setup cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Animal_model Select CF Murine Model (e.g., NSG mice) Anesthesia Anesthetize Mice Animal_model->Anesthesia Bacterial_strain Prepare Bacterial Inoculum (e.g., S. aureus) Infection Induce Pneumonia via Intranasal Instillation Bacterial_strain->Infection Anesthesia->Infection Treatment_groups Randomize into Treatment Groups (this compound, Control, Comparators) Infection->Treatment_groups Drug_administration Administer Treatment (e.g., IV, 10 mg/kg this compound) Treatment_groups->Drug_administration Euthanasia Euthanize Mice at Endpoint Drug_administration->Euthanasia Sample_collection Harvest Lungs Euthanasia->Sample_collection Analysis Quantify Bacterial Burden (CFU/g of lung tissue) Sample_collection->Analysis

Caption: Murine pneumonia model workflow.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Tedizolid Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with tedizolid in laboratory media.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound and this compound phosphate?

A1: this compound is the active antibacterial agent, but it has low water solubility.[1] this compound phosphate is a phosphate ester prodrug of this compound.[2][3] This phosphate group significantly increases the aqueous solubility, allowing for parenteral administration.[1][4][5] In vivo, endogenous phosphatases rapidly convert this compound phosphate into the active this compound.[5][6] For most in vitro experiments, using the more soluble this compound phosphate is recommended to avoid precipitation issues.

Q2: I am observing a precipitate after adding my this compound solution to the culture medium. What could be the cause?

A2: Precipitation of this compound in laboratory media can be attributed to several factors:

  • Using the parent this compound: The parent form of this compound has inherently low aqueous solubility (0.136 mg/mL) and is prone to precipitation in aqueous-based laboratory media.[1]

  • Exceeding solubility limits: Even with the more soluble this compound phosphate, high concentrations in certain buffers or media can lead to precipitation.

  • pH of the medium: The solubility of this compound phosphate is pH-dependent. It is lowest at a low pH and increases significantly between pH 4.0 and 6.0.[1][6] If your medium has a lower pH, it could reduce the solubility.

  • Interactions with media components: Certain salts or proteins in complex media could potentially interact with the compound, leading to precipitation.[7][8]

  • Solvent shock: Adding a concentrated stock solution (e.g., in DMSO) directly to the aqueous medium too quickly can cause the compound to crash out of solution.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: For the parent compound, this compound, Dimethyl sulfoxide (DMSO) is a commonly used solvent.[2] this compound phosphate, being water-soluble, can be dissolved in aqueous solutions, but starting with a high-concentration stock in DMSO is also a viable option for consistency in experimental protocols. A stock solution of this compound phosphate in DMSO can be prepared at concentrations such as 22 mg/mL.[2]

Q4: How can I increase the solubility of this compound in my experimental setup?

A4: To enhance the solubility of this compound for in vitro assays, consider the following approaches:

  • Use this compound Phosphate: This is the most straightforward method due to its significantly higher aqueous solubility.[1][4]

  • Adjust the pH: If your experimental conditions allow, adjusting the pH of the medium to be more neutral or slightly alkaline can improve the solubility of this compound phosphate.[1][6]

  • Use a Co-solvent: For stock solutions, DMSO is effective.[2] When diluting into your final medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity to cells.[9]

  • Incorporate Cyclodextrins: For research and formulation development, complexation with cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to increase the dissolution rate of this compound.[1]

Troubleshooting Guide

Issue: Precipitate Observed in Media After Adding this compound

This guide provides a step-by-step workflow to diagnose and resolve precipitation issues.

G cluster_0 Initial Observation cluster_1 Investigation & Diagnosis cluster_2 Resolution Steps cluster_3 Outcome start Precipitate observed in laboratory medium check_form Which form of This compound was used? start->check_form check_stock Is the stock solution clear? check_form->check_stock This compound Phosphate use_phosphate Switch to this compound Phosphate for better aqueous solubility. check_form->use_phosphate Parent this compound check_ph Is the medium pH between 6.0 and 8.0? check_stock->check_ph remake_stock Prepare a fresh stock solution. Consider gentle warming or sonication to ensure complete dissolution. check_stock->remake_stock No check_solvent Is final DMSO concentration <0.5%? check_ph->check_solvent adjust_ph If possible, adjust medium pH to a higher value. check_ph->adjust_ph No serial_dilution Perform serial dilutions in medium to avoid 'solvent shock'. check_solvent->serial_dilution No lower_conc Test lower final concentrations of this compound. check_solvent->lower_conc Yes end_node Resolution: Clear Solution use_phosphate->end_node remake_stock->end_node adjust_ph->end_node serial_dilution->end_node lower_conc->end_node

Caption: Troubleshooting workflow for this compound precipitation.

Data on this compound Solubility

The following table summarizes key solubility data for this compound and its prodrug, this compound phosphate.

CompoundFormSolvent/MediumSolubilityReference
This compoundParent DrugWater0.136 mg/mL[1]
This compound PhosphateProdrugAqueous Solution>50 mg/mL[1]
This compound PhosphateProdrugDMSO22 mg/mL (48.85 mM)[2]
This compound PhosphatePure DrugSimulated Tear Fluid (STF) with SLS18.4 µg/mL
This compound PhosphateNanocrystal (NC1)Simulated Tear Fluid (STF) with SLS25.9 µg/mL

Note: The lower solubility values reported for this compound phosphate in STF may be due to the specific buffer composition and presence of other salts.

Experimental Protocols

Protocol 1: Preparation of this compound Phosphate Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound phosphate in DMSO.

Materials:

  • This compound phosphate (MW: 450.32 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weigh out 10 mg of this compound phosphate powder using a calibrated analytical balance and place it into a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Cap the vial securely and vortex at medium speed until the powder is completely dissolved. Gentle warming (to 37°C) can be applied if dissolution is slow.

  • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C.

Protocol 2: Dilution of this compound Phosphate into Laboratory Medium

This protocol provides a method for diluting a DMSO stock solution into an aqueous medium to minimize precipitation.

Objective: To prepare a final concentration of 10 µg/mL this compound phosphate in a total volume of 10 mL of cell culture medium.

Procedure:

  • Thaw a single-use aliquot of the 10 mg/mL this compound phosphate stock solution.

  • Warm the cell culture medium to 37°C.

  • Step 1: Intermediate Dilution. In a sterile tube, add 990 µL of pre-warmed medium. Add 10 µL of the 10 mg/mL stock solution to this medium. This creates a 1:100 dilution, resulting in an intermediate concentration of 100 µg/mL with a DMSO concentration of 1%.

  • Gently mix by inverting the tube or pipetting up and down. Do not vortex, especially if the medium contains serum.

  • Step 2: Final Dilution. In a separate sterile tube containing 9 mL of pre-warmed medium, add 1 mL of the 100 µg/mL intermediate solution.

  • Mix gently to achieve the final concentration of 10 µg/mL. The final DMSO concentration will be 0.1%.

  • Use the freshly prepared medium immediately for your experiment.

G cluster_0 cluster_1 cluster_2 stock 10 mg/mL Stock in 100% DMSO intermediate Intermediate Dilution 100 µg/mL in Medium (1% DMSO) stock->intermediate Add 10 µL to 990 µL Medium final Final Solution 10 µg/mL in Medium (0.1% DMSO) intermediate->final Add 1 mL to 9 mL Medium result Ready for Experiment final->result

Caption: Serial dilution workflow to prevent precipitation.

References

Technical Support Center: Optimizing Tedizolid Dosage in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing preclinical animal models to optimize Tedizolid dosage.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo preclinical studies with this compound.

Issue Potential Cause(s) Recommended Action(s)
High variability in plasma drug concentrations Inconsistent oral gavage administration.Ensure proper training on oral gavage techniques to minimize variability in drug delivery. Consider alternative routes of administration if variability persists.
Differences in animal fasting status affecting drug absorption.Standardize the fasting period for all animals before drug administration.
Genetic variability within the animal strain.Use a well-defined, isogenic animal strain to reduce biological variability.
Sub-optimal therapeutic efficacy despite achieving target fAUC/MIC Presence of drug-resistant subpopulations.Perform susceptibility testing on bacterial isolates recovered from treated animals to check for resistance development.
The chosen animal model may not be appropriate for the infection being studied.[1][2]Re-evaluate the suitability of the infection model. For instance, lung infection models may yield different pharmacokinetic profiles than thigh infection models.[1][2]
Immunocompromised status of the animal model.This compound's efficacy is enhanced in the presence of granulocytes.[3][4][5] Lower efficacy is expected in neutropenic models compared to immunocompetent ones.[3][5]
Unexpected animal mortality Drug toxicity at higher doses.Review the dose-response relationship and consider reducing the dose. Monitor animals closely for signs of toxicity.
Severe infection overwhelming the host defenses.Ensure the initial bacterial inoculum is appropriate and consistent across all animals.
Difficulty in establishing a consistent infection model Variation in bacterial inoculum preparation.Standardize the bacterial culture conditions and inoculum preparation to ensure a consistent number of colony-forming units (CFUs) are administered.
Animal strain susceptibility to the pathogen.Select an animal strain known to be susceptible to the specific pathogen being studied.

Frequently Asked Questions (FAQs)

1. What is the key pharmacokinetic/pharmacodynamic (PK/PD) index for this compound efficacy?

The primary PK/PD parameter associated with this compound's efficacy is the ratio of the free drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC/MIC).[6][7][8][9][10]

2. What are the typical fAUC/MIC targets for this compound in preclinical models?

The fAUC/MIC targets can vary depending on the animal model and the desired endpoint:

  • Neutropenic murine thigh infection model: An fAUC/MIC of approximately 49.3 is associated with bacteriostasis (stasis), and a ratio of 105.9 is linked to a 1-log reduction in bacterial count at 24 hours.[11]

  • Neutropenic murine pneumonia model: A lower fAUC/MIC target of around 19-20 has been shown to be effective for stasis.[6][7][11]

3. How does the immune status of the animal affect this compound dosage optimization?

The immune status of the animal model significantly impacts this compound's efficacy. In immunocompetent mice, the presence of granulocytes enhances the drug's activity, and lower doses are required to achieve a static effect compared to neutropenic mice.[3][4][5][8] Therefore, it is crucial to consider the immune status of the model when determining the optimal dosage regimen.

4. What are the key differences in preclinical PK/PD between this compound and Linezolid?

This compound generally exhibits greater potency against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), compared to Linezolid.[4][8] In preclinical models, this compound often achieves similar or better efficacy at lower doses than Linezolid.[11] For instance, in a neutropenic murine pneumonia model, the static dose fAUC/MIC ratios for this compound and Linezolid were similar (20 and 19, respectively).[6]

5. Are there any known issues with this compound resistance development in preclinical models?

The spontaneous frequency of resistance development to this compound is low.[8] However, as with any antimicrobial agent, monitoring for the emergence of resistance is recommended, especially in studies involving prolonged drug exposure.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical animal studies on this compound.

Table 1: this compound Pharmacokinetic/Pharmacodynamic Parameters in Murine Infection Models

Animal ModelPathogenEfficacy EndpointRequired fAUC/MICReference(s)
Neutropenic Thigh InfectionS. aureus (MSSA & MRSA)Stasis~49.3[11]
1-log kill~105.9[11]
Neutropenic PneumoniaS. aureus (MSSA & MRSA)Stasis~20[6][7][11]
1-log kill~34.6[6]
Immunocompetent Thigh InfectionS. aureus (MRSA)StasisLower exposures required than in neutropenic models[3][5]

Table 2: Comparative Efficacy of this compound and Linezolid in a Neutropenic Murine Pneumonia Model

DrugPathogenEfficacy EndpointRequired fAUC/MICReference(s)
This compoundS. aureus (MSSA & MRSA)Stasis20[6]
LinezolidS. aureus (MSSA & MRSA)Stasis19[6]
This compoundS. aureus (MSSA & MRSA)1-log kill34.6[6]
LinezolidS. aureus (MSSA & MRSA)1-log kill46.1[6]

Experimental Protocols

Murine Thigh Infection Model

This protocol is a generalized representation based on common methodologies.[3][5]

experimental_workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis animal_prep Animal Preparation (e.g., neutropenia induction) infection Intramuscular Injection of bacteria into thigh animal_prep->infection bacterial_prep Bacterial Inoculum Preparation (Mid-log phase culture) bacterial_prep->infection treatment This compound Administration (Oral gavage or other route) infection->treatment sampling Tissue Sampling (Thigh muscle homogenization) treatment->sampling pk_analysis Pharmacokinetic Analysis (Blood sampling and drug concentration measurement) treatment->pk_analysis cfu_counting CFU Enumeration (Serial dilution and plating) sampling->cfu_counting

Workflow for a typical murine thigh infection model.

Methodology:

  • Animal Model: Specific-pathogen-free mice (e.g., BALB/c) are commonly used.[2] For neutropenic models, immunosuppression is induced using agents like cyclophosphamide.

  • Bacterial Strain: Clinically relevant strains of Staphylococcus aureus (both methicillin-susceptible and -resistant) are frequently used.

  • Infection: A defined inoculum of bacteria is injected into the thigh muscle of the mice.

  • Treatment: this compound phosphate (the prodrug of this compound) is administered, typically via oral gavage, at various doses.

  • Efficacy Assessment: At predetermined time points (e.g., 24, 48, 72 hours) post-treatment, mice are euthanized, and the thigh tissue is homogenized. The bacterial load (CFU/g of tissue) is quantified by plating serial dilutions.

  • Pharmacokinetic Analysis: Blood samples are collected at various time points after drug administration to determine the plasma concentration of this compound and calculate pharmacokinetic parameters like AUC.

This compound Mechanism of Action

tedizolid_moa This compound This compound ribosome_50s 50S Ribosomal Subunit This compound->ribosome_50s Binds to inhibition Inhibition ribosome_23s 23S rRNA ribosome_50s->ribosome_23s Contains protein_synthesis Bacterial Protein Synthesis inhibition->protein_synthesis

Simplified diagram of this compound's mechanism of action.

This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome, preventing the formation of a functional initiation complex that is essential for the translation process.[8]

Logical Relationship of PK/PD Parameters for Dosage Optimization

pkpd_logic cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) cluster_integration PK/PD Integration dose Administered Dose auc Area Under the Curve (AUC) dose->auc fauc_mic fAUC/MIC Ratio auc->fauc_mic mic Minimum Inhibitory Concentration (MIC) mic->fauc_mic efficacy Therapeutic Efficacy (e.g., Stasis, Bacterial Killing) fauc_mic->efficacy

Relationship between PK/PD parameters for this compound dosage optimization.

References

Technical Support Center: Investigating Acquired Resistance to Tedizolid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating mechanisms of acquired resistance to Tedizolid.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to this compound?

Acquired resistance to this compound is primarily mediated by modifications at the drug's target site within the bacterial ribosome. Key mechanisms include:

  • Target Site Mutations: Spontaneous mutations in the genes encoding the 23S ribosomal RNA (rRNA) and ribosomal proteins L3 and L4 are common causes of reduced susceptibility.[1][2]

  • Horizontally Acquired Resistance Genes: The acquisition of mobile genetic elements carrying resistance genes, such as cfr and optrA, can also confer resistance.[1][3] The cfr gene encodes an rRNA methyltransferase that modifies the 23S rRNA, reducing the binding affinity of oxazolidinones.[1][4] this compound generally retains better activity than linezolid against strains carrying the cfr gene due to structural differences.[1] The optrA gene, encoding an ABC-F transporter protein, has also been associated with oxazolidinone resistance.[3]

  • Mutations in RNA Polymerase: Mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase, have been identified in this compound-resistant strains, suggesting a potential for cross-resistance with rifampin.[5][6]

Q2: My this compound-resistant mutant does not have any mutations in the 23S rRNA genes. What other mechanisms should I investigate?

If sequencing of the 23S rRNA genes does not reveal any mutations, consider the following alternative mechanisms:

  • Mutations in Ribosomal Protein Genes: Analyze the sequences of the rplC (encoding ribosomal protein L3) and rplD (encoding ribosomal protein L4) genes.[2][7] Specific mutations in these genes have been shown to confer resistance to oxazolidinones.[2][7]

  • Presence of Acquired Resistance Genes: Screen your isolate for the presence of cfr and optrA genes using PCR or whole-genome sequencing.[3]

  • Mutations in rpoB: Sequence the rpoB gene to check for mutations, especially if you observe a concomitant increase in the MIC of rifampin.[6]

  • Efflux Pump Overexpression: While less commonly the primary driver of high-level resistance, overexpression of efflux pumps can contribute to reduced susceptibility.[8][9] Investigate the expression levels of known efflux pump genes.

Q3: I am having trouble inducing this compound resistance in my bacterial isolates in vitro. What could be the reason?

Developing resistance to this compound in vitro can be challenging due to its potent activity and the low frequency of spontaneous resistance mutations.[1][10] Consider the following factors:

  • Selection Pressure: Ensure that the concentration of this compound used for selection is appropriate. A stepwise increase in concentration during serial passage experiments is often more effective than a single high-concentration challenge.

  • Inoculum Size: A larger inoculum size may increase the probability of selecting for pre-existing resistant subpopulations.

  • Duration of Exposure: Prolonged exposure over multiple passages is typically required to select for stable resistance.

  • Bacterial Species and Strain: The propensity to develop resistance can vary significantly between different bacterial species and even among strains of the same species.

Troubleshooting Guides

Problem: Inconsistent Minimum Inhibitory Concentration (MIC) Results for this compound
Potential Cause Troubleshooting Step
Inoculum preparation variability Ensure a standardized inoculum is prepared according to CLSI or EUCAST guidelines. Use a spectrophotometer to adjust the turbidity of the bacterial suspension.
Media and supplement inconsistencies Use fresh, properly prepared Mueller-Hinton Broth (MHB). Ensure any required supplements (e.g., for fastidious organisms) are added consistently.
Drug solution degradation Prepare fresh stock solutions of this compound and store them appropriately. Avoid repeated freeze-thaw cycles.
Incubation conditions Maintain consistent incubation temperature and duration as per standard protocols.
Reader/visual interpretation errors If using an automated reader, visually confirm the results, especially for subtle growth. Ensure consistent lighting and background for manual reading.
Problem: PCR amplification of the cfr gene is negative, but the isolate shows reduced susceptibility to both chloramphenicol and linezolid.
Potential Cause Troubleshooting Step
Novel cfr variant The primers being used may not be able to amplify a novel variant of the cfr gene. Try designing alternative primer sets based on conserved regions of known cfr variants.
Alternative resistance mechanism The resistance phenotype may be due to other mechanisms that confer cross-resistance, such as mutations in the 23S rRNA or ribosomal proteins.[11] Sequence these target genes.
Presence of other resistance genes The isolate may harbor other genes conferring a similar resistance profile, such as optrA.[3] Screen for other known oxazolidinone resistance genes.
Efflux pump activity Overexpression of an efflux pump could be responsible for the observed phenotype.[8] Perform an MIC assay in the presence and absence of an efflux pump inhibitor.

Quantitative Data Summary

Table 1: Common Mutations Associated with this compound Resistance

GeneMutationAssociated PhenotypeReferences
23S rRNAG2576TReduced susceptibility to oxazolidinones[11][12][13]
23S rRNAT2500AReduced susceptibility to oxazolidinones[2]
23S rRNAT2504AHigh-level resistance to linezolid and this compound[14]
rplC (L3)Gly152AspCross-resistance to linezolid and this compound[5][6]
rplC (L3)Gly155ArgReduced susceptibility to oxazolidinones[7]
rplD (L4)Lys68GlnReduced susceptibility to oxazolidinones[2]
rpoBSer529LeuCross-resistance between oxazolidinones and rifampin[6]

Experimental Protocols

Protocol 1: In Vitro Selection of this compound-Resistant Mutants by Serial Passage
  • Prepare Inoculum: Culture the bacterial isolate overnight in appropriate broth media. Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).

  • Determine Baseline MIC: Perform broth microdilution according to CLSI/EUCAST guidelines to determine the baseline MIC of this compound for the parental strain.

  • Serial Passage:

    • Inoculate a sub-MIC concentration of this compound (e.g., 0.5x MIC) with the standardized bacterial suspension.

    • Incubate under appropriate conditions until growth is observed.

    • The following day, use the culture from the highest concentration showing growth to inoculate a new set of tubes with serially diluted this compound at higher concentrations.

    • Repeat this process for a predetermined number of passages or until a significant increase in MIC is observed.

  • Isolate and Characterize Mutants: Plate the culture from the highest this compound concentration onto agar plates. Select single colonies and confirm the elevated MIC.

  • Genomic Analysis: Perform whole-genome sequencing or targeted gene sequencing on the confirmed resistant mutants to identify potential resistance mechanisms.

Protocol 2: Identification of Mutations in 23S rRNA and Ribosomal Protein Genes
  • DNA Extraction: Extract high-quality genomic DNA from the parental and this compound-resistant isolates.

  • PCR Amplification:

    • Design primers to amplify the V domain of the 23S rRNA genes. Note that many bacteria have multiple copies of the rrn operon, so primers should be designed to amplify all copies.[13][15]

    • Design primers to amplify the full coding sequences of the rplC and rplD genes.

  • Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis:

    • Align the sequencing reads from the resistant mutant to the sequence from the parental strain.

    • Identify any single nucleotide polymorphisms (SNPs) or insertions/deletions.

    • For protein-coding genes, translate the nucleotide sequence to determine if any amino acid changes have occurred.

Visualizations

Tedizolid_Resistance_Mechanisms cluster_target Bacterial Ribosome (50S Subunit) cluster_resistance Resistance Mechanisms 23S_rRNA 23S rRNA L3_L4 Ribosomal Proteins (L3, L4) Mutations_rRNA Mutations in 23S rRNA gene (e.g., G2576T) Mutations_rRNA->23S_rRNA Alters binding site Mutations_Proteins Mutations in rplC, rplD genes Mutations_Proteins->L3_L4 Alters ribosomal structure Cfr_Methylation cfr-mediated methylation of A2503 Cfr_Methylation->23S_rRNA Modifies binding site OptrA optrA-mediated ribosome protection OptrA->23S_rRNA Displaces drug This compound This compound This compound->23S_rRNA Inhibits protein synthesis

Caption: Primary mechanisms of acquired resistance to this compound at the ribosomal target site.

Experimental_Workflow start Start with Susceptible Isolate serial_passage In Vitro Selection (Serial Passage with this compound) start->serial_passage mic_confirm Confirm Increased MIC (Broth Microdilution) serial_passage->mic_confirm dna_extraction Genomic DNA Extraction mic_confirm->dna_extraction Resistant Mutant wgs Whole Genome Sequencing (WGS) dna_extraction->wgs pcr Targeted PCR & Sanger Sequencing (23S rRNA, rplC/D, cfr, optrA, rpoB) dna_extraction->pcr analysis Bioinformatic Analysis (Variant Calling, Gene Detection) wgs->analysis pcr->analysis end Identify Resistance Mechanism analysis->end

Caption: Workflow for identifying this compound resistance mechanisms in vitro.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Tedizolid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help mitigate and manage adverse effects during your in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-related toxicity in research models?

A1: The primary mechanism of this compound-related toxicity is the inhibition of mitochondrial protein synthesis (MPS).[1][2][3] this compound, like other oxazolidinones, can bind to the 50S subunit of mitochondrial ribosomes, which share structural similarities with bacterial ribosomes.[1][4][5][6] This inhibition can lead to impaired mitochondrial function and result in adverse effects such as myelosuppression, lactic acidosis, and neuropathy in prolonged studies.[1][3][7]

Q2: I am observing higher than expected cytotoxicity in my cell culture experiments with this compound compared to Linezolid. Is this normal?

A2: Yes, it is possible to observe higher potency in vitro. This compound is a more potent inhibitor of mitochondrial protein synthesis than Linezolid.[1][2][3][8] In studies with isolated rat heart mitochondria, the 50% inhibitory concentration (IC50) for MPS was significantly lower for this compound than for Linezolid.[1][8][9] However, this higher in vitro potency does not always translate to greater toxicity in vivo.[1][8]

Q3: What are the most common adverse effects observed in preclinical and clinical research with this compound?

A3: The most frequently reported adverse effects are gastrointestinal issues (nausea, vomiting, diarrhea), headache, and dizziness.[5][6][10][11][12][13][14] Hematological effects, particularly thrombocytopenia, have also been noted, especially in long-term studies.[7][10][15] While less common than with Linezolid, the potential for neuropathy and serotonin syndrome should also be considered.[7][10][11]

Q4: How can I mitigate mitochondrial toxicity in my long-term animal studies?

A4: A key strategy to mitigate mitochondrial toxicity stems from this compound's pharmacokinetic profile. This compound's longer half-life allows for once-daily dosing.[4][5] This dosing interval may allow for a period where free plasma concentrations of this compound fall below the MPS IC50, permitting mitochondrial recovery.[1][2][8] In contrast, the more frequent dosing of Linezolid may not allow for this recovery period.[1][8] Therefore, adhering to a once-daily dosing schedule in your experimental design is crucial.

Q5: Are there specific cell lines that are more sensitive to this compound's effects?

A5: Yes, cell lines representing hematopoietic lineages, such as HL-60 promyelocytes and THP-1 monocytes, are relevant models for studying myelosuppressive effects as they are potential targets of oxazolidinone toxicity.[2][3]

Troubleshooting Guides

Issue: Unexpected Levels of Myelosuppression in an In Vivo Model

Possible Cause: The dosing regimen may not be optimal, leading to sustained high concentrations of this compound and continuous inhibition of mitochondrial protein synthesis in hematopoietic progenitor cells.

Suggested Mitigation Strategy:

  • Review Dosing Schedule: Ensure a strict once-daily (qD) administration schedule is maintained. The period between doses is critical for potential mitochondrial recovery.[2][3]

  • Monitor Plasma Concentrations: If feasible, perform pharmacokinetic analysis to ensure that the free plasma concentrations of this compound drop below the IC50 for mitochondrial protein synthesis for a sufficient duration within the 24-hour cycle.[1][8]

  • Consider a Comparator: Include a Linezolid arm in your study with its standard twice-daily dosing to compare the relative hematological toxicity.

Issue: Gastrointestinal Distress in Animal Models

Possible Cause: Gastrointestinal issues are a known side effect of this compound.[5][10] The oral route of administration may exacerbate this.

Suggested Mitigation Strategy:

  • Change of Administration Route: If severe diarrhea or vomiting is observed with oral gavage, consider switching to an intravenous route of administration. In some clinical cases, changing from oral to intravenous administration resolved nausea and vomiting.[10]

  • Supportive Care: Ensure animals have adequate hydration and nutritional support. Monitor for signs of Clostridium difficile-associated diarrhea (CDAD), which has been reported with antibacterial agents.[12]

Quantitative Data Summary

Table 1: Comparative In Vitro Mitochondrial Protein Synthesis Inhibition

CompoundAverage IC50 for MPS (µM)Cell/System Used
This compound0.31 ± 0.02Isolated rat heart mitochondria
Linezolid6.4 ± 1.2Isolated rat heart mitochondria

Data sourced from Flanagan, S. et al., 2015.[1]

Table 2: Incidence of Common Adverse Events in Long-Term this compound Treatment (Human Data)

Adverse EventPercentage of Patients (%)Median Duration of Treatment (days)
Gastrointestinal Disorders2.526.5 (IQR: 17 to 58.5)
Anemia1.226.5 (IQR: 17 to 58.5)
Thrombocytopenia7.426.5 (IQR: 17 to 58.5)

Data from a multicentric retrospective study of patients receiving this compound for more than 6 days.[10][15]

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Protein Synthesis Inhibition In Vitro

Objective: To determine the 50% inhibitory concentration (IC50) of this compound on mitochondrial protein synthesis in isolated mitochondria.

Methodology:

  • Mitochondria Isolation: Isolate mitochondria from rat hearts via differential centrifugation.

  • Incubation: Incubate the isolated mitochondria in a buffer containing amino acids, including a radiolabeled amino acid (e.g., [³⁵S]-methionine).

  • Drug Exposure: Add varying concentrations of this compound (and Linezolid as a comparator) to the incubation mixture. A vehicle control should also be included.

  • Protein Synthesis Measurement: After the incubation period, precipitate the proteins and measure the incorporation of the radiolabeled amino acid using scintillation counting.

  • Data Analysis: Plot the percentage of inhibition of protein synthesis against the drug concentration and calculate the IC50 value.

This protocol is based on the methodology described in studies evaluating the effects of oxazolidinones on mitochondrial function.[1][8][9]

Protocol 2: Evaluation of this compound Effects on Hematopoietic Cell Lines

Objective: To assess the impact of this compound on the expression of mitochondrial-encoded proteins in cultured human hematopoietic cells.

Methodology:

  • Cell Culture: Culture human HL-60 promyelocytes or THP-1 monocytes in appropriate media.

  • Drug Exposure: Expose the cells to clinically relevant concentrations of this compound for various time points (e.g., 24, 48, 72 hours).

  • Western Blot Analysis: Harvest the cells, lyse them, and perform Western blot analysis to measure the expression levels of key mitochondrial-encoded proteins, such as subunit I of cytochrome c-oxidase (CYTox I).

  • Reversibility Assessment: After a period of exposure, wash the cells to remove the drug and culture them in a drug-free medium for an additional 48-72 hours to assess the reversibility of the inhibitory effects.[2][3]

  • Data Analysis: Quantify the protein bands and compare the expression levels in treated cells to untreated controls.

Visualizations

Tedizolid_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_host Host Eukaryotic Cell Tedizolid_b This compound Ribosome_50S_b 50S Ribosomal Subunit Tedizolid_b->Ribosome_50S_b Binds Initiation_Complex_b 70S Initiation Complex Ribosome_50S_b->Initiation_Complex_b Prevents Formation Ribosome_30S_b 30S Ribosomal Subunit Protein_Synthesis_b Bacterial Protein Synthesis Initiation_Complex_b->Protein_Synthesis_b Tedizolid_h This compound Mitochondrion Mitochondrion Tedizolid_h->Mitochondrion Mito_Ribosome Mitochondrial Ribosome (55S) Tedizolid_h->Mito_Ribosome Inhibits Mitochondrion->Mito_Ribosome Mito_Protein_Synthesis Mitochondrial Protein Synthesis Mito_Ribosome->Mito_Protein_Synthesis Adverse_Effects Potential Adverse Effects Mito_Protein_Synthesis->Adverse_Effects

Caption: Mechanism of this compound's antibacterial action and off-target mitochondrial effects.

Tedizolid_Mitigation_Workflow Start Observe Adverse Effect (e.g., Myelosuppression) Check_Dose Verify Dosing Regimen (Once-Daily) Start->Check_Dose Correct_Dose Implement Strict Once-Daily Dosing Check_Dose->Correct_Dose Incorrect Monitor_PK Measure Plasma Concentrations (Optional) Check_Dose->Monitor_PK Correct Correct_Dose->Monitor_PK Assess_Recovery Allow for Mitochondrial Recovery Period Monitor_PK->Assess_Recovery Evaluate Re-evaluate Animal Well-being Assess_Recovery->Evaluate Continue_Study Continue Study with Adjusted Protocol Evaluate->Continue_Study Improved Stop_Study Consider Endpoint or Alternative Evaluate->Stop_Study Not Improved

Caption: Troubleshooting workflow for mitigating this compound-related adverse effects in research.

References

Technical Support Center: Formulation and Bioavailability Considerations for Tedizolid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Tedizolid and other poorly soluble oxazolidinone antibiotics. Given that this compound, administered as its prodrug this compound phosphate, already exhibits excellent oral bioavailability (approximately 91%), this guide focuses on understanding the formulation principles that contribute to this success and provides troubleshooting for common challenges encountered during the experimental formulation of similar compounds.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: Why is this compound formulated as a phosphate prodrug?

A1: this compound phosphate is the phosphate ester prodrug of the active compound, this compound.[6][7] This prodrug strategy is employed to overcome the low water solubility of the parent this compound molecule.[3][8] The phosphate group significantly increases the aqueous solubility, which is crucial for both intravenous administration and for improving dissolution in the gastrointestinal tract following oral administration.[3][8] After administration, plasma phosphatases rapidly convert this compound phosphate into the active this compound moiety.[3][7][9] This approach enhances the overall oral bioavailability.[3]

Q2: What are the key physicochemical properties of this compound that influence formulation?

A2: this compound is a poorly water-soluble compound, which presents a primary challenge for oral formulation. Its solubility is pH-dependent, being lowest at low pH and increasing significantly between pH 4.0 and 6.0.[4] The active moiety is also lipophilic, which allows it to readily penetrate tissues.[1] The combination of poor solubility and good permeability places this compound in the Biopharmaceutics Classification System (BCS) Class II. The formulation must therefore focus on enhancing the dissolution rate to ensure complete absorption.

Q3: What contributes to the high oral bioavailability of the commercial this compound formulation?

A3: The high oral bioavailability of approximately 91% is attributed to several factors.[1][2][3][4][5] The primary factor is the use of the this compound phosphate prodrug, which improves solubility and dissolution.[3] Once dissolved, the active this compound is readily absorbed. The commercial tablet formulation also includes excipients such as disintegrants (crospovidone) and fillers (mannitol, microcrystalline cellulose) that aid in the rapid breakdown of the tablet and release of the drug substance.[9][10][11]

Q4: What excipients are used in the commercial SIVEXTRO® tablets and what are their roles?

A4: The SIVEXTRO® 200 mg tablets contain the active ingredient this compound phosphate along with several inactive ingredients. These include microcrystalline cellulose and mannitol as fillers, crospovidone as a disintegrant to help the tablet break apart in the digestive tract, povidone as a binder, and magnesium stearate as a lubricant to aid in the manufacturing process.[9][10][11]

Data Presentation

Table 1: Physicochemical Properties of this compound and this compound Phosphate

PropertyThis compoundThis compound Phosphate
Molecular Formula C17H15FN6O3C17H16FN6O6P
Molecular Weight 370.34 g/mol [6]450.32 g/mol [9]
Aqueous Solubility PoorSignificantly higher than this compound[3][8]
BCS Class IINot applicable (Prodrug)
Protein Binding ~70-90%[3]Not applicable

Table 2: Pharmacokinetic Parameters of this compound (after 200 mg Oral Dose of this compound Phosphate)

ParameterValue
Absolute Bioavailability ~91%[1][2][3][4][5]
Tmax (Time to Peak Concentration) ~3.5 hours[3]
Cmax (Peak Plasma Concentration) ~2.0 µg/mL[6]
AUC (Area Under the Curve) ~25.6 µg*hr/mL[6]
Elimination Half-life ~12 hours[3][6]
Effect of Food AUC is unchanged, Tmax is delayed.[3][12]

Troubleshooting Guides

Issue: Low In Vitro Dissolution Rate

Q: My experimental formulation of an oxazolidinone antibiotic is showing a slow and incomplete dissolution profile. What are the potential causes and how can I address this?

A: A poor dissolution profile for a BCS Class II compound like this compound is a common challenge. Here are the steps to troubleshoot this issue:

  • Particle Size Reduction: The dissolution rate is directly proportional to the surface area of the drug particles.

    • Action: Consider micronization or nanosizing of the active pharmaceutical ingredient (API). This significantly increases the surface area available for dissolution.[13]

  • Excipient Optimization: The excipients in your formulation play a critical role.

    • Disintegrants: Ensure you are using an adequate concentration of a super-disintegrant like crospovidone or sodium starch glycolate to facilitate rapid tablet breakup.

    • Wetting Agents/Surfactants: The inclusion of a surfactant (e.g., sodium lauryl sulfate) can improve the wetting of the hydrophobic drug particles, thereby enhancing dissolution.

  • Solid Dispersions: Creating a solid dispersion of the drug in a hydrophilic carrier can improve the dissolution rate by presenting the drug in an amorphous, higher-energy state.

    • Action: Experiment with carriers like povidone (PVP) or polyethylene glycol (PEG) to form a solid dispersion.

  • Dissolution Medium: Ensure your dissolution medium is appropriate.

    • pH: Since this compound's solubility is pH-dependent, evaluate dissolution in media of different pH values (e.g., simulated gastric fluid, simulated intestinal fluid).[4]

    • Surfactants: For poorly soluble drugs, the use of a surfactant in the dissolution medium (e.g., 0.5% SLS) is often necessary to achieve sink conditions, which can be more representative of the in vivo environment.[14]

Issue: High Variability in Permeability Assay Results

Q: I am observing high variability in my Parallel Artificial Membrane Permeability Assay (PAMPA) for a new oxazolidinone compound. What are the likely causes?

A: High variability in PAMPA results can obscure the true permeability of your compound. Consider the following sources of error:

  • Membrane Integrity: The artificial lipid membrane is delicate.

    • Action: Always include a membrane integrity marker (e.g., Lucifer Yellow) in your assay to identify and exclude data from leaky wells.[1]

  • Compound Precipitation: Poorly soluble compounds can precipitate in the aqueous donor compartment during the assay.

    • Action: Visually inspect the donor wells for precipitation. If observed, consider reducing the initial compound concentration or adding a small percentage of a co-solvent (like DMSO, typically up to 5%) to the donor buffer to maintain solubility.[1]

  • Incorrect pH of Buffers: The ionization state of a compound can significantly affect its permeability.

    • Action: Double-check the pH of your donor and acceptor buffers to ensure they are correct and consistent across all wells and experiments.

  • Inconsistent Pipetting: Inaccurate or inconsistent volumes, especially of the lipid solution for membrane formation, can lead to variability.

    • Action: Ensure proper pipette calibration and technique. Use a multichannel pipette for consistency where possible.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination

This protocol determines the solubility of a compound in various aqueous media, which is a critical pre-formulation step.

  • Materials: Test compound, selected media (e.g., purified water, pH 1.2 HCl, pH 6.8 phosphate buffer), vials, orbital shaker with temperature control, filtration system (e.g., 0.45 µm PTFE syringe filters), analytical instrument (e.g., HPLC-UV).

  • Procedure: a. Add an excess amount of the test compound to a vial containing a known volume (e.g., 2 mL) of the selected medium. b. Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 37°C). c. Shake the vials for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached. d. After shaking, allow the vials to stand for a short period to let undissolved particles settle. e. Carefully withdraw a sample from the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid. f. Dilute the filtered sample with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV). g. Repeat for each medium. The resulting concentration is the equilibrium solubility.

Protocol 2: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)

This protocol assesses the rate and extent of drug release from a solid dosage form (e.g., a tablet).

  • Apparatus: USP Dissolution Apparatus 2 (Paddle), dissolution vessels, paddles, water bath, sampling cannulas with filters.

  • Media: 900 mL of a specified dissolution medium (e.g., 0.1 N HCl or phosphate buffer with 0.5% w/v Sodium Lauryl Sulfate), deaerated and maintained at 37 ± 0.5°C.

  • Procedure: a. Place 900 mL of the dissolution medium into each vessel and allow the temperature to equilibrate to 37°C. b. Set the paddle rotation speed to a specified rate (e.g., 75 RPM). c. Carefully drop one tablet into each vessel. d. Start the dissolution timer immediately. e. At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample (e.g., 5 mL) from each vessel through a filtered cannula. f. Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium if necessary to maintain sink conditions. g. Analyze the samples for drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). h. Calculate the cumulative percentage of drug dissolved at each time point.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a high-throughput method to estimate the passive permeability of a compound.

  • Materials: PAMPA plate system (a donor plate with a filter bottom and a matching acceptor plate), artificial membrane solution (e.g., lecithin in dodecane), test compound stock solution (e.g., 10 mM in DMSO), donor and acceptor buffers (e.g., phosphate-buffered saline, pH 7.4).[15][16]

  • Procedure: a. Prepare Acceptor Plate: Add the acceptor buffer to the wells of the 96-well acceptor plate. b. Coat Donor Plate: Carefully apply a small volume (e.g., 5 µL) of the artificial membrane solution to the filter of each well in the donor plate. Allow the solvent to evaporate.[16] c. Prepare Donor Solutions: Dilute the test compound stock solution into the donor buffer to the final desired concentration (e.g., 10-50 µM). d. Start Assay: Add the donor solutions to the wells of the coated donor plate. e. Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate this assembly at room temperature for a specified time (e.g., 5-18 hours).[15][17] f. Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS or UV-Vis). g. Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the concentrations from the donor and acceptor wells and the assay parameters (incubation time, membrane area, and well volumes).

Visualizations

cluster_GI Gastrointestinal Tract cluster_Blood Systemic Circulation Tedizolid_Phosphate_Oral This compound Phosphate (Oral Formulation) Dissolution Dissolution in GI Fluid Tedizolid_Phosphate_Oral->Dissolution Conversion Phosphatase Conversion Dissolution->Conversion Tedizolid_Active This compound (Active Moiety) Conversion->Tedizolid_Active Absorption Absorption Tedizolid_Active->Absorption Tedizolid_Blood This compound in Bloodstream Absorption->Tedizolid_Blood

Caption: Prodrug activation and absorption pathway of orally administered this compound Phosphate.

Start Start: API Characterization Preformulation Pre-formulation Studies (Solubility, Stability) Start->Preformulation Formulation_Design Formulation Design (Excipient Selection) Preformulation->Formulation_Design Manufacturing Prototype Manufacturing (e.g., Direct Compression) Formulation_Design->Manufacturing In_Vitro_Testing In Vitro Characterization Manufacturing->In_Vitro_Testing Dissolution Dissolution Testing (USP Apparatus 2) In_Vitro_Testing->Dissolution Permeability Permeability Assay (PAMPA) In_Vitro_Testing->Permeability End End: Optimized Formulation Dissolution->End Permeability->End

Caption: Experimental workflow for the development of an oral solid dosage formulation.

Start Problem: Poor Dissolution Check_Disintegration Is tablet disintegrating rapidly? Start->Check_Disintegration Increase_Disintegrant Action: Increase disintegrant concentration or change type. Check_Disintegration->Increase_Disintegrant No Check_Wetting Is API properly wetted? Check_Disintegration->Check_Wetting Yes End Re-test Dissolution Profile Increase_Disintegrant->End Add_Surfactant Action: Add a wetting agent or surfactant to formulation. Check_Wetting->Add_Surfactant No Check_Particle_Size Is API particle size optimized? Check_Wetting->Check_Particle_Size Yes Add_Surfactant->End Reduce_Particle_Size Action: Reduce particle size (Micronization/Nanonization). Check_Particle_Size->Reduce_Particle_Size No Consider_Solid_Dispersion Action: Evaluate solid dispersion technology. Check_Particle_Size->Consider_Solid_Dispersion Yes Reduce_Particle_Size->End Consider_Solid_Dispersion->End

Caption: Troubleshooting logic for addressing poor in vitro dissolution of a formulation.

References

Tedizolid Efficacy Studies: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting unexpected results in Tedizolid efficacy studies. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

In Vitro Study Issues

1. Why are the Minimum Inhibitory Concentration (MIC) values for this compound higher than expected?

Unexpectedly high MIC values for this compound can arise from several factors, ranging from the specific bacterial strain to the experimental methodology.

  • Potential Cause 1: Intrinsic or Acquired Resistance. The bacterial isolate may possess intrinsic resistance mechanisms or have acquired resistance to oxazolidinones. Resistance to this compound, although uncommon, can be mediated by mutations in the 23S rRNA gene or in ribosomal proteins L3 and L4.[1] Additionally, the presence of the horizontally transferable cfr gene, which methylates the 23S rRNA, can confer resistance to linezolid, and while this compound often retains activity, certain ribosomal mutations can reduce its susceptibility.[1] A novel resistance mutation in the rpoB gene has also been identified in MRSA after in vitro serial passage, leading to a significant increase in the this compound MIC.[2]

  • Troubleshooting Steps:

    • Sequence the 23S rRNA gene and ribosomal protein genes (L3, L4): Identify known mutations associated with oxazolidinone resistance.

    • Screen for the cfr and optrA genes: The optrA gene, particularly in Enterococci, can lead to elevated MICs for both this compound and linezolid.[3]

    • Perform whole-genome sequencing: This can identify novel resistance mutations, such as those in rpoB.[2]

  • Potential Cause 2: Improper Susceptibility Testing Technique. Deviations from standardized protocols can significantly impact MIC results.

  • Troubleshooting Steps:

    • Verify Inoculum Density: Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard. An inoculum that is too dense can lead to falsely elevated MICs.

    • Confirm Media and Incubation Conditions: Use cation-adjusted Mueller-Hinton broth (CAMHB) and ensure incubation at 35°C ± 2°C for the recommended duration (16-20 hours for most bacteria).

    • Check MIC Reading Method: For oxazolidinones like this compound, MICs should be read at the lowest concentration that shows approximately 80% inhibition of growth, as trailing endpoints can occur.[4] Reading at 100% inhibition can result in a one-doubling-dilution higher MIC.[4]

  • Potential Cause 3: this compound Degradation. this compound phosphate, the prodrug, is stable under many conditions, but the active form, this compound, can degrade.

  • Troubleshooting Steps:

    • Review Drug Preparation and Storage: this compound phosphate is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative stress conditions.[5] Ensure that solutions are prepared fresh and stored appropriately. Studies have shown that crushed this compound phosphate tablets dispersed in water are stable for at least 4 hours at room temperature.[6][7]

    • Verify Solvent Compatibility: Ensure the solvent used to dissolve this compound is compatible and does not contribute to its degradation.

2. Why is there a discrepancy between linezolid susceptibility and this compound susceptibility?

While linezolid susceptibility is often used as a surrogate for this compound susceptibility, discrepancies can occur.[3]

  • Potential Cause: Differential Resistance Mechanisms. this compound is designed to have enhanced activity against some linezolid-resistant strains, particularly those carrying the cfr gene.[1] Therefore, a linezolid-resistant isolate may still be susceptible to this compound. Conversely, specific mutations, such as T2504A in the 23S rRNA, have been associated with elevated MICs for both linezolid and this compound.[8]

  • Troubleshooting Steps:

    • Directly Test this compound Susceptibility: Do not rely solely on linezolid as a surrogate, especially for linezolid-resistant isolates.

    • Investigate the Resistance Mechanism: As outlined above, sequence relevant genes to understand the basis for resistance.

In Vivo Study Issues

3. Why is this compound showing lower than expected efficacy in our animal model?

Discrepancies between in vitro potency and in vivo efficacy can be due to a variety of host and experimental factors.

  • Potential Cause 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch. The efficacy of this compound is primarily linked to the ratio of the free drug area under the concentration-time curve to the MIC (fAUC/MIC).[9]

  • Troubleshooting Steps:

    • Verify Dosing Regimen: Ensure the dose administered in the animal model achieves a human-equivalent fAUC/MIC. This may require pilot pharmacokinetic studies in the chosen animal model. For example, in rats, a higher dose of this compound is needed to achieve a human-equivalent fAUC due to higher protein binding.[10]

    • Consider the Immune Status of the Animal: The presence of granulocytes significantly enhances the bactericidal activity of this compound.[11] In neutropenic models, a higher fAUC/MIC is required for efficacy compared to immunocompetent models.[9][12]

  • Potential Cause 2: Biofilm Formation. In models of device-associated infections, bacteria can form biofilms, which are inherently more resistant to antimicrobial agents.

  • Troubleshooting Steps:

    • Assess for Biofilm Production: Use appropriate staining techniques or imaging to determine if biofilms are present in your model.

    • Consider Combination Therapy: In biofilm-related infections, combination therapy (e.g., with rifampin) may be more effective than this compound monotherapy.[10]

  • Potential Cause 3: High Bacterial Burden (Eagle Effect). Although not definitively reported for this compound, some antibiotics exhibit a paradoxical decrease in efficacy at very high bacterial concentrations, known as the Eagle effect.[13]

  • Troubleshooting Steps:

    • Quantify the Initial Bacterial Inoculum: Ensure the starting bacterial load in your model is within a clinically relevant range.

    • Evaluate Different Inoculum Sizes: If a paradoxical effect is suspected, test the efficacy of this compound against a range of initial bacterial concentrations.

Quantitative Data Summary

Table 1: this compound MIC Values for Various Gram-Positive Pathogens

OrganismMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Staphylococcus aureus (all)0.250.5[14]
Methicillin-resistant S. aureus (MRSA)0.250.5[14][15][16][17]
Methicillin-susceptible S. aureus (MSSA)0.250.5[14][15][17]
Coagulase-negative staphylococci (CoNS)0.120.25[14]
Enterococcus spp.0.250.5[14]
Streptococcus pyogenes0.120.25[4]
Streptococcus agalactiae0.120.25[4]
Streptococcus anginosus group0.060.12[4]

Table 2: CLSI and EUCAST Breakpoints for this compound

OrganismCLSI Susceptible Breakpoint (µg/mL)EUCAST Susceptible Breakpoint (µg/mL)Reference(s)
Staphylococcus aureus≤0.5≤0.5[4]
Streptococcus pyogenes≤0.5Not Defined[4]
Streptococcus agalactiae≤0.5Not Defined[4]
Streptococcus anginosus group≤0.25Not Defined[4]
Enterococcus faecalis≤0.5Not Defined[4]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.

  • Prepare Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Dilute Inoculum: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculate Plate: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate: Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Read MIC: The MIC is the lowest concentration of this compound that shows approximately 80% inhibition of visible bacterial growth. This can be determined visually or with a plate reader.

Visualizations

Tedizolid_Mechanism_of_Action This compound This compound Ribosome_50S 50S Ribosomal Subunit This compound->Ribosome_50S Binds to 23S rRNA Initiation_Complex 70S Initiation Complex This compound->Initiation_Complex Prevents Formation Ribosome_30S 30S Ribosomal Subunit Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Initiates Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start: Isolate Bacterial Strain Culture Overnight Culture Start->Culture Inoculum Prepare 0.5 McFarland Inoculum Suspension Culture->Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Dilution Serial Dilution of This compound in CAMHB Dilution->Inoculation Incubation Incubate 16-20h at 35°C Inoculation->Incubation Read_MIC Read MIC at 80% Inhibition Incubation->Read_MIC End End: Determine Susceptibility Read_MIC->End

Caption: Workflow for MIC determination.

Troubleshooting_Logic Start Unexpected Result (e.g., High MIC) Check_Methodology Review Experimental Protocol Start->Check_Methodology Check_Strain Characterize Bacterial Isolate Start->Check_Strain Check_Drug Verify Drug Integrity Start->Check_Drug Method_OK Protocol Correct? Check_Methodology->Method_OK Verify Strain_OK Known Susceptibility? Check_Strain->Strain_OK Verify Drug_OK Properly Stored? Check_Drug->Drug_OK Verify Method_OK->Check_Strain Yes Fix_Method Correct Protocol (e.g., Inoculum, Reading) Method_OK->Fix_Method No Strain_OK->Check_Drug Yes Sequence_Strain Sequence for Resistance (23S rRNA, cfr, rpoB) Strain_OK->Sequence_Strain No New_Drug Prepare Fresh Drug Solution Drug_OK->New_Drug No End Re-run Experiment Drug_OK->End Yes

Caption: Troubleshooting decision tree.

References

Adjusting Tedizolid dosage for subjects with renal impairment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of Tedizolid dosage adjustments in subjects with renal impairment, based on current clinical data. The following information, presented in a question-and-answer format, addresses key considerations for utilizing this compound in this specific patient population.

Frequently Asked Questions (FAQs)

Q1: Is a dose adjustment for this compound required for patients with renal impairment?

No, a dose adjustment for this compound is not necessary for patients with any degree of renal impairment, including those with severe renal impairment or end-stage renal disease (ESRD) requiring hemodialysis.[1][2][3][4][5][6][7] Clinical studies have demonstrated that the pharmacokinetics of this compound are not significantly altered by impaired renal function.[1][8]

Q2: How do the pharmacokinetics of this compound differ in subjects with severe renal impairment compared to healthy subjects?

The pharmacokinetic profile of this compound remains largely unchanged in individuals with severe renal impairment.[8] Following a single 200 mg intravenous dose of this compound phosphate, the peak plasma concentration (Cmax) was nearly identical, and the total drug exposure (AUC) was only about 8-10% lower in subjects with severe renal impairment (eGFR <30 mL/min/1.73 m²) compared to healthy controls.[6][8]

Q3: What is the impact of hemodialysis on this compound clearance?

Hemodialysis does not lead to a meaningful removal of this compound from the systemic circulation.[6] Studies have shown that less than 10% of a this compound dose is removed during a 4-hour hemodialysis session.[8] Consequently, no dose adjustment or supplemental dosing is required after a hemodialysis session.[2][3][4]

Q4: What was the clinical efficacy of this compound in patients with renal impairment in major clinical trials?

Post-hoc analysis of two Phase 3 clinical trials for acute bacterial skin and skin structure infections (ABSSSI) showed no difference in clinical response rates between patients treated with this compound and those treated with linezolid, regardless of their renal function status (normal, stage 2, or stage 3-4 chronic kidney disease).[9]

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters of this compound in subjects with severe renal impairment and those undergoing hemodialysis, as compared to healthy control subjects.

ParameterHealthy ControlsSevere Renal Impairment (eGFR <30 mL/min/1.73 m²)End-Stage Renal Disease (on Hemodialysis)
This compound Dose 200 mg IV (single dose)200 mg IV (single dose)200 mg IV (single dose)
Cmax Nearly identical to severe renal impairment groupGeometric mean ratio of 0.994 (90% CI: 0.777 to 1.273) compared to controls~15% higher peak concentration compared to controls[8]
AUC₀₋∞ -Geometric mean ratio of 0.925 (90% CI: 0.698 to 1.227) compared to controls~9% lower AUC compared to controls[8]
Removal by Hemodialysis Not ApplicableNot Applicable<10% of the dose removed during a 4-hour session[8]

Experimental Protocols

The pharmacokinetic data for this compound in subjects with renal impairment was primarily derived from an open-label, single-dose, parallel-group study (NCT01452828).[1][8][10]

Study Design:

  • Objective: To evaluate the pharmacokinetics of a single intravenous dose of this compound phosphate in subjects with severe renal impairment and in subjects with end-stage renal disease requiring hemodialysis, compared to matched healthy control subjects.

  • Population:

    • Subjects with severe renal impairment (eGFR <30 mL/min/1.73 m²).

    • Subjects with end-stage renal disease requiring long-term hemodialysis.

    • Healthy control subjects matched for age, gender, and BMI to the renally impaired subjects.

  • Intervention: A single 200 mg intravenous dose of this compound phosphate was administered as a 1-hour infusion. Subjects on hemodialysis received two separate single doses, one before and one after a hemodialysis session, in a crossover fashion.[8]

  • Pharmacokinetic Sampling: Serial plasma samples were collected from each participant at predefined time points before and after the drug infusion to determine the plasma concentration of this compound over time.

Logical Workflow for this compound Dosing in Renal Impairment

The decision-making process for dosing this compound in patients with renal impairment is straightforward, as illustrated by the following workflow diagram.

Tedizolid_Dosing_Renal_Impairment start Patient Requiring This compound Therapy assess_renal Assess Renal Function (eGFR) start->assess_renal no_adjustment Administer Standard 200 mg this compound Dose (IV or Oral, Once Daily) assess_renal->no_adjustment Any level of renal impairment hemodialysis Is the patient on hemodialysis? assess_renal->hemodialysis End-Stage Renal Disease hemodialysis->no_adjustment Yes or No

Caption: Workflow for this compound dosage determination in patients with renal impairment.

References

Interpreting variable Tedizolid MIC results for Streptococcus anginosus

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tedizolid & Streptococcus anginosus

This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering variable Minimum Inhibitory Concentration (MIC) results when testing this compound against Streptococcus anginosus group isolates.

Frequently Asked Questions (FAQs)

Q1: What is the expected this compound MIC for susceptible Streptococcus anginosus group isolates?

A1: The Clinical and Laboratory Standards Institute (CLSI) and the U.S. FDA have established a susceptibility breakpoint for this compound against S. anginosus group isolates at ≤0.25 µg/mL.[1][2][3] Large surveillance studies show that the vast majority of clinical isolates have an MIC90 (the concentration required to inhibit 90% of isolates) of 0.25 µg/mL.[4][5]

Q2: What is the standard method for this compound susceptibility testing against S. anginosus?

A2: The reference method is broth microdilution (BMD) as detailed in the CLSI M07 document.[2][6][7] Agar dilution methods have also been used, but some studies have reported higher MIC values with this method, suggesting potential methodological issues that could lead to discrepant results.[8][9] Adherence to the reference BMD method is crucial for accurate and reproducible results.

Q3: Can I use Linezolid susceptibility results to predict this compound susceptibility?

A3: For S. anginosus group isolates, linezolid susceptibility is generally predictive of this compound susceptibility.[2] this compound is typically four- to eight-fold more potent than linezolid against streptococci.[5][10] However, direct testing of this compound is recommended as commercial susceptibility testing products become more available.[2]

Q4: What are the known mechanisms of resistance to this compound in Streptococci?

A4: Resistance to oxazolidinones, including this compound, is primarily mediated by mutations in the chromosomal genes that encode for 23S ribosomal RNA (rRNA) or ribosomal proteins L3 and L4.[3] These mutations prevent the drug from binding effectively to its target on the 50S ribosomal subunit.[3][10][11][12] The presence of the cfr gene, which can confer resistance to linezolid, is less effective against this compound, although co-occurrence with other mutations can reduce susceptibility.[10]

Data Summary: this compound MIC Distribution

The following table summarizes the typical MIC distribution for this compound against Streptococcus anginosus group isolates as reported in surveillance studies.

Study ReferenceMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Susceptibility Rate (%)
STAR Programme (2015-2019)[4]0.120.25Not Reported≥99.9
Brown, et al. (2022)[7]0.120.25Not Reported100
Mendes, et al. (2016)[5][8]0.120.25≤0.008 - 0.25100

MIC50/MIC90: The minimum concentration of an antibiotic at which 50%/90% of the isolates are inhibited.

Troubleshooting Guide for Variable MIC Results

Problem: My MIC values are consistently higher than the expected ≤0.25 µg/mL for wild-type isolates.

  • Possible Cause 1: Testing Method. Are you using the CLSI reference broth microdilution (BMD) method? Studies have shown that agar dilution methods may yield elevated this compound MICs for S. anginosus, potentially due to methodological discrepancies.[8][13]

    • Solution: Switch to the CLSI M07 reference BMD protocol. Ensure all steps, especially media preparation and inoculum standardization, are strictly followed.

  • Possible Cause 2: Endpoint Reading. Oxazolidinones can sometimes produce "trailing" endpoints (faint growth across a range of dilutions). Reading at 100% inhibition instead of the recommended point of significant inhibition can artificially inflate the MIC value.

    • Solution: Read the MIC at the lowest concentration that causes a significant reduction in growth (approximately 80% inhibition) as compared to the growth control well.[5][8] Using a reading aid, such as a viewing mirror or spectrophotometer, can improve consistency.

  • Possible Cause 3: Media and Incubation. The composition of the broth and incubation conditions are critical for streptococcal growth and antibiotic activity.

    • Solution: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with 2.5% to 5% lysed horse blood. Ensure incubation is performed at 35°C ± 2°C in an atmosphere of 5% CO2 to support the growth of these often-fastidious organisms.

Problem: My MIC results are inconsistent and vary between experiments.

  • Possible Cause 1: Inoculum Density. An inoculum that is too heavy can lead to higher MICs, while one that is too light can lower them.

    • Solution: Standardize the inoculum to a 0.5 McFarland turbidity standard, which should be further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[14] Perform periodic colony counts to validate your inoculum preparation procedure.

  • Possible Cause 2: Quality Control (QC) Failure. If the MIC for your QC strain (e.g., Streptococcus pneumoniae ATCC® 49619) is out of range, it indicates a systemic issue with the assay.

    • Solution: Do not report patient results. Investigate all reagents (media, antibiotic powders, water), equipment (pipettes, incubators), and procedures. Rerun the assay only after the QC strain result is within the acceptable range.

Experimental Protocols

Reference Broth Microdilution (BMD) for this compound MIC Testing

This protocol is based on the CLSI M07 and M100 standards.[6][15]

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Aseptically supplement the broth with 2.5% to 5% lysed horse blood.

  • Antimicrobial Preparation: Prepare a stock solution of this compound powder according to the manufacturer's instructions. Perform serial two-fold dilutions in the prepared broth to achieve the desired final concentrations in the microdilution plate.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of S. anginosus from a fresh (18-24 hour) blood agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in the test broth to achieve a final bacterial concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Within 15 minutes of preparation, dispense the standardized inoculum into each well of the microdilution plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Cover the plates and incubate at 35°C ± 2°C for 20-24 hours in an atmosphere of 5% CO2.

  • Reading Results: Place the plate on a dark, non-reflecting surface. The MIC is the lowest concentration of this compound that completely inhibits visible growth. For oxazolidinones, this is often read as the point of ≥80% growth reduction compared to the positive control well.[5][8]

Visual Guides

Troubleshooting Workflow for Variable MICs

G start Variable this compound MIC Results Observed qc_check Is QC Strain MIC within acceptable range? start->qc_check subsystem_issue Systemic Issue Detected qc_check->subsystem_issue No isolate_issue Isolate-Specific Issue qc_check->isolate_issue Yes check_reagents Verify Media, Antibiotic Stocks, and Reagents subsystem_issue->check_reagents check_protocol Review Entire Protocol (Inoculum, Incubation) subsystem_issue->check_protocol end_qc Resolve QC Issue & Retest check_reagents->end_qc check_protocol->end_qc check_method Confirm Testing Method (BMD vs. Agar Dilution) isolate_issue->check_method check_reading Review Endpoint Reading Criteria isolate_issue->check_reading check_purity Check Isolate Purity & Re-identify isolate_issue->check_purity end_reliable Reliable MIC Results check_method->end_reliable check_reading->end_reliable check_purity->end_reliable

Caption: A workflow diagram for troubleshooting inconsistent this compound MIC results.

This compound Mechanism of Action and Resistance

G cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance This compound This compound ribosome 50S Ribosomal Subunit (23S rRNA Target) This compound->ribosome Binds to inhibition Inhibition of Protein Synthesis This compound->inhibition synthesis Bacterial Protein Synthesis ribosome->synthesis inhibition->synthesis Blocks mutation Mutations in 23S rRNA or Ribosomal Proteins (L3/L4) mutation->ribosome Alters drug binding site

Caption: this compound's mechanism of action and the primary pathway of bacterial resistance.

References

Technical Support Center: Enhancing Tedizolid Penetration in Bone and Joint Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tedizolid in bone and joint infection models.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation.

Issue: Low or Inconsistent this compound Concentrations in Bone Samples

Possible Cause Troubleshooting Step
Incomplete tissue homogenizationEnsure bone samples are completely pulverized. Cryogenic grinding (e.g., with a freezer mill) is recommended to prevent drug degradation from heat generated during homogenization.
Inefficient drug extractionOptimize the extraction solvent. A combination of organic solvents (e.g., acetonitrile, methanol) and aqueous buffers may be necessary. Evaluate different solvent ratios and pH values. Consider a multi-step extraction process.
Drug binding to bone matrixThe complex nature of the bone matrix can lead to strong binding of the drug. Consider using a protein precipitation step followed by solid-phase extraction (SPE) for sample cleanup to reduce matrix effects.
Degradation of this compound during sample processingKeep samples on ice throughout the extraction process. Use of protease inhibitors is also recommended. Minimize the time between sample collection and analysis.
Instrumental issues (LC-MS/MS)Verify instrument performance with a known standard. Check for ion suppression or enhancement due to matrix components by performing a post-column infusion experiment. Ensure the mobile phase is fresh and of high purity.

Issue: High Variability in Animal Models of Bone Infection

Possible Cause Troubleshooting Step
Inconsistent bacterial inoculumStandardize the bacterial preparation, ensuring a consistent CFU (colony-forming unit) count for each animal. Use a fresh bacterial culture for each experiment.
Variable induction of osteomyelitisThe surgical procedure for inducing infection must be highly consistent. Ensure the same anatomical location and technique are used for each animal. The use of a sclerosing agent like sodium morrhuate can help to establish a more consistent infection.
Inadequate sample sizeA small sample size can lead to high variability. Perform a power analysis to determine the appropriate number of animals needed to detect a statistically significant difference.
Animal-to-animal physiological differencesWhile some variability is inherent, ensure that animals are of a similar age and weight. House animals under identical conditions to minimize environmental influences.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a second-generation oxazolidinone antibiotic. Its phosphate prodrug, this compound phosphate, is rapidly converted to the active drug, this compound, by phosphatases in the body. This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of the 70S initiation complex, which is a critical step in the translation process.[1][2][3][4]

Q2: What is the expected concentration of this compound in bone and synovial fluid?

Direct measurement of this compound concentrations in human bone is limited. However, studies in animal models and human synovial fluid provide some insights. A study in two osteoarthritis patients with Staphylococcus aureus infection reported synovial fluid to plasma concentration ratios of 88% and 130% after administration of 200 mg of this compound phosphate intravenously.[5][6][7][8] In a rat model of MRSA foreign body-associated osteomyelitis, a mean peak plasma concentration (Cmax) of 12 µg/mL and an area under the concentration-time curve (AUC) of 60 µg·h/mL were observed.[6]

Q3: Which experimental models are most suitable for studying this compound penetration in bone and joints?

The rabbit model is a widely used and reliable model for both osteomyelitis and septic arthritis due to its bone architecture being more similar to humans than that of rodents.[9][10][11][12][13] For osteomyelitis, a common method involves the direct inoculation of Staphylococcus aureus into the tibia after creating a defect and often using a sclerosing agent to establish a chronic infection.[11] For septic arthritis, direct injection of bacteria into the knee joint is a common approach.[9][10]

Q4: What are the key steps for quantifying this compound in bone tissue using LC-MS/MS?

The general workflow involves:

  • Sample Collection: Harvest bone tissue and immediately freeze it in liquid nitrogen.

  • Homogenization: Pulverize the frozen bone sample into a fine powder, often using cryogenic grinding.

  • Extraction: Extract this compound from the bone powder using an appropriate organic solvent or a mixture of solvents. This step may require optimization.

  • Sample Cleanup: Use protein precipitation and/or solid-phase extraction (SPE) to remove interfering substances from the bone matrix.

  • LC-MS/MS Analysis: Separate and quantify this compound using a validated liquid chromatography-tandem mass spectrometry method.

Q5: How can the penetration of this compound into bone be enhanced?

Strategies to improve antibiotic penetration into bone are an active area of research. Some potential approaches that could be investigated for this compound include:

  • Coadministration with agents that increase bone blood flow: While not specific to this compound, this is a general strategy to improve drug delivery to bone.

  • Use of local delivery systems: Incorporating this compound into bone cements or biodegradable scaffolds could provide high local concentrations at the site of infection.[14]

  • Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles could potentially improve its pharmacokinetic profile and targeting to bone tissue.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Plasma and Tissue

SpeciesModelDosageTissueCmax (µg/mL or µg/g)AUC (µg·h/mL or µg·h/g)Tissue/Plasma RatioReference
HumanHealthy Volunteers200 mg IV, single dosePlasma3.0230.50-[15]
HumanHealthy Volunteers200 mg Oral, single dosePlasma2.2526.10-[15]
HumanHealthy Volunteers200 mg IV, multiple dosesPlasma (Day 7)3.029.2-[16]
HumanHealthy Volunteers600 mg Oral, single doseAdipose Tissue ISF--1.1 ± 0.2 (fAUC)[17]
HumanHealthy Volunteers600 mg Oral, single doseMuscle Tissue ISF--1.2 ± 0.2 (fAUC)[17]
HumanOsteoarthritis Patients200 mg IV, multiple dosesSynovial Fluid2.1 - 2.9-0.88 - 1.30[5][6]
RatMRSA Osteomyelitis30 mg/kg IPPlasma1260-[6]
MouseNeutropenic Thigh Infection-Thigh-fAUC/MIC ~50 (bacteriostatic)-[3][7]
MouseNeutropenic Lung Infection-Lung-fAUC/MIC ~20 (bacteriostatic)-[3][7]

Abbreviations: AUC, area under the concentration-time curve; Cmax, maximum concentration; fAUC, area under the free drug concentration-time curve; IP, intraperitoneal; ISF, interstitial fluid; IV, intravenous; MRSA, methicillin-resistant Staphylococcus aureus.

Experimental Protocols

Protocol 1: Induction of a Rabbit Tibia Osteomyelitis Model

This protocol is adapted from established models of staphylococcal osteomyelitis in rabbits.[9][10][11][12][13]

  • Animal Preparation: Use healthy, mature New Zealand White rabbits. Anesthetize the animal using an appropriate protocol (e.g., ketamine and xylazine).

  • Surgical Site Preparation: Shave the fur over the proximal tibia of one hind limb and disinfect the skin with an antiseptic solution.

  • Surgical Procedure:

    • Make a small incision over the anteromedial aspect of the proximal tibia.

    • Expose the tibial metaphysis and drill a small hole (e.g., 2.0 mm diameter) through the cortex into the medullary cavity.

    • Inject a sclerosing agent, such as 0.1 mL of 5% sodium morrhuate, into the medullary cavity to induce bone necrosis and facilitate infection.

    • Inoculate the medullary cavity with a standardized suspension of Staphylococcus aureus (e.g., 0.1 mL of 1 x 10⁸ CFU/mL).

    • Seal the drill hole with bone wax to contain the infection.

    • Close the incision in layers.

  • Post-operative Care: Provide appropriate analgesia and monitor the animal for signs of distress. The infection is typically allowed to establish for a period of 2-4 weeks before initiating treatment.

Protocol 2: Quantification of this compound in Bone Tissue using LC-MS/MS

This protocol provides a general framework for the analysis of this compound in bone, which should be optimized and validated for specific laboratory conditions.[18][19][20][21][22]

  • Sample Preparation:

    • Accurately weigh the frozen bone sample.

    • Add the bone sample to a tube containing grinding beads.

    • Freeze the tube in liquid nitrogen and immediately homogenize using a cryogenic grinder until a fine powder is obtained.

  • Extraction:

    • To the bone powder, add a known volume of extraction solvent (e.g., acetonitrile containing an internal standard like linezolid-d3).

    • Vortex vigorously and sonicate for 15-30 minutes in a cold water bath.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant.

  • Sample Cleanup (if necessary):

    • For protein precipitation, add a cold organic solvent (e.g., acetonitrile) to the supernatant, vortex, and centrifuge.

    • For solid-phase extraction (SPE), use a suitable cartridge (e.g., a reverse-phase sorbent) to further purify the sample.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The precursor to product ion transition for this compound is typically m/z 371.1 → 343.1.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound spiked into blank bone matrix.

    • Calculate the concentration of this compound in the unknown samples based on the standard curve.

Mandatory Visualizations

Tedizolid_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_ribosome 50S Ribosomal Subunit Tedizolid_Phosphate This compound Phosphate (Prodrug) Phosphatases Bacterial Phosphatases Tedizolid_Phosphate->Phosphatases Tedizolid_Active This compound (Active Drug) Peptidyl_Transferase_Center Peptidyl Transferase Center Tedizolid_Active->Peptidyl_Transferase_Center Binds to Phosphatases->Tedizolid_Active P_site P Site A_site A Site Initiation_Complex 70S Initiation Complex Blocked Peptidyl_Transferase_Center->Initiation_Complex Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Initiation_Complex->Protein_Synthesis_Inhibition

Caption: Mechanism of action of this compound in a bacterial cell.

Bone_Penetration_Workflow cluster_animal_model Animal Model Phase cluster_sample_processing Sample Processing Phase cluster_analysis Analytical Phase Model_Induction Induce Bone/Joint Infection (e.g., Rabbit Tibia Osteomyelitis) Tedizolid_Admin Administer this compound (Define Dose and Route) Model_Induction->Tedizolid_Admin Sample_Collection Collect Blood, Bone, and Synovial Fluid Samples at Timed Intervals Tedizolid_Admin->Sample_Collection Bone_Homogenization Cryogenic Grinding of Bone Samples Sample_Collection->Bone_Homogenization Extraction Solvent Extraction of this compound Bone_Homogenization->Extraction Cleanup Protein Precipitation & Solid-Phase Extraction Extraction->Cleanup LCMS_Analysis LC-MS/MS Quantification of this compound Cleanup->LCMS_Analysis Data_Analysis Pharmacokinetic Modeling (Cmax, AUC, Tissue/Plasma Ratio) LCMS_Analysis->Data_Analysis Results Evaluation of This compound Penetration Data_Analysis->Results

Caption: Experimental workflow for a this compound bone penetration study.

Troubleshooting_Logic Start Low this compound Concentration in Bone Check_Homogenization Is Homogenization Complete? Start->Check_Homogenization Improve_Homogenization Action: Use Cryogenic Grinding, Ensure Fine Powder Check_Homogenization->Improve_Homogenization No Check_Extraction Is Extraction Efficient? Check_Homogenization->Check_Extraction Yes Improve_Homogenization->Check_Homogenization Optimize_Extraction Action: Test Different Solvents, Optimize pH and Time Check_Extraction->Optimize_Extraction No Check_Matrix_Effects Are Matrix Effects Present? Check_Extraction->Check_Matrix_Effects Yes Optimize_Extraction->Check_Extraction Improve_Cleanup Action: Implement SPE, Perform Post-Column Infusion Check_Matrix_Effects->Improve_Cleanup Yes Check_Degradation Is Drug Degrading? Check_Matrix_Effects->Check_Degradation No Improve_Cleanup->Check_Matrix_Effects Prevent_Degradation Action: Keep Samples Cold, Use Protease Inhibitors Check_Degradation->Prevent_Degradation Yes End Accurate this compound Quantification Check_Degradation->End No Prevent_Degradation->Check_Degradation

Caption: Troubleshooting logic for low this compound recovery from bone.

References

Validation & Comparative

A Comparative Guide: Tedizolid versus Linezolid for the Treatment of MRSA Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of tedizolid and linezolid, two oxazolidinone antibiotics, in the treatment of infections caused by Methicillin-Resistant Staphylococcus aureus (MRSA). The information presented is supported by experimental data from clinical trials and in vitro studies.

Mechanism of Action

Both this compound and linezolid are protein synthesis inhibitors. They bind to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome, preventing the formation of a functional 70S initiation complex.[1][2][3][4] This action halts the translation process at a very early stage. This compound possesses a modified side chain at the C-5 position of the oxazolidinone nucleus, which allows for additional binding site interactions.[1] This structural difference is thought to contribute to its enhanced potency and activity against some linezolid-resistant strains.[1]

cluster_ribosome Bacterial Ribosome 50S 50S 30S 30S 23S_rRNA 23S rRNA (Peptidyl Transferase Center) Initiation_Complex Formation of functional 70S initiation complex Oxazolidinones This compound / Linezolid Oxazolidinones->23S_rRNA Binds to Inhibition Inhibition Protein_Synthesis Bacterial Protein Synthesis Initiation_Complex->Protein_Synthesis Leads to Inhibition->Initiation_Complex cluster_linezolid Linezolid Resistance Mechanisms cluster_this compound This compound Resistance Mechanisms Linezolid_Res Reduced Linezolid Efficacy 23S_rRNA_mut 23S rRNA Gene Mutations (e.g., G2576T) 23S_rRNA_mut->Linezolid_Res cfr_gene cfr Gene Acquisition (Methyltransferase) cfr_gene->Linezolid_Res L3_L4_mut Ribosomal Protein L3/L4 Mutations L3_L4_mut->Linezolid_Res Tedizolid_Res Reduced this compound Efficacy Ted_23S_rRNA_mut 23S rRNA Gene Mutations (less common) Ted_23S_rRNA_mut->Tedizolid_Res rplC_mut rplC (L3) Gene Mutations rplC_mut->Linezolid_Res Also confers cross-resistance rplC_mut->Tedizolid_Res rpoB_mut rpoB Gene Mutations (rare) rpoB_mut->Tedizolid_Res Start Start Prep_Inoculum Prepare standardized MRSA inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate plate with MRSA suspension Prep_Inoculum->Inoculate Prep_Plates Prepare microtiter plate with 2-fold serial dilutions of antibiotic Prep_Plates->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

References

Head-to-head comparison of Tedizolid and Vancomycin in biofilm models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising challenge of biofilm-associated infections, particularly those caused by resistant Gram-positive bacteria such as Staphylococcus aureus, necessitates a thorough evaluation of antimicrobial efficacy in models that mimic these complex structures. This guide provides a head-to-head comparison of tedizolid, a second-generation oxazolidinone, and vancomycin, a glycopeptide standard-of-care, in their activity against bacterial biofilms. The data presented is compiled from preclinical studies to offer an objective overview of their respective performances.

Quantitative Comparison of Anti-Biofilm Activity

The following tables summarize the key quantitative data from comparative studies of this compound and vancomycin in various biofilm models.

Table 1: Minimum Inhibitory Concentrations (MICs) and Minimum Biofilm Bactericidal Concentrations (MBBCs)

AntibioticBacterial StrainMIC (μg/mL)MBBC (μg/mL)Reference
This compoundMRSA0.5>32[1]
VancomycinMRSA1>128[1]
This compoundMSSA (Xen29)0.25Not Reported[2]
VancomycinMSSA (Xen29)1.0Not Reported[2]
This compoundMRSA (Xen30)0.25Not Reported[2]
VancomycinMRSA (Xen30)1.0Not Reported[2]

Table 2: Efficacy in a Murine Catheter-Related Biofilm Infection Model

Treatment GroupBacterial StrainMean Bacterial Density in Catheters (log10 CFU/catheter)P-value vs. This compoundReference
MSSA (Xen29)
This compound PhosphateMSSA (Xen29)2.8 ± 0.5-[2]
VancomycinMSSA (Xen29)5.2 ± 0.6<0.05[2]
Untreated ControlMSSA (Xen29)5.5 ± 0.7<0.05[2]
MRSA (Xen30)
This compound PhosphateMRSA (Xen30)3.1 ± 0.4-[2]
VancomycinMRSA (Xen30)4.8 ± 0.5<0.05[2]
Untreated ControlMRSA (Xen30)6.2 ± 0.8<0.05[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.

In Vitro Biofilm Formation Assay

This protocol, adapted from Bayer et al. (2016), assesses the impact of antimicrobials on the formation of biofilms.[2]

Objective: To determine the effect of varying concentrations of this compound and vancomycin on the ability of S. aureus to form biofilms in vitro.

Materials:

  • Methicillin-susceptible S. aureus (MSSA) Xen29 and methicillin-resistant S. aureus (MRSA) Xen30 strains

  • Tryptic soy broth (TSB) supplemented with 0.5% glucose

  • 96-well polystyrene microtiter plates

  • This compound and vancomycin stock solutions

  • Crystal violet solution (0.1%)

  • Ethanol (95%)

  • Microplate reader

Procedure:

  • Bacterial strains are grown overnight in TSB.

  • The overnight cultures are diluted to a final concentration of 1 x 10^7 CFU/mL in TSB with 0.5% glucose.

  • The bacterial suspensions are added to the wells of a 96-well plate.

  • This compound and vancomycin are added to the wells at concentrations ranging from 0.5x to 10x their respective MICs. Control wells with no antibiotic are included.

  • The plates are incubated for 24 hours at 37°C.

  • Following incubation, the planktonic bacteria are gently removed, and the wells are washed with phosphate-buffered saline (PBS).

  • The adherent biofilms are fixed with methanol and then stained with 0.1% crystal violet for 15 minutes.

  • Excess stain is removed by washing with water.

  • The stained biofilm is solubilized with 95% ethanol.

  • The optical density (OD) is measured at 490 nm using a microplate reader to quantify biofilm formation.

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Staining cluster_quantification Quantification A Overnight culture of S. aureus B Dilution to 1x10^7 CFU/mL in TSB + 0.5% Glucose A->B C Dispense bacterial suspension into 96-well plate B->C D Add this compound or Vancomycin (0.5x to 10x MIC) C->D E Incubate for 24h at 37°C D->E F Wash to remove planktonic bacteria E->F G Stain with Crystal Violet F->G H Wash to remove excess stain G->H I Solubilize stain with Ethanol H->I J Measure Optical Density at 490 nm I->J

In Vitro Biofilm Formation Assay Workflow.

Murine Subcutaneous Catheter-Related Biofilm Infection Model

This in vivo model, as described by Bayer et al. (2016), evaluates the efficacy of antibiotics in a setting that mimics a common clinical scenario of biofilm-associated infection.[2]

Objective: To compare the in vivo efficacy of this compound phosphate and vancomycin in reducing bacterial load in a catheter-related biofilm infection in mice.

Materials:

  • Female BALB/c mice

  • Bioluminescent MSSA Xen29 and MRSA Xen30 strains

  • Polyurethane catheters

  • This compound phosphate and vancomycin for injection

  • Surgical equipment

  • In vivo imaging system (IVIS)

Procedure:

  • Mice are anesthetized, and a small incision is made on the back.

  • A sterile polyurethane catheter segment is implanted subcutaneously.

  • The catheter is inoculated with a suspension of the respective bacterial strain (MSSA or MRSA).

  • The incision is closed with sutures.

  • 24 hours post-infection, treatment is initiated with either this compound phosphate (10 mg/kg, intravenously, twice daily) or vancomycin (110 mg/kg, subcutaneously, twice daily). An untreated control group is also maintained.

  • Treatment is administered for 3 days for MSSA and 6 days for MRSA infection.

  • Bioluminescent imaging is performed daily to monitor the infection in real-time.

  • At the end of the treatment period, mice are euthanized, and the catheters are aseptically removed.

  • The catheters are sonicated to dislodge the biofilm, and the bacterial load is quantified by plating serial dilutions and counting colony-forming units (CFU).

G cluster_infection Infection Model Establishment cluster_treatment Treatment Regimen cluster_evaluation Efficacy Evaluation A Anesthetize Mouse B Subcutaneous Implantation of Catheter A->B C Inoculation of Catheter with S. aureus B->C D Suture Incision C->D E 24h Post-Infection: Initiate Treatment D->E F Administer this compound or Vancomycin (Control group receives no treatment) E->F G Daily Bioluminescent Imaging F->G H End of Treatment: Euthanize Mouse G->H I Aseptically Remove Catheter H->I J Sonicate Catheter to Dislodge Biofilm I->J K Quantify Bacterial Load (CFU) J->K

Murine Catheter-Related Biofilm Infection Model Workflow.

Minimum Biofilm Bactericidal Concentration (MBBC) Assay

This protocol, based on the methodology from Chan et al. (2016), is used to determine the concentration of an antibiotic required to kill bacteria within a pre-formed biofilm.[1]

Objective: To determine the MBBC of this compound and vancomycin against an established S. aureus biofilm.

Materials:

  • MRSA clinical isolate

  • Tryptic soy broth (TSB)

  • 96-well plate with peg lid (Calgary Biofilm Device)

  • This compound and vancomycin stock solutions

  • MHB (Mueller-Hinton Broth)

  • Sonicator

Procedure:

  • An overnight culture of the MRSA isolate is diluted and used to inoculate the wells of a 96-well plate.

  • A peg lid is placed on the plate, and it is incubated for 24 hours at 37°C to allow for biofilm formation on the pegs.

  • After incubation, the peg lid is removed, and the pegs are rinsed with PBS to remove planktonic bacteria.

  • The peg lid is then placed onto a new 96-well plate containing serial dilutions of this compound and vancomycin in MHB.

  • This "challenge plate" is incubated for 24 hours at 37°C.

  • Following incubation, the peg lid is removed, and the pegs are rinsed again with PBS.

  • The pegs are then placed into a "recovery plate" containing fresh TSB.

  • The recovery plate is sonicated to dislodge the surviving bacteria from the pegs into the broth.

  • The broth from the recovery plate is then plated onto agar plates to determine the number of viable bacteria.

  • The MBBC is defined as the lowest concentration of the antibiotic that results in a ≥3-log10 reduction in CFU/peg compared to the growth control.

G cluster_formation Biofilm Formation cluster_challenge Antibiotic Challenge cluster_recovery Recovery & Quantification A Inoculate 96-well plate with MRSA B Incubate with peg lid for 24h at 37°C A->B C Rinse pegs to remove planktonic cells B->C D Place peg lid into plate with serial dilutions of antibiotics C->D E Incubate for 24h at 37°C D->E F Rinse pegs E->F G Place pegs in recovery plate with fresh broth F->G H Sonicate to dislodge surviving bacteria G->H I Plate for CFU counting H->I J Determine MBBC I->J

Minimum Biofilm Bactericidal Concentration (MBBC) Assay Workflow.

Summary of Findings

The presented data indicates that while both this compound and vancomycin exhibit activity against planktonic S. aureus, their efficacy diverges in biofilm models.

  • In Vitro Susceptibility: this compound consistently demonstrates lower MICs against both MSSA and MRSA compared to vancomycin, indicating greater potency against planktonic bacteria.[1][2]

  • Biofilm Eradication: In the context of established biofilms, both this compound and vancomycin show significantly reduced bactericidal activity, with MBBCs being substantially higher than their respective MICs.[1] However, vancomycin's bactericidal activity appears to be more significantly diminished against biofilm-embedded bacteria.[1]

  • In Vivo Efficacy: In a murine model of catheter-related biofilm infection, this compound phosphate treatment resulted in a significantly greater reduction in bacterial density within the catheters for both MSSA and MRSA strains compared to vancomycin.[2] Vancomycin showed limited efficacy in reducing MSSA densities in this model.[2]

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on preclinical data. The findings from these in vitro and in vivo animal models may not be directly transferable to clinical outcomes in humans. Further research and clinical studies are necessary to fully elucidate the comparative efficacy of this compound and vancomycin in treating human biofilm-associated infections.

References

Tedizolid's Upper Hand: A Comparative Guide to Its Activity Against Linezolid-Resistant Strains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the emergence of resistance to linezolid, a critical last-resort antibiotic, presents a significant challenge. This guide provides a comprehensive comparison of tedizolid and linezolid, with a focus on validating this compound's enhanced activity against linezolid-resistant Gram-positive pathogens. The evidence presented is supported by in vitro susceptibility data, experimental methodologies, and an overview of the underlying mechanisms of action and resistance.

This compound, a next-generation oxazolidinone, has demonstrated superior in vitro potency against a range of clinically important Gram-positive bacteria, including strains that have developed resistance to linezolid.[1][2][3][4][5] This heightened activity is a crucial advantage in the fight against antimicrobial resistance.

In Vitro Activity: A Quantitative Comparison

Numerous studies have consistently shown that this compound exhibits lower minimum inhibitory concentrations (MICs) compared to linezolid against linezolid-resistant strains of Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA), coagulase-negative staphylococci (CoNS), and Enterococcus species. This compound's potency is often 2- to 32-fold greater than that of linezolid against these resistant isolates.[3][5]

This compound vs. Linezolid MICs Against Linezolid-Resistant Staphylococci
Bacterial SpeciesLinezolid Resistance Mechanism(s)Linezolid MIC Range (μg/mL)This compound MIC Range (μg/mL)Fold Difference (approx.)Reference
S. aureusG2576T in 23S rRNA, cfr gene, L3/L4 ribosomal protein mutations8 to >1280.5 to 84 to >16[2][3]
CoNSG2576T in 23S rRNA, cfr gene8 to >2561 to 88 to >32[2][4]
This compound vs. Linezolid MICs Against Linezolid-Resistant Enterococci
Bacterial SpeciesLinezolid Resistance Mechanism(s)Linezolid MIC Range (μg/mL)This compound MIC Range (μg/mL)Fold Difference (approx.)Reference
E. faeciumG2576T in 23S rRNA8 to 641 to 44 to 16[3][5]
E. faecalisG2576T in 23S rRNA8 to 161 to 28[3]

Preclinical and Clinical Evidence

Animal models of infection have corroborated the in vitro findings, demonstrating the efficacy of this compound against linezolid-resistant pathogens. In a mouse peritonitis model, this compound was effective against cfr-positive MRSA.[5] While large-scale clinical trials specifically enrolling patients with documented linezolid-resistant infections are limited, the overall clinical development program for this compound has established its non-inferiority to linezolid for the treatment of acute bacterial skin and skin structure infections (ABSSSIs).[6][7][8] These trials, although not focused on a resistant population, provide a foundation of clinical safety and efficacy for this compound. A meta-analysis of four randomized controlled trials concluded that a 6-day course of 200 mg once-daily this compound was non-inferior to a 10-day course of 600 mg twice-daily linezolid for ABSSSI, with a comparable safety profile.[8]

Mechanism of Action and Resistance

Both this compound and linezolid are oxazolidinones that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][9][10][11][12] They prevent the formation of the initiation complex, a crucial first step in the translation of messenger RNA (mRNA) into proteins.[9][11][12]

cluster_ribosome Bacterial Ribosome cluster_oxazolidinones Oxazolidinone Action 30S_subunit 30S Subunit Initiation_Complex 70S Initiation Complex 30S_subunit->Initiation_Complex Binds mRNA & fMet-tRNA 50S_subunit 50S Subunit 50S_subunit->Initiation_Complex mRNA mRNA fMet_tRNA fMet-tRNA Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Tedizolid_Linezolid This compound / Linezolid Binding_Site Binds to 23S rRNA of 50S Subunit Tedizolid_Linezolid->Binding_Site Inhibition Prevents Formation of Initiation Complex Binding_Site->Inhibition Inhibition->Initiation_Complex Blocks Assembly

Figure 1. Mechanism of action of oxazolidinones.

Resistance to linezolid primarily arises from mutations in the V domain of the 23S rRNA gene (e.g., G2576T) or in the genes encoding ribosomal proteins L3 and L4.[3] Additionally, the acquisition of the horizontally transferable cfr (chloramphenicol-florfenicol resistance) gene, which encodes an rRNA methyltransferase, can confer resistance to linezolid and other antibiotics that bind to the peptidyl transferase center.[1]

This compound's enhanced activity against some linezolid-resistant strains is attributed to its modified side chain, which allows for more potent interactions with the ribosomal binding site, even in the presence of some resistance-conferring mutations.[1]

Experimental Protocols

The in vitro data presented in this guide are primarily derived from standardized antimicrobial susceptibility testing methods, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Start Start Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate each well with the bacterial suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform serial two-fold dilutions of this compound and Linezolid in microtiter plate wells Serial_Dilution->Inoculate_Plate Incubate Incubate plates at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually inspect for turbidity (bacterial growth) Incubate->Read_Results Determine_MIC MIC is the lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2. Broth microdilution workflow for MIC determination.

Detailed Steps:

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and linezolid are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method

The agar dilution method is another reference method for MIC determination.

Detailed Steps:

  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a different concentration of the antimicrobial agent.

  • Inoculum Preparation: A bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate using a multipoint inoculator.

  • Incubation: The plates are incubated under the same conditions as the broth microdilution method.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of a visible colony.

Conclusion

The available in vitro evidence strongly supports the superior activity of this compound against linezolid-resistant Gram-positive pathogens. This enhanced potency, coupled with a well-established clinical safety profile, positions this compound as a valuable therapeutic option in the management of infections caused by these challenging multidrug-resistant organisms. For researchers and drug development professionals, these findings underscore the potential of rational drug design to overcome existing resistance mechanisms and provide effective new treatments for bacterial infections. Further clinical studies specifically targeting infections caused by linezolid-resistant strains are warranted to fully elucidate the clinical benefits of this compound in this patient population.

References

Tedizolid in the Treatment of Acute Bacterial Skin and Skin Structure Infections: A Meta-Analysis and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of Tedizolid's clinical trial data for acute bacterial skin and skin structure infections (ABSSSI). It offers an objective comparison with alternative treatments, supported by detailed experimental data and methodologies.

This compound, a second-generation oxazolidinone, has emerged as a significant agent in the management of ABSSSI, primarily those caused by Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This guide synthesizes findings from pivotal clinical trials and meta-analyses to evaluate its efficacy, safety, and microbiological profile in comparison to other standard-of-care antibiotics.

Comparative Efficacy of this compound

Meta-analyses of the foundational ESTABLISH-1 and ESTABLISH-2 phase 3 clinical trials have consistently demonstrated the non-inferiority of a 6-day course of 200 mg once-daily this compound to a 10-day course of 600 mg twice-daily Linezolid, the first-generation oxazolidinone.[1][2][3] The primary efficacy endpoint in these trials was early clinical response at 48 to 72 hours, defined as a ≥20% reduction in lesion size.[4][5]

A pooled analysis of these trials showed an early clinical response rate of 81.6% for this compound compared to 79.4% for Linezolid.[4] These findings were consistent across different types of skin infections, including cellulitis/erysipelas, major cutaneous abscesses, and wound infections.[2][3] Furthermore, clinical success rates at the end of therapy (EOT) and post-therapy evaluation (PTE) were also comparable between the two treatments.[4]

A network meta-analysis expanded the comparison to include other relevant antibiotics for MRSA-associated ABSSSI, such as vancomycin, daptomycin, ceftaroline, and tigecycline.[6][7] This analysis suggested that this compound may have a favorable clinical response compared to vancomycin.[6][7]

Efficacy OutcomeThis compoundLinezolidComparatorsSource
Early Clinical Response (48-72h) 79.5% - 85%79.4% - 83%-[1]
Investigator-Assessed Clinical Success (PTE) 85.5%86.0%-[8]
Microbiological Response (MRSA) HighHighFavorable vs. Vancomycin[6]

Safety and Tolerability Profile

A key differentiator for this compound lies in its safety profile. Meta-analyses have indicated that while the overall incidence of treatment-emergent adverse events is similar to Linezolid, this compound is associated with a lower risk of certain side effects.[2] Specifically, patients treated with this compound experienced a lower incidence of gastrointestinal adverse events, such as nausea and vomiting, compared to those on Linezolid.[4]

Furthermore, a notable advantage of this compound is its reduced potential for myelosuppression, particularly thrombocytopenia. Pooled data from the ESTABLISH trials demonstrated a significantly lower incidence of platelet counts falling below 150,000 cells/mm³ in the this compound group compared to the Linezolid group.[4]

Adverse EventThis compoundLinezolidSource
Gastrointestinal Events (e.g., Nausea, Vomiting) Lower IncidenceHigher Incidence[2][4]
Thrombocytopenia Lower IncidenceHigher Incidence[4]
Neutropenia Lower RiskHigher Risk[2]

Experimental Protocols

The pivotal evidence for this compound's approval in ABSSSI comes from two large, randomized, double-blind, non-inferiority Phase 3 trials: ESTABLISH-1 (oral formulation) and ESTABLISH-2 (intravenous to oral switch).[1]

ESTABLISH Trial Design
  • Objective: To compare the efficacy and safety of a 6-day course of this compound with a 10-day course of Linezolid for the treatment of ABSSSI.

  • Patient Population: Adults with ABSSSI (cellulitis/erysipelas, major cutaneous abscess, or wound infection) with a minimum lesion size of 75 cm², suspected or confirmed to be caused by a Gram-positive pathogen.[4][5][9]

  • Intervention:

    • This compound: 200 mg once daily for 6 days.

    • Linezolid: 600 mg twice daily for 10 days.

  • Primary Endpoint: Early clinical response at 48-72 hours after initiation of therapy, defined as a cessation of spread of the lesion and absence of fever.[8]

  • Secondary Endpoints: Investigator-assessed clinical success at the end of therapy and post-therapy evaluation.

A detailed comparison of the inclusion and exclusion criteria for the ESTABLISH-1 and ESTABLISH-2 trials is presented below:

CriteriaESTABLISH-1 (NCT01170221)ESTABLISH-2 (NCT01421511)
Key Inclusion Criteria Adults (≥18 years) with ABSSSI (cellulitis/erysipelas, major cutaneous abscess, or wound infection)Adults and adolescents (≥12 years) with ABSSSI (cellulitis/erysipelas, major cutaneous abscess, or wound infection)
Minimum lesion surface area of 75 cm²Minimum lesion area of 75 cm²
Suspected or confirmed Gram-positive pathogenSuspected or documented Gram-positive pathogen
At least one systemic sign of infectionAt least one systemic or regional sign of infection
Key Exclusion Criteria Prior antibiotic therapy for the current infection within a specific timeframeReceipt of systemic antibiotics with Gram-positive activity within the preceding 96 hours
Known bacteremia at screeningKnown bacteremia at screening
Severe renal or hepatic impairmentSevere renal or hepatic disease
Patients on serotonergic agentsPatients taking serotonergic agents
Microbiological Methods

In the ESTABLISH trials, microbiological specimens were collected from the infection site at baseline. Pathogen identification and antimicrobial susceptibility testing were performed at a central laboratory.[10][11] The in vitro activity of this compound was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[12]

In Vitro Microbiological Activity

This compound demonstrates potent in vitro activity against a broad range of Gram-positive pathogens implicated in ABSSSI. Notably, it is four to eight times more potent than Linezolid against Staphylococcus aureus, including MRSA and vancomycin-resistant enterococci (VRE).[12]

PathogenThis compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Linezolid MIC₅₀ (µg/mL)Linezolid MIC₉₀ (µg/mL)Source
Staphylococcus aureus (all)0.250.512[13]
Staphylococcus aureus (MRSA)0.250.522[4]
Streptococcus pyogenes≤0.120.250.51[12]
Streptococcus agalactiae≤0.120.250.51[12]
Enterococcus faecalis0.250.512[12]

Visualizing the Data

To further illustrate the concepts discussed, the following diagrams are provided.

clinical_trial_workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up s1 Patient Screening s2 Informed Consent s1->s2 s3 Baseline Assessment s2->s3 t1 Randomization s3->t1 t2 Drug Administration (this compound or Comparator) t1->t2 t3 Monitoring for Efficacy & Safety t2->t3 f1 End of Therapy (EOT) Assessment t3->f1 f2 Post-Therapy Evaluation (PTE) f1->f2

Figure 1: Generalized workflow of a clinical trial for acute bacterial skin and skin structure infections.

meta_analysis_logic A Define Research Question B Literature Search (e.g., PubMed, Embase) A->B C Study Selection (Inclusion/Exclusion Criteria) B->C D Data Extraction C->D E Quality Assessment D->E F Statistical Analysis (e.g., Pooled Odds Ratios) E->F G Interpretation of Results F->G mechanism_of_action cluster_ribosome Bacterial Ribosome r50S 50S Subunit Inhibition Inhibition r50S->Inhibition r30S 30S Subunit This compound This compound This compound->r50S Binds to 23S rRNA ProteinSynthesis Protein Synthesis BacterialGrowth Bacterial Growth & Replication ProteinSynthesis->BacterialGrowth Inhibition->ProteinSynthesis

References

Comparing the side effect profiles of Tedizolid and Linezolid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Side Effect Profiles of Tedizolid and Linezolid for Researchers and Drug Development Professionals

This guide provides a detailed, objective comparison of the side effect profiles of the oxazolidinone antibiotics, this compound and Linezolid. The information is compiled from peer-reviewed clinical trials and meta-analyses to support researchers, scientists, and drug development professionals in their understanding of these two important therapeutic agents.

Executive Summary

This compound and Linezolid are both effective against a range of Gram-positive bacteria, including resistant strains. While their efficacy is comparable in the treatment of acute bacterial skin and skin structure infections (ABSSSI), their side effect profiles exhibit notable differences.[1][2] Generally, this compound is associated with a lower incidence of gastrointestinal and hematological adverse events compared to Linezolid.[1][2] This is a critical consideration in clinical practice, particularly for patients requiring longer durations of therapy.

Data on Comparative Side Effect Profiles

The following table summarizes the incidence of key adverse events reported in comparative clinical trials of this compound and Linezolid. The data is primarily drawn from a meta-analysis of four randomized controlled trials (RCTs) involving 2,056 adult patients with ABSSSI.[1]

Adverse Event CategorySpecific Side EffectThis compound Incidence (%)Linezolid Incidence (%)Odds Ratio (95% CI)Key Findings
Gastrointestinal Nausea6.812.20.68 (0.49–0.94)This compound was associated with a significantly lower risk of nausea.[1][3]
Vomiting2.6Not explicitly stated0.56 (0.34–0.96)This compound showed a lower risk of vomiting compared to Linezolid.[1]
Diarrhea3.3Not explicitly stated0.74 (0.47–1.18)No significant difference in the risk of diarrhea was observed between the two drugs.[1]
Hematological Thrombocytopenia (Low Platelet Count)4.910.8Not explicitly statedFewer patients treated with this compound had platelet counts below 150,000 cells/mm³ at the end of therapy.[3]
Abnormal Neutrophil Count1.33.90.36 (0.17–0.76)This compound was associated with a lower rate of abnormal neutrophil counts.[1]
Overall Adverse Events Treatment-Emergent Adverse Events (TEAEs)Not explicitly statedNot explicitly stated1.04 (0.87–1.25)The overall risk of treatment-emergent adverse events was similar between this compound and Linezolid.[1]
Serious Adverse EventsNot explicitly statedNot explicitly stated1.05 (0.61–1.82)The risk of serious adverse events was comparable for both drugs.[1]
Discontinuation due to Adverse EventsNot explicitly statedNot explicitly stated0.83 (0.37–1.8)The rate of discontinuing the study drug due to adverse events was similar for both treatments.[1]

Experimental Protocols

The data presented above are primarily derived from randomized, double-blind, active-controlled clinical trials, most notably the ESTABLISH-1 and ESTABLISH-2 trials. Below is a summary of the methodologies employed in these key studies.

ESTABLISH-1 and ESTABLISH-2 Clinical Trial Protocols
  • Study Design: These were Phase 3, randomized, double-blind, double-dummy, multicenter, non-inferiority trials.[4]

  • Patient Population: Adult patients with acute bacterial skin and skin structure infections (ABSSSI), including cellulitis/erysipelas, major cutaneous abscess, or wound infection, were enrolled.

  • Treatment Arms:

    • This compound: 200 mg once daily for 6 days.

    • Linezolid: 600 mg twice daily for 10 days.[3]

  • Primary Efficacy Endpoint: The primary outcome was the early clinical response at 48-72 hours after the initiation of therapy.[1]

  • Safety Assessment: Treatment-emergent adverse events were meticulously recorded, and hematological and clinical laboratory parameters were collected and analyzed throughout the study period.

Laboratory Assessment of Drug-Induced Thrombocytopenia

Drug-induced thrombocytopenia is a significant concern with oxazolidinone antibiotics. The following outlines a typical experimental approach for the in vitro assessment of this adverse effect.

Objective: To detect the presence of drug-dependent anti-platelet antibodies in a patient's serum.

Methodology: Flow Cytometry

  • Sample Preparation:

    • Platelet-rich plasma (PRP) is isolated from whole blood collected from a healthy donor.

    • The patient's serum (collected during the thrombocytopenic episode) is prepared.

  • Incubation:

    • Healthy donor platelets are incubated with the patient's serum in both the presence and absence of the suspect drug (e.g., Linezolid or this compound).

  • Staining:

    • The platelets are then stained with fluorescently labeled antibodies that bind to human immunoglobulins (IgG and IgM).

  • Flow Cytometric Analysis:

    • A flow cytometer is used to analyze the platelets. The instrument measures the fluorescence intensity of individual platelets.

  • Interpretation:

    • A positive result is indicated by a significant increase in fluorescence intensity in the presence of the drug compared to the sample without the drug, confirming the presence of drug-dependent antibodies.

Signaling Pathways and Mechanisms of Side Effects

The hematological toxicity of oxazolidinones, particularly thrombocytopenia, is thought to be multifactorial. The diagrams below illustrate a proposed signaling pathway for Linezolid-induced thrombocytopenia and a more general mechanism of mitochondrial toxicity that may be common to both drugs.

G cluster_linezolid Linezolid-Induced Thrombocytopenia Pathway Linezolid Linezolid MLC2 Myosin Light Chain 2 (MLC2) Linezolid->MLC2 Promotes Phosphorylation Phospho_MLC2 Phosphorylated MLC2 MLC2->Phospho_MLC2 Megakaryocyte Mature Megakaryocyte Phospho_MLC2->Megakaryocyte Acts on Platelet_Release Suppressed Platelet Release Megakaryocyte->Platelet_Release Thrombocytopenia Thrombocytopenia Platelet_Release->Thrombocytopenia G cluster_mitochondrial Mechanism of Oxazolidinone-Induced Myelosuppression Oxazolidinones This compound / Linezolid Mitochondrial_Ribosome Mitochondrial Ribosome Oxazolidinones->Mitochondrial_Ribosome Binds to Mito_Protein_Syn Mitochondrial Protein Synthesis Mitochondrial_Ribosome->Mito_Protein_Syn Inhibits HSC Hematopoietic Stem Cells Mito_Protein_Syn->HSC Affects Megakaryocyte_Diff Impaired Megakaryocyte Differentiation HSC->Megakaryocyte_Diff Myelosuppression Myelosuppression (Thrombocytopenia, Anemia) Megakaryocyte_Diff->Myelosuppression

References

Tedizolid versus Daptomycin in a Murine Peritonitis Model: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of tedizolid and daptomycin in a well-established mouse peritonitis model, drawing upon published experimental data. The information presented is intended to assist researchers in evaluating the relative performance of these two critical antibiotics against Gram-positive pathogens.

I. Executive Summary

In a murine peritonitis model, this compound demonstrated comparable efficacy to daptomycin against specific strains of Enterococcus faecium, Enterococcus faecalis, and methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] However, against a particular strain of E. faecium carrying the cfr(B) gene, this compound was found to be less effective in vivo than daptomycin, despite exhibiting a lower minimum inhibitory concentration (MIC) in vitro.[1][2][3] This highlights the critical importance of in vivo models for evaluating antibiotic efficacy, as in vitro susceptibility does not always predict in vivo outcomes.

II. Experimental Data

The following tables summarize the key quantitative data from a comparative study, focusing on in vitro susceptibility and in vivo efficacy in the mouse peritonitis model.

Table 1: In Vitro Minimum Inhibitory Concentrations (MICs) of this compound and Daptomycin

Bacterial StrainThis compound (µg/mL)Daptomycin (µg/mL)
E. faecium TX82 (VANr, AMPr)0.54
E. faecium TX4320 cfr(B)+24
E. faecalis OG1RF0.52
MRSA CM-05 (cfr+)0.52

Data sourced from Arias et al., 2019.[2][3]

Table 2: In Vivo Efficacy in the Mouse Peritonitis Model (Survival Rates)

Bacterial StrainTreatment GroupSurvival Rate (%)P-value vs. No Treatment
E. faecium TX82No Treatment0-
This compound80<0.0001
Daptomycin100<0.0001
E. faecium TX4320 cfr(B)+No Treatment0-
This compound200.001
Daptomycin80<0.0001
E. faecalis OG1RFNo Treatment0-
This compound100<0.0001
Daptomycin100<0.0001
MRSA CM-05 (cfr+)No Treatment0-
This compound100<0.0001
Daptomycin100<0.0001

Data sourced from Arias et al., 2019.[2]

III. Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting the results. The following protocol is based on the methodology described in the referenced study.

1. Bacterial Strains: The study utilized several clinically relevant Gram-positive bacterial strains, including:

  • Enterococcus faecium TX82 (vancomycin-resistant, ampicillin-resistant)

  • Enterococcus faecium TX4320 (carrying the cfr(B) gene)

  • Enterococcus faecalis OG1RF

  • Methicillin-resistant Staphylococcus aureus (MRSA) CM-05 (carrying the cfr gene)

2. Animal Model:

  • Species: Female ICR mice

  • Weight: 22 to 25 g

  • Model: Peritonitis was induced via intraperitoneal (i.p.) injection of the bacterial inoculum.

3. Inoculum Preparation and Administration:

  • Bacteria were grown to the logarithmic phase.

  • The bacterial suspension was mixed with sterile hog gastric mucin to enhance virulence.

  • Mice were inoculated intraperitoneally with a bacterial challenge approximately 10 times the 50% lethal dose (LD50).

4. Antibiotic Administration:

  • This compound: Administered orally (p.o.) at a dose of 10 mg/kg every 24 hours.[2]

  • Daptomycin: Administered subcutaneously (s.c.) at a dose of 50 mg/kg every 24 hours.[2]

  • Treatment Initiation: The first dose of each antibiotic was administered one hour after the bacterial inoculation.[2]

5. Efficacy Endpoint:

  • The primary endpoint was the survival of the mice, monitored for 7 days post-infection.

6. Statistical Analysis:

  • Survival curves were analyzed using the log-rank (Mantel-Cox) test.

  • A P-value of <0.05 was considered statistically significant.

IV. Visualizations

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_outcome Outcome Assessment Bacterial_Culture Bacterial Strain Culture (e.g., MRSA, E. faecium) Inoculum_Prep Inoculum Preparation (with Hog Gastric Mucin) Bacterial_Culture->Inoculum_Prep IP_Infection Intraperitoneal (i.p.) Infection Inoculum_Prep->IP_Infection Mouse_Model Female ICR Mice Mouse_Model->IP_Infection Treatment_Start Treatment Initiation (1-hour post-infection) IP_Infection->Treatment_Start Tedizolid_Admin This compound Administration (10 mg/kg, p.o., q24h) Treatment_Start->Tedizolid_Admin Daptomycin_Admin Daptomycin Administration (50 mg/kg, s.c., q24h) Treatment_Start->Daptomycin_Admin Control_Group No Treatment Group Treatment_Start->Control_Group Monitoring 7-Day Monitoring Tedizolid_Admin->Monitoring Daptomycin_Admin->Monitoring Control_Group->Monitoring Survival_Analysis Survival Rate Analysis Monitoring->Survival_Analysis

Caption: Experimental workflow for the mouse peritonitis model.

Signaling Pathway: Bacterial Protein Synthesis Inhibition

Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome (70S) P_site P site A_site A site Ribosome_50S 50S Subunit Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Inhibits Ribosome_30S 30S Subunit This compound This compound This compound->Ribosome_50S Binds to 23S rRNA Daptomycin Daptomycin Bacterial_Membrane Bacterial Cell Membrane Daptomycin->Bacterial_Membrane Binds and inserts Cell_Death Bacterial Cell Death Bacterial_Membrane->Cell_Death Depolarization & Ion Efflux Protein_Synthesis->Cell_Death Leads to

References

Tedizolid's In Vitro Potency: A Comparative Analysis Against Second-Generation Oxazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the in vitro efficacy of tedizolid reveals its enhanced potency against a spectrum of clinically significant Gram-positive pathogens when compared to the first-generation oxazolidinone, linezolid, and positions it as a formidable contemporary in its class. This guide provides a comparative analysis of the in vitro activity of this compound against other second-generation oxazolidinones, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.

This compound consistently demonstrates superior in vitro activity, with lower minimum inhibitory concentrations (MICs) against a broad range of Gram-positive bacteria, including challenging resistant phenotypes such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

Comparative In Vitro Activity of Oxazolidinones

The in vitro potency of an antimicrobial agent is a critical indicator of its potential clinical efficacy. For oxazolidinones, this is primarily measured by the MIC, which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the comparative MIC values for this compound, linezolid, and radezolid against key Gram-positive pathogens.

Staphylococcus aureus

This compound exhibits significantly greater in vitro potency against both methicillin-susceptible Staphylococcus aureus (MSSA) and MRSA compared to linezolid. Studies consistently show that this compound's MIC values are four- to eight-fold lower than those of linezolid.[1] Radezolid also demonstrates enhanced activity against S. aureus compared to linezolid.

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
MSSA This compound0.25[2]0.25 - 0.5[2][3]
Linezolid1[2]2[2]
Radezolid~0.25~0.5
MRSA This compound0.25[2]0.25 - 0.5[2][3]
Linezolid1[2]2[2]
Radezolid~0.25~0.5

Note: Radezolid data is aggregated from studies with varying isolate collections and may not be directly comparable.

Enterococcus Species

Against Enterococcus faecalis and Enterococcus faecium, including vancomycin-resistant strains, this compound and radezolid demonstrate superior in vitro activity over linezolid. The MIC₅₀ and MIC₉₀ values for this compound and radezolid are consistently lower, indicating that less drug is required to inhibit the growth of these challenging pathogens.

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Enterococcus faecalis This compound0.250.5
Linezolid12
Radezolid0.250.5
Enterococcus faecium (VRE) This compound0.250.5
Linezolid12
Radezolid0.51

Note: Data is compiled from multiple sources and represents a general consensus. Specific values may vary between studies.

Data on the in vitro activity of sutezolid against common Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis is limited in publicly available literature, with most research focusing on its potent activity against Mycobacterium tuberculosis.[4] Therefore, a direct comparison with this compound and radezolid for these specific bacteria is not currently feasible.

Experimental Protocols

The determination of in vitro potency of antimicrobial agents is standardized to ensure reproducibility and comparability of data across different laboratories. The most common methods employed are broth microdilution and agar dilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (CLSI M07)

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.

  • Preparation of Antimicrobial Solutions: Stock solutions of the oxazolidinones are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in microtiter plates to achieve a range of final concentrations.

  • Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates, and colonies are suspended in a saline or broth solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method (CLSI M07)

In this method, the antimicrobial agent is incorporated into an agar medium, which is then inoculated with the test organisms.

  • Preparation of Antimicrobial-Containing Agar: Serial dilutions of the oxazolidinones are prepared and added to molten Mueller-Hinton agar. The agar is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of the agar plates containing the different antimicrobial concentrations.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of a single colony or a faint haze.

Experimental_Workflow cluster_prep Preparation cluster_method Methodology drug_prep Prepare Serial Dilutions of Oxazolidinones broth_dilution Broth Microdilution: Inoculate microtiter plates containing drug dilutions drug_prep->broth_dilution agar_dilution Agar Dilution: Inoculate agar plates containing drug drug_prep->agar_dilution inoculum_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum_prep->broth_dilution inoculum_prep->agar_dilution incubation Incubate (35°C, 16-20h) broth_dilution->incubation agar_dilution->incubation read_mic Determine MIC: Lowest concentration with no visible growth incubation->read_mic

Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinones exert their antibacterial effect by inhibiting a very early stage of bacterial protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex, which is a crucial step in the translation of mRNA into protein. This unique mechanism of action means there is no cross-resistance with other classes of protein synthesis inhibitors.

Mechanism_of_Action oxazolidinone Oxazolidinone (e.g., this compound) ribosome_50S 50S Ribosomal Subunit oxazolidinone->ribosome_50S binds to ptc Peptidyl Transferase Center (PTC) on 23S rRNA ribosome_50S->ptc initiation_complex 70S Initiation Complex (50S + 30S + mRNA + fMet-tRNA) ptc->initiation_complex prevents formation of inhibition Inhibition protein_synthesis Protein Synthesis initiation_complex->protein_synthesis leads to inhibition->initiation_complex

Mechanism of action of oxazolidinone antibiotics.

References

Comparative Analysis of Resistance Development: Tedizolid vs. Linezolid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the mechanisms, frequency, and contributing factors to resistance development for the oxazolidinone antibiotics Tedizolid and Linezolid, supported by experimental data and methodologies.

Introduction

Oxazolidinones are a critical class of synthetic antibiotics effective against a range of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Linezolid, the first approved oxazolidinone, and the newer agent, this compound, both function by inhibiting bacterial protein synthesis.[1][2][3][4] They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein translation.[1][3][5] While both are structurally similar, this compound exhibits enhanced potency, allowing for lower and less frequent dosing.[2][6] This guide provides a comparative analysis of resistance development between these two important drugs, focusing on the underlying mechanisms, frequency of occurrence, and the experimental data that informs our current understanding.

Mechanisms of Resistance

Resistance to oxazolidinones primarily arises from modifications at the drug's binding site on the bacterial ribosome. These modifications reduce the binding affinity of the drug, thereby allowing protein synthesis to proceed. The two principal mechanisms are target site mutations and enzymatic modification of ribosomal RNA (rRNA).

  • Target Site Mutations: The most common mechanism involves mutations in the domain V region of the 23S rRNA gene.[1][7][8] The G2576T mutation is the most frequently observed alteration in both staphylococci and enterococci clinical isolates resistant to Linezolid.[1][7] Other mutations, such as T2500A and C2534T, have also been identified.[1][9] Additionally, mutations in the genes encoding ribosomal proteins L3 (rplC) and L4 (rplD), which are near the oxazolidinone binding site, can also confer resistance, often in conjunction with 23S rRNA mutations.[7][8][9][10][11] Organisms with these chromosomal mutations are generally cross-resistant to both Linezolid and this compound.[11]

  • Enzymatic Modification (cfr gene): A significant and transmissible form of resistance is mediated by the cfr (chloramphenicol-florfenicol resistance) gene.[1][3][7] This gene, often located on plasmids, encodes an RNA methyltransferase that modifies an adenine residue (A2503) in the 23S rRNA.[1][7][9] This methylation prevents the binding of not only oxazolidinones but also several other classes of antibiotics that target the peptidyl transferase center, leading to a multidrug-resistant phenotype.[3][7] Notably, this compound has demonstrated retained activity against some Linezolid-resistant strains that carry the cfr gene, particularly in the absence of other chromosomal mutations.[2][11]

Comparative In Vitro Potency and Resistance Data

Experimental data consistently demonstrates that this compound is more potent than Linezolid against a wide range of Gram-positive pathogens. This compound's Minimum Inhibitory Concentration (MIC) values are typically 2- to 5-fold, and in some cases up to 32-fold, lower than those of Linezolid against staphylococci, enterococci, and streptococci.[2][5][12][13]

Organism / Resistance Mechanism Linezolid MIC (µg/mL) This compound MIC (µg/mL) Fold Difference Reference
Methicillin-Susceptible S. aureus (MSSA) - MIC9020.54-fold[11]
Methicillin-Resistant S. aureus (MRSA) - MIC9020.54-fold[11][14]
Extensively Drug-Resistant (XDR) S. aureus - MIC90422-fold[15][16]
Linezolid-Resistant S. aureus (with rplC mutations)8 - 96Not specified-[10]
Linezolid-Resistant S. aureus (with cfr gene)>40.5>8-fold[14]
Linezolid-Resistant E. faecium (with G2576T mutation)6488-fold[13]
Linezolid-Resistant E. faecium (with T2504A mutation)64322-fold[13][17]

Note: MIC90 is the concentration of the drug required to inhibit the growth of 90% of isolates.

Frequency of Resistance Development

The spontaneous frequency of resistance to oxazolidinones is generally low. However, studies suggest that the development of resistance against this compound is more difficult to induce in vitro compared to Linezolid.[2][10] This lower propensity for resistance development is a significant advantage for this compound.

Metric Linezolid This compound Reference
Spontaneous Resistance Frequency InfrequentLower than Linezolid[2]
In Vitro Induction MIC increased 32- to 64-fold in 30 generations for S. aureusMore difficult to induce resistance compared to Linezolid[10][18]

Experimental Protocols

The data presented in this guide is derived from standard antimicrobial susceptibility testing and resistance induction methodologies.

Minimum Inhibitory Concentration (MIC) Determination

Protocol: Broth microdilution or agar dilution methods are used as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation: A series of two-fold dilutions of the antibiotic (Linezolid or this compound) is prepared in cation-adjusted Mueller-Hinton broth or agar.

  • Inoculation: A standardized suspension of the bacterial isolate (e.g., S. aureus ATCC 29213 as a control) is added to each dilution.[10][11]

  • Incubation: The microtiter plates or agar plates are incubated at 35-37°C for 16-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[19]

In Vitro Resistance Induction (Serial Passage)

Protocol: This method assesses the potential for resistance to develop over time through continuous exposure to sub-lethal concentrations of the antibiotic.

  • Initial MIC: The baseline MIC of the antibiotic for the test organism is determined.

  • Serial Passage: The organism is cultured in broth containing a sub-inhibitory concentration (e.g., 0.5x MIC) of the antibiotic.

  • Daily Transfer: After incubation, bacteria from the tube with the highest antibiotic concentration that still shows growth are used to inoculate a new series of antibiotic dilutions.

  • Monitoring: This process is repeated for a set number of passages (e.g., 30 days), and the MIC is determined at regular intervals to monitor for increases in resistance.[18]

Molecular Characterization of Resistance

Protocol: Isolates exhibiting increased MICs are analyzed to identify the genetic basis of resistance.

  • DNA Extraction: Genomic DNA is extracted from the resistant bacterial isolates.

  • PCR Amplification: Specific primers are used to amplify key resistance-associated genes, such as the domain V region of the 23S rRNA gene, rplC, rplD, and the cfr gene.[5]

  • DNA Sequencing: The amplified PCR products are sequenced.

  • Sequence Analysis: The resulting sequences are compared to reference sequences from susceptible strains to identify mutations associated with resistance.[5][19]

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated.

G cluster_workflow Experimental Workflow: Resistance Selection start Bacterial Isolate (e.g., S. aureus) mic_initial Determine Initial MIC (Broth Microdilution) start->mic_initial passage Serial Passage in Sub-MIC Antibiotic mic_initial->passage check Monitor for MIC Increase passage->check check->passage No Increase resistant Resistant Mutant Selected check->resistant Increase >4x molecular Molecular Analysis (PCR & Sequencing) resistant->molecular end Identify Resistance Mechanism molecular->end

Caption: Workflow for in vitro selection and characterization of antibiotic-resistant mutants.

G cluster_ribosome Mechanism of Action & Resistance at the Ribosome cluster_resistance Resistance Mechanisms ribosome 50S Ribosomal Subunit binding_site Peptidyl Transferase Center (23S rRNA) drug Oxazolidinone (this compound / Linezolid) drug->binding_site Binds to inhibition Inhibition of Protein Synthesis binding_site->inhibition Leads to mutations Mutations (23S rRNA, L3/L4) mutations->binding_site Alter Binding Site cfr cfr-mediated Methylation cfr->binding_site Alter Binding Site

References

A Comparative Analysis of Tedizolid and Linezolid: Clinical and Microbiological Responses

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the efficacy, safety, and microbiological activity of Tedizolid and Linezolid, two prominent oxazolidinone antibiotics. This guide synthesizes data from key clinical trials to inform researchers, scientists, and drug development professionals.

This compound and Linezolid are crucial weapons in the arsenal against resistant Gram-positive bacterial infections. Both belong to the oxazolidinone class of antibiotics and share a similar mechanism of action. However, differences in their chemical structure, in-vitro potency, and clinical application warrant a detailed comparison. This guide provides a comprehensive evaluation of their clinical and microbiological responses, supported by data from pivotal clinical studies.

Clinical Efficacy

Clinical trials have established the non-inferiority of a shorter 6-day course of once-daily this compound (200 mg) to a 10-day course of twice-daily Linezolid (600 mg) for the treatment of acute bacterial skin and skin structure infections (ABSSSIs).[1][2][3][4][5][6] A meta-analysis of four randomized controlled trials involving 2056 adult patients with ABSSSI showed comparable early clinical response rates between the two drugs.[1][4]

Key Clinical Efficacy Data
OutcomeThis compoundLinezolidTreatment Difference (95% CI)Source
Early Clinical Response (48-72 hours)
Pooled Analysis (ITT Population)79.6% (827/1039)80.5% (809/1005)OR = 0.96 (0.77–1.19)[1][4]
ESTABLISH-1 Trial (ITT Population)79.5%79.4%0.1% (-6.1% to 6.2%)[6]
ESTABLISH-2 Trial (ITT Population)85% (283/332)83% (276/334)2.6% (-3.0 to 8.2)[2][5]
Investigator-Assessed Clinical Success (Post-Therapy Evaluation)
ESTABLISH-1 TrialNot ReportedNot Reported-
ESTABLISH-2 Trial92% (268/290)96% (269/280)Not Significant[5]
Pooled Analysis by Infection Type
Cellulitis/Erysipelas75.1%77.1%OR = 0.90 (0.64–1.27)[1][4]
Major Cutaneous Abscess85.1%86.8%OR = 0.93 (0.42–2.03)[1][4]
Wound Infection85.9%82.6%OR = 1.29 (0.66–2.51)[1][4]

ITT: Intent-to-Treat; OR: Odds Ratio; CI: Confidence Interval

Microbiological Response

This compound demonstrates greater in-vitro potency against a range of Gram-positive pathogens compared to Linezolid.[3][7][8] It is reported to be 4-32 times more potent against staphylococci, enterococci, and streptococci.[3] Importantly, this compound has shown activity against some Linezolid-resistant strains, particularly those harboring the cfr gene.[3][7][8]

Microbiological Efficacy Against Key Pathogens
PathogenThis compound Favorable ResponseLinezolid Favorable ResponseOdds Ratio (95% CI)Source
Staphylococcus aureus (Overall)>85%>85%Not Reported[9]
Methicillin-resistant S. aureus (MRSA)95.2%94%1.19 (0.49–2.90)[1][4][10]
In-Vitro Susceptibility Data (MIC)
OrganismThis compound MIC90 (mg/L)Linezolid MIC90 (mg/L)Source
Methicillin-resistant S. aureus (MRSA)0.25 - 0.52[10]

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Safety and Tolerability

Both this compound and Linezolid are generally well-tolerated.[1][3] However, clinical trial data suggests a more favorable safety profile for this compound, particularly concerning gastrointestinal and hematological adverse events.[1][3][4] A pooled analysis of the ESTABLISH trials indicated a lower incidence of thrombocytopenia in patients treated with this compound compared to Linezolid.

Summary of Adverse Events
Adverse EventThis compoundLinezolidKey FindingsSource
Gastrointestinal Events (Nausea, Vomiting) Lower IncidenceHigher IncidenceThis compound was associated with a lower risk.[1][2][3][4]
Hematological Events (Thrombocytopenia, Abnormal Neutrophil Count) Lower IncidenceHigher IncidenceThis compound had significantly less impact on hematologic parameters.[1][3][4]
Treatment-Emergent Adverse Events (TEAEs) Similar RiskSimilar RiskThe overall risk of serious AEs and discontinuation due to AEs was similar.[1][2]

Experimental Protocols

The primary evidence for the comparison of this compound and Linezolid comes from two pivotal Phase 3, randomized, double-blind, non-inferiority trials: ESTABLISH-1 and ESTABLISH-2.

ESTABLISH Trial Protocols: A General Overview
  • Objective: To demonstrate the non-inferiority of a 6-day course of oral or IV-to-oral this compound (200 mg once daily) to a 10-day course of oral or IV-to-oral Linezolid (600 mg twice daily) for the treatment of ABSSSIs.[2][5][6][11]

  • Patient Population: Adults with ABSSSIs, including cellulitis/erysipelas, major cutaneous abscesses, and wound infections, with a minimum lesion size.[11]

  • Randomization: Patients were randomized in a 1:1 ratio to receive either this compound or Linezolid.[11]

  • Blinding: Both studies were double-blind, meaning neither the patients nor the investigators knew which treatment was being administered.[11]

  • Primary Endpoint: The primary efficacy outcome was the early clinical response at 48 to 72 hours after the start of therapy, defined as a ≥20% reduction in lesion size compared to baseline and the absence of fever.[2][5][11]

  • Microbiological Assessment: Baseline pathogens were identified from wound or blood cultures. Microbiological response was assessed by the eradication or presumed eradication of the baseline pathogen at the end of treatment and post-therapy evaluation.[9]

Visualizing the Data

To further clarify the experimental workflow and the drugs' mechanisms, the following diagrams are provided.

G cluster_screening Patient Screening cluster_treatment Treatment Phase (Double-Blind) cluster_assessment Efficacy and Safety Assessment Screening Adults with ABSSSI Inclusion Inclusion Criteria Met (e.g., lesion size) Screening->Inclusion Yes Exclusion Exclusion Criteria Met Screening->Exclusion No Randomization Randomization (1:1) Inclusion->Randomization Tedizolid_Arm This compound (200 mg once daily, 6 days) Randomization->Tedizolid_Arm Linezolid_Arm Linezolid (600 mg twice daily, 10 days) Randomization->Linezolid_Arm Primary_Endpoint Primary Endpoint: Early Clinical Response (48-72h) Tedizolid_Arm->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: Clinical Success (EOT, PTE) Microbiological Response Tedizolid_Arm->Secondary_Endpoints Safety_Monitoring Safety Monitoring (Adverse Events) Tedizolid_Arm->Safety_Monitoring Linezolid_Arm->Primary_Endpoint Linezolid_Arm->Secondary_Endpoints Linezolid_Arm->Safety_Monitoring

General workflow of the ESTABLISH clinical trials.

G cluster_action Mechanism of Action cluster_resistance Mechanism of Resistance Oxazolidinones This compound & Linezolid Ribosome Bacterial 50S Ribosomal Subunit Oxazolidinones->Ribosome Target Binding_Site Binds to 23S rRNA at the peptidyl transferase center Ribosome->Binding_Site Protein_Synthesis_Inhibition Inhibition of Bacterial Protein Synthesis Binding_Site->Protein_Synthesis_Inhibition Leads to CFR_Gene cfr Gene Methylation Methylation of 23S rRNA CFR_Gene->Methylation Encodes methyltransferase Reduced_Binding Reduced Drug Binding Methylation->Reduced_Binding Resistance Linezolid Resistance Reduced_Binding->Resistance Tedizolid_Activity This compound may retain activity Resistance->Tedizolid_Activity Exception

Mechanism of action and resistance for oxazolidinones.

Conclusion

References

Safety Operating Guide

Personal protective equipment for handling Tedizolid

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling Tedizolid and its phosphate form to mitigate potential health risks. This compound is classified as a substance that is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[1][2][3] It is also harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, the proper use of personal protective equipment (PPE) is paramount.

Personal Protective Equipment (PPE)

A comprehensive approach to PPE is necessary to ensure the safety of laboratory personnel. This includes protection for the hands, body, eyes, and respiratory system.

PPE ComponentSpecifications and RecommendationsCitations
Hand Protection Wear chemical-impermeable and impervious gloves. Nitrile gloves are a suitable option. Double gloving is recommended, especially when compounding, administering, or disposing of the drug. Change gloves regularly, at least hourly, or immediately if they are torn, punctured, or contaminated.[2][3][4][5]
Body Protection Wear a protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. Impervious clothing is recommended.[2][3][5][6]
Eye and Face Protection Use tightly fitting safety goggles with side-shields. A face shield may be required for additional protection against splashes, but it should not be the primary eye protection.[3][6][7]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator. An N95 or N100 particle mask may be sufficient for certain activities. Use in a well-ventilated area is crucial. For quantities exceeding 500 mg, a fume hood or vented balance enclosure is recommended.[3][7][8]

Handling and Disposal Procedures

Safe handling and disposal are critical to prevent exposure and environmental contamination.

Handling:

  • Obtain and read all safety instructions before use.[2][9]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3]

  • Minimize dust generation and accumulation.[2]

  • Handle in a well-ventilated area, preferably in an enclosure with local exhaust ventilation.[6][7]

  • Avoid contact with skin, eyes, and clothing.[2][3]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in handling areas.[5]

  • Store in a locked, properly labeled, and tightly sealed container in a cool, well-ventilated area.[2][6][9]

Spill Management:

  • In case of a spill, evacuate the area.[3]

  • Wear full PPE, including respiratory protection.[3]

  • Sweep or vacuum up the spillage and collect it in a suitable container for disposal.[2][10]

  • Avoid generating dust.[11]

  • Decontaminate surfaces with alcohol.[6]

Disposal:

  • Dispose of contents and containers in an approved waste disposal plant in accordance with local, state, and federal regulations.[2][9]

  • Contaminated PPE should be placed in a sealed bag for disposal.[5]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.

Tedizolid_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) - Double Gloves - Gown - Eye Protection - Respirator (if needed) A->B C Weigh/Handle this compound in a Ventilated Enclosure B->C D Perform Experimental Procedures C->D E Decontaminate Work Surfaces D->E F Segregate and Dispose of Waste - Contaminated PPE - Excess this compound E->F G Doff PPE in Designated Area F->G H Wash Hands Thoroughly G->H

Safe handling workflow for this compound.

First Aid Measures

In case of exposure, immediate action is necessary.

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2][3]

  • Skin Contact: Immediately flush the skin with soap and plenty of water. Remove contaminated clothing and seek medical attention.[2][9]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[3][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3]

By adhering to these safety protocols, researchers can minimize their risk of exposure and safely handle this compound in a laboratory environment.

References

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